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Indinavir sulfate hydrate Documentation Hub

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  • Product: Indinavir sulfate hydrate
  • CAS: 2129529-26-4

Core Science & Biosynthesis

Foundational

The Molecular Gambit: A Technical Guide to Indinavir's Inhibition of HIV-1 Protease

For Researchers, Scientists, and Drug Development Professionals Abstract Indinavir, a potent protease inhibitor, marked a significant turning point in the management of HIV/AIDS.[1][2] This in-depth technical guide disse...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indinavir, a potent protease inhibitor, marked a significant turning point in the management of HIV/AIDS.[1][2] This in-depth technical guide dissects the intricate mechanism of action by which Indinavir sulfate hydrate neutralizes the HIV-1 protease, an enzyme indispensable for viral maturation and infectivity.[1][3] By exploring the structural and kinetic basis of this interaction, we illuminate the core principles that underpin its therapeutic efficacy and the challenges posed by the emergence of drug resistance. This document serves as a comprehensive resource for professionals engaged in antiviral drug discovery and development, offering a detailed examination of the molecular chess match between a formidable viral adversary and a meticulously designed therapeutic agent.

Introduction: The Critical Role of HIV-1 Protease in Viral Pathogenesis

The Human Immunodeficiency Virus type 1 (HIV-1) relies on a series of enzymatic processes to complete its life cycle.[3] Among these, the activity of HIV-1 protease is paramount. This aspartic protease is responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyprotein precursors.[4][5] This cleavage event generates mature, functional proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself, which are essential for the assembly of new, infectious virions.[2][3] Inhibition of HIV-1 protease, therefore, represents a critical therapeutic strategy, as it disrupts the viral life cycle, leading to the production of immature, non-infectious viral particles.[1][4]

The In-Depth Mechanism of Action of Indinavir

Indinavir sulfate, marketed as Crixivan, is a synthetic peptidomimetic inhibitor designed to specifically target and potently inhibit the HIV-1 protease.[1][2] Its mechanism of action is a classic example of competitive inhibition, where Indinavir vies with the natural polyprotein substrates for binding to the enzyme's active site.[3]

Binding to the Active Site and Mimicry of the Transition State

The HIV-1 protease is a homodimeric enzyme, with each monomer contributing a catalytic aspartate residue (Asp25 and Asp125) to the active site.[6] Indinavir is designed as a transition-state analog.[7][8] It mimics the tetrahedral intermediate of the peptide bond hydrolysis reaction catalyzed by the protease. A key feature of Indinavir is a stable hydroxyethylene scaffold that replaces the scissile peptide bond of the natural substrate.[2] This structural mimicry allows Indinavir to bind with high affinity to the active site of the protease.[7][8]

The binding of Indinavir to the HIV-1 protease active site is a highly specific interaction.[4][5] It fits snugly within the enzyme's active site cleft, forming a network of hydrogen bonds and van der Waals interactions with key amino acid residues.[7][9] This tight binding effectively blocks the access of the natural Gag and Gag-Pol polyprotein substrates to the catalytic machinery of the enzyme, thereby preventing their cleavage.[3]

Structural Basis of Inhibition: A Molecular Embrace

The precise molecular interactions between Indinavir and HIV-1 protease have been extensively characterized through X-ray crystallography.[7][10] These studies provide a static yet insightful snapshot of the inhibitor bound within the enzyme's active site, revealing the critical contacts that underpin its high-affinity binding.

Key Amino Acid Interactions

The crystal structure of the Indinavir-HIV-1 protease complex reveals that the inhibitor occupies the substrate-binding cleft of the enzyme.[7][9] The central hydroxyl group of Indinavir's hydroxyethylene core forms crucial hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') from both monomers of the protease.[7] This interaction is fundamental to its inhibitory activity, as it directly engages the catalytic machinery of the enzyme.

Beyond the catalytic dyad, other residues within the active site and the flexible "flap" regions of the protease play a significant role in stabilizing the inhibitor-enzyme complex. These flaps, which normally close down over the substrate during catalysis, also enclose Indinavir, creating a more intimate and extensive binding interface.[9]

Indinavir Moiety Interacting HIV-1 Protease Residues Type of Interaction
P2 Pyridyl GroupAsp29, Asp30Hydrogen Bonding
P1/P1' HydroxyethyleneAsp25, Asp25' (Catalytic Dyad)Hydrogen Bonding
P2' t-butyl GroupVal82, Ile84Van der Waals
Indanol GroupIle50, Ile50' (Flap Residues)Van der Waals

Table 1: Key Interactions between Indinavir and HIV-1 Protease. This table summarizes the principal molecular interactions observed in the crystal structure of the complex.

The Role of Water Molecules in Binding

A conserved water molecule, often referred to as the "flap water," plays a critical role in mediating the interaction between Indinavir and the flap regions of the protease.[8] This water molecule forms a hydrogen bond bridge between the inhibitor and the backbone amides of Ile50 and Ile50' in the flaps, further stabilizing the closed conformation of the enzyme and enhancing the inhibitor's affinity.[8]

Enzyme Kinetics and Inhibition Profile

The inhibitory potency of Indinavir against HIV-1 protease is quantified by its inhibition constant (Ki). Enzyme kinetic studies have consistently demonstrated that Indinavir is a potent, competitive inhibitor with Ki values in the nanomolar range.[11]

Experimental Protocol: HIV-1 Protease Inhibition Assay

A standard method to determine the Ki of an inhibitor like Indinavir involves a continuous spectrophotometric assay.

Methodology:

  • Reagents and Buffers:

    • Recombinant HIV-1 Protease

    • Fluorogenic peptide substrate (e.g., a peptide containing a cleavage site flanked by a fluorophore and a quencher)

    • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

    • Indinavir sulfate hydrate stock solution in DMSO

  • Procedure:

    • Prepare serial dilutions of Indinavir in the assay buffer.

    • In a 96-well microplate, add the HIV-1 protease and the various concentrations of Indinavir.

    • Incubate the enzyme and inhibitor for a pre-determined time to allow for binding equilibrium.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a microplate reader. The cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.

    • Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence curves.

  • Data Analysis:

    • Plot the reaction velocities against the substrate concentration at each inhibitor concentration (Michaelis-Menten plot).

    • Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to visualize the competitive inhibition pattern, where the lines intersect on the y-axis.

    • Determine the apparent Km and Vmax values.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where IC₅₀ is the inhibitor concentration that produces 50% inhibition.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Indinavir Prepare Indinavir Dilutions Mix_Enzyme_Inhibitor Mix Enzyme and Indinavir Prep_Indinavir->Mix_Enzyme_Inhibitor Prep_Enzyme Prepare HIV-1 Protease Prep_Enzyme->Mix_Enzyme_Inhibitor Prep_Substrate Prepare Fluorogenic Substrate Add_Substrate Add Substrate Prep_Substrate->Add_Substrate Incubate Incubate Mix_Enzyme_Inhibitor->Incubate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Calculate_Velocity Calculate Initial Velocities Measure_Fluorescence->Calculate_Velocity Plot_Data Plot Data (e.g., Lineweaver-Burk) Calculate_Velocity->Plot_Data Determine_Ki Determine Ki Value Plot_Data->Determine_Ki

Caption: Workflow for determining the inhibition constant (Ki) of Indinavir.

The Challenge of Drug Resistance

The high mutation rate of HIV-1 can lead to the emergence of drug-resistant strains.[12] Resistance to Indinavir typically involves the accumulation of multiple amino acid substitutions within the protease enzyme.[12][13] These mutations can reduce the binding affinity of Indinavir to the protease, thereby diminishing its inhibitory effect.

Mechanisms of Resistance

Mutations associated with Indinavir resistance can be broadly categorized:

  • Primary Mutations: These occur within the active site and directly interfere with inhibitor binding. For example, mutations at residues like Val82 and Ile84 can cause steric hindrance or loss of favorable van der Waals contacts with Indinavir.[14][15]

  • Secondary (or Accessory) Mutations: These mutations often occur outside the active site and can compensate for the reduced catalytic efficiency caused by primary mutations.[15] They can also subtly alter the conformation of the active site, indirectly affecting inhibitor binding.[15]

The development of high-level resistance to Indinavir usually requires the accumulation of several mutations.[12] This highlights the importance of combination antiretroviral therapy (cART) to suppress viral replication and minimize the emergence of resistant variants.[1]

Impact on Viral Fitness and Cross-Resistance

While resistance mutations allow the virus to replicate in the presence of the drug, they can also come at a cost to the virus in terms of reduced enzymatic efficiency or "viral fitness."[13] However, compensatory mutations can arise to restore fitness.[13][16]

Furthermore, mutations selected by Indinavir can sometimes confer cross-resistance to other protease inhibitors, as many of these drugs share a similar binding mode within the active site.[5]

Resistance_Development cluster_therapy Indinavir Therapy cluster_mutations Mutation Accumulation Wild_Type Wild-Type HIV-1 Indinavir Indinavir Pressure Wild_Type->Indinavir Primary_Mutation Primary Mutation (Reduced Affinity) Indinavir->Primary_Mutation Selection Secondary_Mutation Secondary Mutation (Fitness Compensation) Primary_Mutation->Secondary_Mutation Further Replication High_Level_Resistance High-Level Resistance Secondary_Mutation->High_Level_Resistance

Caption: The stepwise development of Indinavir resistance in HIV-1.

Conclusion: A Legacy of Rational Drug Design

The mechanism of action of Indinavir sulfate hydrate on HIV-1 protease is a testament to the power of structure-based drug design. By meticulously crafting a molecule that mimics the transition state of the enzyme's natural substrate, scientists were able to create a highly potent and specific inhibitor that profoundly impacted the treatment of HIV/AIDS.[1][17] While the challenge of drug resistance remains a significant hurdle, the in-depth understanding of the molecular interactions between Indinavir and its target continues to inform the development of next-generation antiretroviral therapies. The principles elucidated through the study of Indinavir serve as a foundational pillar in the ongoing quest to combat viral diseases.

References

  • Patsnap Synapse. (2024, June 14). What is Indinavir Sulfate used for?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Indinavir Sulfate?
  • U.S. Food and Drug Administration. Crixivan (indinavir sulfate) capsules label.
  • U.S. Food and Drug Administration. CRIXIVAN - indinavir sulfate capsule Merck & Co., Inc.
  • Scilit. Resistance to HIV protease inhibitors.
  • Wikipedia. Indinavir.
  • PubMed. Drug resistance during indinavir therapy is caused by mutations in the protease gene and in its Gag substrate cleavage sites.
  • PubMed Central. Expression, purification and preliminary X-ray crystallographic studies of the human immunodeficiency virus 1 subtype C protease.
  • indinavir sulfate.
  • PubMed Central. Drug resistance during indinavir therapy is caused by mutations in the protease gene and in its Gag substrate cleavage sites.
  • ResearchGate. Structure of HIV-1 protease binding Indinavir and its molecular....
  • ResearchGate. Structure of HIV-1 protease binding Indinavir and its molecular....
  • PNAS. (2012, April 9). Transition states of native and drug-resistant HIV-1 protease are the same.
  • ACS Publications. (2004, October 23). Improved Structure−Activity Relationship Analysis of HIV-1 Protease Inhibitors Using Interaction Kinetic Data. Journal of Medicinal Chemistry.
  • Australian Prescriber. (1996, October 1). Indinavir sulfate.
  • HIV i-Base. (2004, February 3). FDA labelling changes for indinavir (Crixivan).
  • PLOS One. (2021, September 27). Comparative analysis of the unbinding pathways of antiviral drug Indinavir from HIV and HTLV1 proteases by supervised molecular dynamics simulation.
  • PubMed Central. (2021, September 27). Comparative analysis of the unbinding pathways of antiviral drug Indinavir from HIV and HTLV1 proteases by supervised molecular dynamics simulation.
  • PubMed Central. Solution Kinetics Measurements Suggest HIV-1 Protease Has Two Binding Sites for Darunavir and Amprenavir.
  • ACS Publications. Resistance to HIV Protease Inhibitors: A Comparison of Enzyme Inhibition and Antiviral Potency. Biochemistry.
  • Stanford University HIV Drug Resistance Database. pi Resistance Notes.
  • Clinical Info .HIV.gov. (2018, May 22). Archived Drugs: Indinavir (IDV, Crixivan).
  • PubMed Central. (2024, November 25). Mechanism and Kinetics of HIV-1 Protease Activation.
  • ACS Publications. Crystal structure of HIV-1 protease in complex with VX-478, a potent and orally bioavailable inhibitor of the enzyme. Journal of the American Chemical Society.
  • ACS Publications. (2014, August 4). Drug Resistance Conferred by Mutations Outside the Active Site through Alterations in the Dynamic and Structural Ensemble of HIV-1 Protease.
  • YouTube. (2024, January 27). design of HIV-1 protease inhibitors with x-ray crystallography.
  • ResearchGate. X-ray crystal structures of HIV-1 protease complexed with GRL-0476.
  • RCSB PDB. 1HIV: CRYSTAL STRUCTURE OF A COMPLEX OF HIV-1 PROTEASE WITH A DIHYDROETHYLENE-CONTAINING INHIBITOR: COMPARISONS WITH MOLECULAR MODELING.

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Indinavir Sulfate Hydrate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the critical physicochemical properties of Indinavir sulfate hydrate, an essential active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical physicochemical properties of Indinavir sulfate hydrate, an essential active pharmaceutical ingredient (API) in antiretroviral therapy. Understanding these characteristics is paramount for formulation development, quality control, and ensuring therapeutic efficacy.

Introduction: The Significance of Indinavir Sulfate

Indinavir sulfate is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme crucial for the replication of the virus.[1][2] By blocking this enzyme, Indinavir prevents the maturation of new viral particles, thereby reducing the viral load in patients.[3][4] It is commercially available as Crixivan® and is typically administered orally in capsule form.[3][4] The drug is formulated as the sulfate salt to improve its gastrointestinal solubility and absorption compared to the free base.[5]

Molecular and Solid-State Properties

Indinavir sulfate is a white to off-white, hygroscopic, crystalline powder.[4] Its chemical structure is complex, and it exists as a hydrate. The molecular formula is C36H47N5O4 • H2SO4, with a molecular weight of 711.88 g/mol for the anhydrous salt.[4]

Polymorphism and Pseudo-polymorphism

The solid-state form of an API can significantly impact its physical and chemical stability, as well as its bioavailability. Indinavir sulfate is known to exist in different solid-state forms, including pseudo-polymorphs (solvates).[6][7]

  • Form I and Form II: Differential Scanning Calorimetry (DSC) has identified two distinct forms. Form I exhibits a fusion endotherm at approximately 149–150 °C, while Form II melts at a lower temperature of 139–143 °C.[7]

  • Hydration and Solvation: The presence of water can influence the crystal structure. Studies have shown that under high relative humidity, Form I can convert to Form II.[7] The commercially available form is often an ethanolate, which can convert to a hydrate upon exposure to moisture.[8][9] The ethanolate form was chosen for development due to its superior solubility.[10]

The existence of these different forms underscores the importance of controlling storage and manufacturing conditions to prevent polymorphic transitions that could alter the drug's dissolution rate and, consequently, its therapeutic effect.[7][11]

dot

Caption: Polymorphic and phase transitions of Indinavir sulfate.

Solubility and Dissolution

The solubility of an orally administered drug is a critical determinant of its absorption and bioavailability.

Aqueous Solubility

Indinavir sulfate is described as being very soluble in water.[3][4][8] The sulfate salt was specifically developed to overcome the pH-dependent and limited solubility of the free base.[9] This high solubility is a key factor in its classification under the Biopharmaceutics Classification System (BCS).[5]

Biopharmaceutics Classification System (BCS)

While some sources suggest Indinavir sulfate is a high solubility drug[5], there is conflicting information regarding its permeability and overall BCS class. Some classifications have placed it in Class 4 (low solubility, low permeability) or noted uncertainty about its permeability.[12][13] This highlights the complexity of its in vivo behavior.

Dissolution Testing

Dissolution studies are essential for quality control and for predicting in vivo performance. For Indinavir sulfate capsules, various dissolution media have been investigated, including water, 0.1 M hydrochloric acid, and citrate buffer at pH 3.8.[5] The choice of apparatus (paddle or basket) and stirring speed can also influence the dissolution profile.[5]

Stability Profile

The chemical and physical stability of Indinavir sulfate hydrate is a critical consideration for its formulation, storage, and handling.

Thermal Stability

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the thermal behavior of Indinavir sulfate.

  • DSC studies have revealed that the drug undergoes a phase transition to an amorphous form at elevated temperatures before degradation.[1] The melting point is generally observed between 150-153 °C, at which point it begins to decompose.[3]

  • TGA indicates mass loss due to desolvation and dehydration processes.[14]

  • Stability studies using Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy have shown that Indinavir sulfate is stable up to 100°C, with slight degradation at 125°C and more significant degradation at 150°C.[1][15]

Thermal Analysis Data for Indinavir Sulfate
Technique Observation
DSC (Form I) Fusion endotherm at 149–150 °C[7]
DSC (Form II) Fusion endotherm at 139–143 °C[7]
Decomposition Temp. ~150-153 °C[3]
DRIFT Spectroscopy Stable up to 100°C, slight degradation at 125°C[1]
Hygroscopicity and Storage

Indinavir sulfate is a hygroscopic crystalline powder, meaning it readily absorbs moisture from the atmosphere.[4] This property can lead to physical form changes, potentially impacting stability and dissolution.[9] Therefore, it is crucial to store the material in tight containers to protect it from moisture.[3] Recommended storage is typically at 15–30 °C.[3]

Analytical Characterization

A suite of analytical techniques is employed to characterize Indinavir sulfate, ensuring its identity, purity, and quality.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of Indinavir sulfate and its related substances.

  • Reverse-Phase HPLC (RP-HPLC) is widely used for assay and stability-indicating methods.[16][17][18] A common method utilizes a C18 column with a mobile phase consisting of a phosphate buffer (pH 5.5), acetonitrile, and methanol mixture.[16][17] Detection is typically performed using a UV detector at 260 nm.[16][17][18]

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Indinavir Sulfate Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injector Injector Dissolution->Injector Column C18 Column Injector->Column Detector UV Detector (260 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Sources

Foundational

Technical Guide: Solubility Profiling & Handling of Indinavir Sulfate Hydrate

Executive Summary Indinavir sulfate (Crixivan®) represents a classic case study in the solubility challenges associated with peptidomimetic protease inhibitors. While often supplied commercially as the ethanolate solvate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indinavir sulfate (Crixivan®) represents a classic case study in the solubility challenges associated with peptidomimetic protease inhibitors. While often supplied commercially as the ethanolate solvate to maximize shelf-life and bioavailability, researchers frequently encounter the hydrate form—either as a specific reagent grade or as the result of ethanol desolvation upon exposure to moisture.

This guide addresses the critical solubility behaviors of Indinavir sulfate hydrate. The molecule exhibits a steep pH-dependent solubility profile driven by its piperazine and pyridine moieties.[1] While highly soluble in acidic media (simulating the gastric environment), it carries a high risk of precipitation ("crashing out") at physiological pH (7.4), a phenomenon that frequently compromises in vitro cellular assays and in vivo bioavailability if not managed via appropriate buffering or carrier systems.

Physicochemical Profile

Understanding the fundamental properties of Indinavir sulfate is a prerequisite for successful solution preparation.[2] The salt form enhances dissolution rates, but the intrinsic lipophilicity of the free base governs its behavior at neutral pH.

PropertyValueContext/Implication
Molecular Weight 711.88 g/mol Sulfate salt basis.[1][3][4][5][6] (Free base MW: ~613.8 g/mol ).[1][7]
Form Crystalline PowderHygroscopic.[1][2][4] Can convert from ethanolate to hydrate in high humidity.
pKa (Basic) ~3.7 (Pyridine) ~5.9 (Piperazine)Critical: Ionization drops significantly above pH 6.0, leading to precipitation.[1]
LogP ~2.9Moderate lipophilicity; drives membrane permeability but limits neutral pH solubility.
Appearance White to off-whiteDiscoloration indicates oxidative degradation.[1]

Solubility Dynamics

Aqueous Solubility & pH Dependence

Indinavir sulfate is an acid salt. When dissolved in pure water, it creates an acidic environment where it is highly soluble (>100 mg/mL). However, in buffered systems, its solubility is strictly governed by the pH of the bulk solvent.

  • Acidic Conditions (pH < 3.5): The molecule is fully protonated (cationic).[1] Solubility is high (>100 mg/mL).[1]

  • Physiological pH (pH 7.4): The molecule exists primarily as the neutral free base. Solubility drops precipitously to < 0.02 mg/mL .

The "Supersaturation Trap": A common error in research is dissolving the salt in unbuffered water (where it dissolves well due to self-acidification) and then diluting this solution into a pH 7.4 cell culture medium.[1] The rapid pH shift causes the free base to crystallize, often forming micro-precipitates that are invisible to the naked eye but toxic to cells and confounding to assay results.

Organic Solubility (DMSO)

Dimethyl sulfoxide (DMSO) is the preferred solvent for preparing stock solutions.[1] Indinavir sulfate hydrate is highly soluble in DMSO, allowing for high-concentration stocks suitable for serial dilution.[1]

  • Solubility Limit: ≥ 100 mg/mL in anhydrous DMSO.

  • Stability: Stable at -20°C for months if protected from moisture.[1] Moisture absorption by DMSO can reduce solubility and promote hydrolysis.

Experimental Protocols

Protocol A: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable 20 mM stock solution for long-term storage.

  • Calculate Mass: Determine the mass required for 10 mL of 20 mM solution.

  • Weighing: Weigh ~143 mg of Indinavir sulfate hydrate into a sterile, amber glass vial. Record exact mass.

  • Solubilization: Add anhydrous DMSO (molecular biology grade) to achieve the target molarity based on the exact mass.

    • Tip: Do not assume the powder volume is negligible. Add 80% of the calculated DMSO, dissolve by vortexing, then adjust to final volume.

  • Sonication: If particles persist, sonicate in a water bath at ambient temperature for 5-10 minutes. Avoid heating above 30°C to prevent degradation.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Kinetic Solubility Assessment (Aqueous)

Objective: Determine the "kinetic" solubility limit when diluting from DMSO into aqueous buffer, mimicking a biological assay.

  • Buffer Preparation: Prepare PBS adjusted to pH 7.4 and Citrate Buffer adjusted to pH 4.0.

  • Plate Setup: Use a 96-well clear bottom plate.

  • Dosing:

    • Add 198 µL of buffer to each well.

    • Spike 2 µL of DMSO stock (at various concentrations: 1, 5, 10, 20, 50, 100 mM) into the buffer.

    • Final DMSO concentration = 1% (v/v).[1]

  • Incubation: Shake at 500 rpm for 2 hours at 37°C.

  • Readout: Measure absorbance at 620 nm (turbidity).

    • Interpretation: A sharp increase in OD620 indicates precipitation.

    • Expected Result: Clear solution at pH 4.0 for all concentrations. Precipitation at pH 7.4 for concentrations > 20-50 µM (approx).[1]

Visualization of Mechanisms

Diagram 1: Solubility Workflow

This workflow illustrates the critical decision points when handling Indinavir sulfate to ensure data integrity.

SolubilityWorkflow Stock Indinavir Sulfate (Solid Powder) DMSO Dissolve in DMSO (>100 mg/mL) Stock->DMSO Stock Prep Dilution Dilution Step DMSO->Dilution Aliquot Acidic Acidic Buffer (pH < 4) High Solubility Dilution->Acidic Stable Neutral Neutral Buffer (pH 7.4) Risk of Precipitation Dilution->Neutral Unstable (Kinetic Limit) Assay Biological Assay (Cell/Enzyme) Acidic->Assay Valid Neutral->Assay Check Turbidity!

Figure 1: Operational workflow for preparing Indinavir solutions, highlighting the stability risk at neutral pH.

Diagram 2: pH-Dependent Solubility Mechanism

This diagram details the protonation states driving the solubility cliff.[1]

ProtonationMechanism LowPH pH < 4.0 (Fully Protonated) Piperazine Piperazine N Protonated (Soluble Cation) LowPH->Piperazine Stabilizes Pyridine Pyridine N Protonated (Soluble Cation) LowPH->Pyridine Stabilizes HighPH pH > 6.0 (Deprotonation) Piperazine->HighPH pH Increase Pyridine->HighPH pH Increase FreeBase Neutral Free Base (Hydrophobic) HighPH->FreeBase Loss of Charge Precipitate Crystalline Precipitate (Low Solubility) FreeBase->Precipitate Aggregates

Figure 2: Mechanistic pathway of Indinavir precipitation driven by deprotonation of nitrogen centers at physiological pH.[1]

Troubleshooting & Best Practices

  • Hygroscopicity: The sulfate salt is hygroscopic.[2][4][8] Store the solid in a desiccator. If the powder clumps, it has likely absorbed water, which alters the weight-to-molar mass calculation.[1]

  • The "Ethanolate" Factor: If your certificate of analysis specifies "Indinavir Sulfate Ethanolate," be aware that heating or vacuum drying can remove the ethanol, changing the crystal lattice to an amorphous or hydrate form, potentially altering dissolution rates.

  • In Vivo Formulation: For animal studies, simple aqueous solutions often fail. Use a vehicle of 5% Ethanol / 10% Propylene Glycol / 85% Citrate Buffer (pH 3.0) to maintain solubility during oral gavage.

References

  • FDA Access Data. CRIXIVAN® (indinavir sulfate) Capsules Package Insert. [Link][1]

  • PubChem. Indinavir Sulfate Compound Summary. National Library of Medicine. [Link]

  • Lin, J. H., et al. (1996). Species differences in the pharmacokinetics and metabolism of indinavir, a potent HIV-1 protease inhibitor. Drug Metabolism and Disposition.[4][9] [Link]

Sources

Exploratory

Introduction: The Critical Role of Solid-State Chemistry in Antiviral Therapy

An In-depth Technical Guide to the Crystalline Structure and Polymorphism of Indinavir Sulfate Hydrate Indinavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme essential for the virus...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystalline Structure and Polymorphism of Indinavir Sulfate Hydrate

Indinavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme essential for the virus's replication cycle.[1][2] As a key component in highly active antiretroviral therapy (HAART), its efficacy is not solely dependent on its molecular structure but is profoundly influenced by its solid-state properties.[3] Marketed as Crixivan®, the active pharmaceutical ingredient (API) is indinavir sulfate, a white to off-white, hygroscopic, crystalline powder.[1][2][4] The journey from the initial free base monohydrate to the marketed crystalline sulfate salt ethanolate highlights a critical aspect of drug development: the control and understanding of polymorphism.[5]

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and pseudo-polymorphism (the inclusion of solvent molecules in the crystal lattice to form solvates or hydrates) can dramatically alter a drug's physicochemical properties. These properties, including solubility, dissolution rate, stability, and bioavailability, are paramount to ensuring consistent therapeutic outcomes.[6] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the complex solid-state landscape of indinavir sulfate, detailing its known crystalline forms, the analytical techniques used for their characterization, and the implications of these forms on manufacturing and clinical performance.

The Polymorphic and Pseudo-polymorphic Landscape of Indinavir Sulfate

The solid-state chemistry of indinavir sulfate is characterized by the existence of multiple forms, including a commercially vital ethanol solvate, distinct pseudo-polymorphs, and an amorphous state. Each form possesses unique structural arrangements and, consequently, different physical properties.

The Marketed Form: Indinavir Sulfate Ethanolate

The commercial formulation of Crixivan® utilizes a crystalline indinavir sulfate ethanolate.[5][6] This specific solvate was selected for development over the free base monohydrate due to its significantly superior aqueous solubility (over 25,000 times higher), which overcomes the pH-dependent solubility issues of the free base and enhances oral pharmacokinetics.[5][6]

A pivotal study revealed the single-crystal X-ray diffraction structure of this ethanolate, classifying it as a unique channel/ionic solvate.[6] This structure features channels that accommodate ethanol molecules. A notable structural feature is the ambiguous localization of a proton, shared between the pyridine ring of the indinavir molecule and the sulfate ion. This suggests an intermediate ionization state between a sulfate and a bisulfate, challenging the conventional nomenclature.[6]

Pseudo-polymorphism: The Hydrated Forms (Form I and Form II)

Beyond the ethanolate, studies have identified at least two distinct pseudo-polymorphic forms of indinavir sulfate, designated as Form I and Form II. These forms are differentiated primarily by their thermal behavior.[7]

  • Form I: Exhibits a melting endotherm between 149–150°C.[7]

  • Form II: Shows a lower melting endotherm in the range of 139–143°C.[7]

The transition between these forms is critically influenced by environmental conditions. Exposing Form I to high relative humidity can induce its conversion to the lower-melting Form II, highlighting the compound's sensitivity to moisture.[7]

The Amorphous State: A Consequence of Stress

An amorphous form of indinavir sulfate, lacking long-range molecular order, can be generated through several pathways.[5] This form is of significant interest due to its typically higher dissolution rate compared to its crystalline counterparts.[7]

  • Thermal Stress: The desolvation of the indinavir sulfate ethanolate upon heating leads to a collapse of the crystal lattice and the formation of an amorphous product.[6] Studies show the drug is stable up to 100°C, begins to degrade at 125°C, and undergoes complete degradation by 150°C.[8]

  • Mechanical Stress: The application of pressure, such as during compression or milling, can convert the crystalline Form II into an amorphous substance.[7]

  • Hygroscopicity: The ethanolate form is notably hygroscopic.[5] Contact with liquid water or exposure to elevated humidity can disrupt the crystal lattice, leading to desolvation and subsequent amorphization.[6]

Physicochemical Characterization: A Methodological Overview

A multi-technique approach is essential for the comprehensive characterization of indinavir sulfate's solid forms. Each technique provides unique and complementary information regarding the structure, stability, and behavior of the material.

X-Ray Diffraction Techniques

X-ray diffraction is the cornerstone of solid-state characterization, providing direct insight into the crystalline nature of a material.

  • Single-Crystal X-Ray Diffraction (SC-XRD): This technique offers an unambiguous determination of the three-dimensional atomic arrangement within a single crystal. It was instrumental in elucidating the detailed structure of the indinavir sulfate ethanolate, including its hydrogen-bonding network and the ambiguous sulfate/bisulfate state.[6]

    Experimental Protocol: Single Crystal Growth and Analysis

    • Crystal Growth: Dissolve approximately 10.0 mg of indinavir sulfate ethanolate in 1.0 ml of ethanol at 80°C to achieve complete dissolution.[6]

    • Cooling: Allow the solution to cool slowly to room temperature. This gradual cooling promotes the formation of high-quality single crystals.[6]

    • Harvesting: Collect the resulting colorless plate-like crystals for immediate analysis to prevent desolvation.[6]

    • Data Collection: Mount a suitable crystal (e.g., dimensions 0.17 × 0.09 × 0.02 mm) on an X-ray diffractometer equipped with a low-temperature device. Data is collected using a rotating anode source (e.g., Cu-target micro-focus) at a controlled temperature.[6]

    • Structure Solution: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates and molecular packing information.[6]

  • Powder X-Ray Diffraction (PXRD): PXRD is a rapid, non-destructive technique used to generate a characteristic diffraction pattern for a polycrystalline sample. It is the primary tool for routine identification of crystalline phases, distinguishing between polymorphs, and assessing the degree of crystallinity versus amorphous content.[7][8] Temperature-dependent PXRD is particularly valuable for monitoring phase transitions, such as the amorphization of the ethanolate upon heating.[6]

Thermal Analysis Techniques

Thermal analysis methods monitor the physical and chemical properties of a substance as a function of temperature, providing critical information on phase transitions, desolvation, and thermal stability.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions. It is used to determine the melting points that differentiate Form I and Form II of indinavir sulfate and to observe the endothermic events corresponding to desolvation.[7][9][10]

    Experimental Protocol: DSC Analysis

    • Sample Preparation: Accurately weigh a small amount of the indinavir sulfate sample into an aluminum pan.

    • Instrumentation: Place the sample in a DSC instrument.

    • Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., synthetic air flow at 20 mL/min).[9]

    • Data Analysis: Record the heat flow as a function of temperature. Endothermic (heat absorbing) and exothermic (heat releasing) events appear as peaks, indicating transitions such as melting or desolvation.[9]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is essential for quantifying the amount of solvent or water present in a solvate or hydrate. For the indinavir sulfate ethanolate, TGA showed a mass loss corresponding to the release of ethanol upon heating.[6][9]

Spectroscopic Methods
  • Diffuse Reflectance Infrared Fourier Transform (DRIFT) Spectroscopy: DRIFT spectroscopy is a powerful tool for probing the vibrational characteristics of a solid sample with minimal preparation. It can detect subtle changes in hydrogen bonding and molecular conformation that accompany polymorphic transitions or degradation. Studies have used DRIFT to monitor the thermal stability of indinavir sulfate, revealing spectral changes indicative of degradation at elevated temperatures.[8][11]

Hygroscopicity and Dissolution Studies
  • Hygroscopicity Assessment: The tendency of indinavir sulfate to absorb atmospheric moisture is a critical stability parameter. This is assessed by exposing the material to controlled relative humidity (RH) conditions and monitoring for physical changes (e.g., using PXRD) and weight gain. The ethanolate form is known to be excessively hygroscopic, with the potential to deliquesce or convert to an amorphous form at elevated humidity.[5]

  • Intrinsic Dissolution Rate: This measurement determines the dissolution rate of a pure substance under constant surface area conditions. It provides a reliable measure of how the solid form itself influences dissolution, independent of formulation variables. Studies have shown that the amorphous form of indinavir C demonstrates a higher intrinsic dissolution rate than the crystalline Forms I and II.[7]

Phase Interconversion and Stability: A Dynamic System

The various solid forms of indinavir sulfate exist in a dynamic relationship governed by external factors such as temperature, humidity, and mechanical stress. Understanding these relationships is crucial for ensuring product quality and stability.

The following diagram illustrates the key transformations between the different solid-state forms of indinavir sulfate.

Indinavir_Polymorphism cluster_crystalline Crystalline Forms Form_I Form I (mp 149-150°C) Form_II Form II (mp 139-143°C) Form_I->Form_II High Humidity Amorphous Amorphous Form (Higher Dissolution) Form_II->Amorphous Compression Ethanolate Ethanol Solvate (Marketed Form) Ethanolate->Amorphous Heating (Desolvation) High Humidity / Water

Sources

Foundational

Indinavir Sulfate Hydrate: A Comprehensive Technical Guide on Stability, Degradation Pathways, and Analytical Methodologies

Executive Summary Indinavir sulfate is a potent, specific inhibitor of the HIV-1 protease. As a complex peptidomimetic molecule, it exhibits distinct physicochemical vulnerabilities under environmental stress.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indinavir sulfate is a potent, specific inhibitor of the HIV-1 protease. As a complex peptidomimetic molecule, it exhibits distinct physicochemical vulnerabilities under environmental stress. Understanding the stability profile and degradation pathways of indinavir sulfate hydrate (and its ethanolate pseudo-polymorphs) is critical for formulation scientists, analytical chemists, and regulatory professionals. This whitepaper synthesizes the mechanistic causality behind indinavir degradation, outlines ICH-compliant forced degradation profiling, and details self-validating analytical workflows for structural elucidation.

Molecular Architecture and Intrinsic Vulnerabilities

Indinavir's molecular architecture contains several labile moieties: a central hydroxyethylene transition-state isostere, a basic piperazine ring, a pyridine ring, and an amide linkage to a cis-1-amino-2-indanol group. These functional groups dictate the molecule's behavior under stress.

pH-Dependent Hydrolysis

In aqueous solutions, the primary degradation route for indinavir sulfate is hydrolysis[1]. The pH-rate profile is highly complex, demonstrating variable stability across the pH spectrum[1]. Under acidic conditions (pH < 3), the amide bond undergoes specific acid-catalyzed hydrolysis[1]. The protonation of the amide nitrogen increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water and leading to bond cleavage. Conversely, under basic conditions, indinavir undergoes a complex intramolecular lactonization reaction[1].

Alcoholysis and Solvolysis

When primary aliphatic alcohols (e.g., ethanol or 1-propanol) are utilized as solvents during synthesis or forced degradation, indinavir sulfate is highly vulnerable to alcoholysis[1],[2]. This transesterification-like cleavage breaks the amide bond, yielding the enantiopure degradation product (1S,2R)-(+)-cis-1-amino-2-indanol[1],[2]. Because this degradant lacks inversion symmetry, it crystallizes uniquely, often requiring specific space groups (e.g., P21) during structural characterization[2].

Thermal and Solid-State Degradation

Solid-state indinavir sulfate hydrate is hygroscopic and susceptible to humidity-driven physical changes[1]. Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy and Differential Scanning Calorimetry (DSC) reveal that the drug remains structurally stable up to 100°C[3]. However, at temperatures exceeding 150°C, the crystalline lattice collapses, undergoing a phase transition to an amorphous state followed by complete thermal degradation[3].

Process-Related Impurities

During the commercial synthesis of indinavir sulfate, indinavir base is dissolved in anhydrous ethanol and treated with sulfuric acid[4]. If this highly exothermic reaction is not strictly controlled at temperatures below 0°C, the ethanol and sulfuric acid react to yield monoethylsulfate (ethyl sulfate), a highly monitored process-related impurity[4].

Pathways IDV Indinavir Sulfate Hydrate Acid Acid Hydrolysis (pH < 3) IDV->Acid Base Base Hydrolysis (pH > 9) IDV->Base Alco Alcoholysis (Aliphatic Alcohols) IDV->Alco Therm Thermal Stress (> 150°C) IDV->Therm Amide Amide Bond Cleavage Acid->Amide Lactone Complex Lactonization Base->Lactone Indanol (1S,2R)-(+)-cis-1-amino-2-indanol Alco->Indanol Amorph Amorphous Degradants Therm->Amorph

Major structural degradation pathways of Indinavir Sulfate Hydrate under environmental stress.

Forced Degradation Profiling

Forced degradation studies, aligned with ICH Q1A/Q1B guidelines, are essential to validate the specificity of stability-indicating methods[5]. Extensively validated studies have shown that indinavir sulfate degrades into up to eight distinct products under various stress conditions[1],[6].

Table 1: Quantitative Summary of Indinavir Sulfate Forced Degradation Outcomes

Stress ConditionReagent / EnvironmentTemp / TimePrimary Degradation PathwayObserved Degradants
Acid Hydrolysis 0.1 N - 1.0 N HCl60°C - 80°CAcid-catalyzed amide cleavagecis-1-amino-2-indanol[1]
Base Hydrolysis 0.1 N - 1.0 N NaOHRoom TempIntramolecular nucleophilic attackComplex lactones[1]
Alcoholysis Ethanol / 1-PropanolReflux / 90°CTransesterification / Solvolysiscis-1-amino-2-indanol salt
Oxidation 3% - 30% H₂O₂Room TempN-oxidation of piperazine/pyridineN-oxide derivatives
Thermal Stress Dry Heat> 150°CCrystalline lattice collapseAmorphous degradants[3]
Photolysis UV/Visible (ICH Q1B)AmbientPhotochemical stability maintainedNone significant[5]

Analytical Workflows and Methodologies

Achieving mass balance in indinavir degradation studies is notoriously difficult due to the formation of non-UV active products[1]. A multi-detector approach combining UV and mass spectrometry is mandatory.

Protocol 1: Stability-Indicating RP-HPLC Method

This self-validating protocol ensures the baseline resolution of indinavir from its degradants[7].

  • Instrumentation: Standard HPLC system with a UV detector. Crucial Step: Utilize a cooled autosampler (4°C) to prevent ongoing, artifactual degradation of the sample during long analytical runs[1].

  • Chromatographic Conditions: Zodiac ODS hypersil C18 column (250mm x 4.6mm, 5µm)[7].

  • Mobile Phase: Phosphate buffer (pH 5.5) / Acetonitrile / Methanol (50:30:20 v/v/v)[7]. Flow rate: 1.0 mL/min. Detection: UV at 260 nm[7].

  • Causality & System Suitability: The pH 5.5 buffer ensures the basic piperazine moieties of indinavir remain consistently ionized, preventing peak splitting and shifting[1],[7]. The method is self-validating if the Resolution (

    
    ) between Indinavir and adjacent degradants is > 1.5, and the Tailing factor (
    
    
    
    ) is < 2.0.
Protocol 2: LC-MS/MS Structural Elucidation
  • Sample Preparation: Immediately quench stressed samples (e.g., neutralize acidic/basic samples) to halt degradation kinetics[1],[5].

  • Chromatographic Separation: Replace the phosphate buffer with a volatile buffer (e.g., 20 mM ammonium acetate) to ensure compatibility with MS ionization[6].

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode.

  • Causality: Because several of the eight degradation products lack a strong chromophore, achieving mass balance requires MS detection[1],[6]. Mass defect filtering and MS/MS fragmentation pathways allow for the precise structural assignment of degradants, differentiating between simple amide cleavage and complex lactonization[6].

Protocol 3: Ion Chromatography for Process Impurities
  • Objective: Quantify ethyl sulfate, a toxic impurity formed when indinavir base is treated with sulfuric acid in ethanol at >0°C[4].

  • Conditions: Dionex IonPac AS12A column with a carbonate/bicarbonate eluent[4].

  • Causality: Ethyl sulfate lacks a UV chromophore, making standard HPLC-UV ineffective. Ion Chromatography (IC) with suppressed conductivity detection provides the necessary specificity and high sensitivity for this ionic impurity[4].

Workflow cluster_stress ICH Forced Degradation Prep Sample Prep (API Stock) Acid 0.1N HCl (60°C) Prep->Acid Base 0.1N NaOH (RT) Prep->Base Ox 3% H2O2 (RT) Prep->Ox Quench Neutralization & Quenching Acid->Quench Base->Quench Ox->Quench HPLC RP-HPLC Separation Quench->HPLC MS LC-MS/MS Elucidation HPLC->MS

Step-by-step experimental workflow for forced degradation and LC-MS/MS structural elucidation.

References

  • BenchChem. Technical Support Center: Managing pH-Dependent Degradation of Indinavir Sulfate Ethanolate.1

  • PubMed (J Pharm Biomed Anal). Liquid chromatography tandem mass spectrometric studies of indinavir sulphate and its forced degradation products.6

  • ResearchGate. Evaluation of thermal stability of indinavir sulphate using diffuse reflectance infrared spectroscopy.3

  • BenchChem. Validating the Specificity of Analytical Methods for Indinavir Sulfate: A Comparative Guide.5

  • BenchChem. A Comparative Guide to Stability-Indicating HPLC Methods for Indinavir Sulfate Ethanolate Analysis.7

  • IUCr Journals. The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt.2

  • Cromlab. Determination of Ethyl Sulfate Impurity in Indinavir Sulfate Drug Using Ion Chromatography.4

Sources

Exploratory

In vitro antiviral activity of Indinavir sulfate against HIV strains

Title: In Vitro Antiviral Activity of Indinavir Sulfate Against HIV Strains: A Technical Guide for Preclinical Evaluation Introduction As a Senior Application Scientist, understanding the mechanistic and quantitative nua...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro Antiviral Activity of Indinavir Sulfate Against HIV Strains: A Technical Guide for Preclinical Evaluation

Introduction As a Senior Application Scientist, understanding the mechanistic and quantitative nuances of antiretroviral screening is paramount. Indinavir sulfate (MK-639, L-735,524), a transition-state hydroxyaminopentane amide isostere, revolutionized the management of HIV-1 by competitively inhibiting the viral protease enzyme[1]. This whitepaper systematically dissects the in vitro antiviral activity of Indinavir sulfate, providing researchers with the foundational data, mechanistic rationale, and validated experimental protocols required to benchmark novel protease inhibitors (PIs) against this legacy compound.

Section 1: Mechanistic Foundation of Protease Inhibition

Indinavir acts as a potent, peptidomimetic competitive inhibitor of both HIV-1 and HIV-2 aspartyl proteases[2]. During the late stages of the viral replication cycle, the HIV protease homodimer is responsible for the proteolytic cleavage of the Gag and Gag-Pol polyprotein precursors[3]. This cleavage is an absolute requirement for the maturation of fully infectious virions[2].

Mechanistically, Indinavir binds directly to the catalytic active site of the protease, specifically interacting with the catalytic aspartate residues (Asp25 and Asp25')[4]. By occupying this pocket with high affinity, Indinavir prevents the processing of viral polyproteins, arresting the virus in an immature, non-infectious state[4],[3].

Mechanism GagPol Gag-Pol Polyprotein (Viral Precursor) Cleavage Proteolytic Cleavage GagPol->Cleavage Immature Immature, Non-Infectious HIV-1 Virion GagPol->Immature Accumulates Protease Active HIV-1 Protease (Homodimer) Protease->Cleavage Catalyzes Mature Mature, Infectious HIV-1 Virion Cleavage->Mature Structural Maturation Indinavir Indinavir Sulfate (Competitive Inhibitor) Indinavir->Protease Binds Asp25/Asp25' Blocked Inhibited Protease (Catalytic Site Blocked) Indinavir->Blocked Forms Complex Blocked->Immature Prevents Cleavage

Mechanistic pathway of HIV-1 protease inhibition by Indinavir sulfate.

Section 2: Quantitative In Vitro Antiviral Activity

The potency of Indinavir has been extensively characterized across biochemical (cell-free) and cell-based assays. It exhibits sub-nanomolar affinity for the HIV-1 protease enzyme and potent antiviral activity in lymphoblastic and monocytic cell lines, as well as in primary peripheral blood mononuclear cells (PBMCs)[3],[2].

Table 1: In Vitro Inhibitory and Antiviral Constants of Indinavir Sulfate

ParameterTarget / Viral StrainValueAssay Type
Ki HIV-1 Protease0.34 - 0.54 nMCell-free Enzymatic[2],[5]
Ki HIV-2 Protease3.3 nMCell-free Enzymatic[4],[2]
IC95 HIV-1 (Lab-adapted: IIIb, MN, RFII)12 - 100 nMCell-based (MT-4, PBMCs)[2]
EC95 HIV-1 (Wild-Type)25 - 100 nMCell-based Viability[4],[3]
IC95 HIV-1 (PI-Resistant Clinical Isolates)25 to >3000 nMCell-based Phenotypic[6]

Note: The ~10-fold difference in Ki between HIV-1 and HIV-2 proteases highlights the structural specificity of the inhibitor's binding pocket interactions[4],[2].

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, any in vitro evaluation of Indinavir must be designed as a self-validating system. This means incorporating parallel cytotoxicity screening to calculate the Therapeutic Index (TI) and utilizing rigorous controls to calculate the Z'-factor for assay robustness[4].

Protocol 1: FRET-Based HIV-1 Protease Enzymatic Assay Purpose: To determine the biochemical inhibition constant (Ki) of Indinavir against recombinant HIV-1 protease[4]. Causality & Logic: Utilizing a Fluorescence Resonance Energy Transfer (FRET) peptide substrate allows for real-time kinetic monitoring[4]. When the protease cleaves the substrate, the fluorophore is separated from the quencher, yielding a fluorescent signal. Indinavir prevents this cleavage, resulting in signal quenching.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare assay buffer (e.g., 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7) to mimic the acidic environment of the viral core.

  • Enzyme-Inhibitor Pre-incubation : Dilute recombinant HIV-1 protease to a final concentration of 10 nM. Add serially diluted Indinavir sulfate (ranging from 0.01 nM to 100 nM). Rationale: Pre-incubation allows the competitive inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced.

  • Substrate Addition : Add the FRET peptide substrate to a final concentration of 5 μM to initiate the reaction[4].

  • Kinetic Readout : Continuously monitor fluorescence using a microplate reader for 30 minutes at 37°C.

  • Validation & Analysis : Include a no-enzyme control (background) and a no-inhibitor control (maximum velocity, Vmax). Fit the data to the Morrison equation for tight-binding inhibitors to determine the precise Ki.

Protocol 2: TZM-bl Cell-Based Antiviral & Cytotoxicity Assay Purpose: To quantify the effective concentration (EC50) of Indinavir in preventing HIV-1 infection while simultaneously assessing cellular toxicity (CC50)[4]. Causality & Logic: TZM-bl cells express CD4, CCR5, and CXCR4, containing integrated luciferase reporter genes under the control of the HIV-1 LTR[4]. Infection drives Tat-mediated reporter expression. A parallel cytotoxicity assay ensures that a reduction in viral signal is due to true antiviral activity, not compound-induced cell death[4].

Step-by-Step Methodology:

  • Cell Seeding : Seed TZM-bl cells at 1 x 10^4 cells/well in a 96-well clear-bottom white microplate in complete DMEM. Incubate overnight at 37°C[4].

  • Compound Addition : Prepare 3-fold serial dilutions of Indinavir sulfate. Add to the cells. Include Zidovudine as a positive control for assay validation[4].

  • Viral Infection : Add HIV-1 viral stock at a Multiplicity of Infection (MOI) of 0.01. Critical Control: Maintain "Mock-infected" wells to establish baseline luminescence and "Virus-only" wells for maximum infection signal.

  • Incubation : Incubate the plates for 48 hours to allow for a single round of viral replication[4].

  • Reporter Quantification (Antiviral Efficacy) : Lyse the cells using a luciferase assay reagent[4]. Read luminescence. Calculate the % inhibition relative to the Virus-only control.

  • Parallel Cytotoxicity (CC50) : In a duplicate uninfected plate treated with the same Indinavir dilutions, perform an MTT or XTT assay after 48 hours[4]. Read absorbance to determine cell viability.

  • Data Synthesis : Calculate the Therapeutic Index (TI = CC50 / EC50)[4]. A valid assay must yield a Z'-factor > 0.5 between the Virus-only and Mock-infected controls.

Workflow Start Seed TZM-bl Cells (Integrated LTR-Luciferase) Split Parallel Assay Split Start->Split Infect Add Indinavir + HIV-1 (MOI 0.01) Split->Infect Antiviral Plate Tox Add Indinavir Only (Uninfected) Split->Tox Toxicity Plate Incubate1 Incubate 48h (Viral Replication) Infect->Incubate1 Read1 Lyse & Read Luminescence (Antiviral Efficacy) Incubate1->Read1 Analysis Calculate Therapeutic Index (TI = CC50 / EC50) Read1->Analysis EC50 Incubate2 Incubate 48h (Cell Viability) Tox->Incubate2 Read2 Add MTT & Read Absorbance (Cytotoxicity) Incubate2->Read2 Read2->Analysis CC50

Self-validating experimental workflow for evaluating Indinavir using TZM-bl cells.

Section 4: Resistance Profiling and Cross-Resistance

The clinical utility of Indinavir is limited by the emergence of viral resistance[3]. In vitro phenotypic susceptibility assays reveal that HIV-1 isolates from patients experiencing virologic rebound often exhibit IC95 values ranging from 25 nM to >3000 nM[6]. This resistance correlates with the accumulation of multiple mutations in the viral protease gene[3]. When benchmarking new PIs, it is critical to screen against these multidrug-resistant (MDR) panels to ensure a higher genetic barrier to resistance than legacy compounds like Indinavir.

Conclusion

Indinavir sulfate remains a critical reference standard in the pharmacological evaluation of HIV-1 protease inhibitors. By employing self-validating biochemical and cell-based assays, researchers can accurately quantify the antiviral efficacy and therapeutic window of next-generation antiretrovirals.

References

  • FDA - CRIXIVAN® (indinavir sulfate) Label URL:[Link]

  • Probes & Drugs - INDINAVIR (PD010161, CBVCZFGXHXORBI-PXQQMZJSSA-N) URL: [Link]

  • Oncohema Key - Indinavir | Oncohema Key URL:[Link]

  • Immunopaedia - CRIXIVAN® URL:[Link]

Sources

Exploratory

Indinavir Sulfate as a SARS-CoV-2 3CLpro Inhibitor: A Technical Guide for Drug Development Professionals

Abstract The global imperative to identify effective therapeutics against SARS-CoV-2 has driven extensive research into repurposing existing antiviral agents. Among these, Indinavir, an established HIV-1 protease inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The global imperative to identify effective therapeutics against SARS-CoV-2 has driven extensive research into repurposing existing antiviral agents. Among these, Indinavir, an established HIV-1 protease inhibitor, has emerged as a candidate for inhibiting the SARS-CoV-2 main protease (3CLpro or Mpro), an enzyme critical for viral replication. This in-depth technical guide provides a comprehensive overview of Indinavir sulfate hydrate as a potential SARS-CoV-2 3CLpro inhibitor. It synthesizes findings from in-silico and in-vitro studies, details the mechanistic basis of its inhibitory action, and provides robust, field-proven experimental protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel COVID-19 therapeutics. While in-vitro evidence is promising, it is crucial to note the current absence of a co-crystal structure of Indinavir with SARS-CoV-2 3CLpro and the lack of in-vivo or clinical trial data for this specific application, highlighting critical areas for future investigation.

Introduction: The Rationale for Repurposing Indinavir

The SARS-CoV-2 3C-like protease (3CLpro) is a primary target for antiviral drug development due to its essential role in the viral life cycle.[1][2] This cysteine protease is responsible for cleaving the viral polyproteins pp1a and pp1ab at eleven specific sites, leading to the maturation of non-structural proteins that are vital for viral replication and transcription.[2] The structural and functional conservation of 3CLpro among coronaviruses, coupled with the absence of a close human homolog, makes it an attractive and specific therapeutic target.

Indinavir is an FDA-approved HIV-1 protease inhibitor that has been a cornerstone of highly active antiretroviral therapy (HAART).[3] Its mechanism of action in HIV involves competitively inhibiting the viral protease, thereby preventing the cleavage of viral polyproteins and the formation of mature, infectious virions. Given its proven success as a protease inhibitor, researchers have explored its potential to inhibit the SARS-CoV-2 3CLpro.[4][5] This guide delves into the scientific underpinnings of this hypothesis, presenting the available evidence and the methodologies required to rigorously assess its potential.

Physicochemical Properties of Indinavir Sulfate Hydrate

Indinavir is typically administered as its sulfate salt to enhance its solubility and oral bioavailability.

PropertyValue
Molecular Formula C₃₆H₄₇N₅O₄ · H₂SO₄ · xH₂O
Molecular Weight 711.88 g/mol (anhydrous basis)
Appearance White to off-white, hygroscopic, crystalline powder
Solubility Soluble in water and methanol

Mechanism of Action: Inhibition of SARS-CoV-2 3CLpro

In-silico molecular docking and in-vitro enzymatic assays have provided insights into the inhibitory mechanism of Indinavir against SARS-CoV-2 3CLpro.

Binding Interactions and Affinity

Molecular docking studies predict that Indinavir binds to the active site of SARS-CoV-2 3CLpro.[1][6] These computational models suggest that Indinavir can form stable hydrogen bond interactions with the catalytic dyad residues, His41 and Cys145, which are essential for the protease's catalytic activity.[1] Binding free energy calculations from these simulations indicate a high binding affinity of Indinavir for 3CLpro.[1]

Diagram 1: Proposed Binding of Indinavir to SARS-CoV-2 3CLpro Active Site

G cluster_3CLpro SARS-CoV-2 3CLpro Active Site His41 His41 Cys145 Cys145 Substrate_Binding_Pocket Substrate-Binding Pocket Indinavir Indinavir Indinavir->His41 H-bond Indinavir->Cys145 H-bond Indinavir->Substrate_Binding_Pocket Occupies

Caption: Conceptual diagram of Indinavir's interaction with the 3CLpro active site.

Enzymatic Inhibition

In-vitro studies have experimentally validated the inhibitory activity of Indinavir against SARS-CoV-2 3CLpro. One study reported a half-maximal inhibitory concentration (IC50) of 13.61 μM for Indinavir against SARS-CoV-2 3CLpro.[5] This demonstrates a moderate level of inhibition in a cell-free system. However, it's important to note that other studies have reported a lack of significant inhibition in enzymatic assays at concentrations up to 100 µM, highlighting the need for standardized and robust experimental protocols.[4]

StudyIC50 (μM) for SARS-CoV-2 3CLpro
Study 1[5]13.61
Study 2[4]>100

Experimental Validation: Protocols and Methodologies

To rigorously evaluate the potential of Indinavir as a SARS-CoV-2 3CLpro inhibitor, a series of well-defined experiments are necessary. The following protocols provide a framework for these investigations.

Expression and Purification of SARS-CoV-2 3CLpro

A reliable source of pure and active 3CLpro is fundamental for enzymatic and structural studies.

Diagram 2: Workflow for SARS-CoV-2 3CLpro Expression and Purification

G Start Start Transformation Transform E. coli Start->Transformation Plasmid with 3CLpro gene Cell_Culture Grow E. coli culture Transformation->Cell_Culture Induction Induce protein expression (IPTG) Cell_Culture->Induction Cell_Lysis Lyse cells Induction->Cell_Lysis Purification Affinity Chromatography (e.g., Ni-NTA) Cell_Lysis->Purification Cleavage Tag cleavage (e.g., SUMO protease) Purification->Cleavage Final_Purification Second Affinity Chromatography & Size Exclusion Cleavage->Final_Purification Purity_Check SDS-PAGE & Mass Spectrometry Final_Purification->Purity_Check End End Purity_Check->End

Caption: Step-by-step workflow for producing recombinant SARS-CoV-2 3CLpro.

Step-by-Step Protocol:

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the SARS-CoV-2 3CLpro gene, often as a fusion protein with a purification tag (e.g., His-tag, SUMO-tag).

  • Cell Culture: Inoculate a starter culture and then a larger volume of Luria-Bertani (LB) or Terrific Broth (TB) medium with the appropriate antibiotic. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Reduce the temperature to 16-25°C and continue to grow for another 16-20 hours.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) and lyse the cells by sonication or high-pressure homogenization.

  • Purification:

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a pre-equilibrated affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

    • Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

    • Elute the protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

  • Tag Cleavage (if applicable): If a cleavable fusion tag was used, dialyze the eluted protein into a cleavage buffer and incubate with the appropriate protease (e.g., SUMO protease, TEV protease) overnight at 4°C.

  • Final Purification: Remove the cleaved tag and the protease by passing the protein solution through the affinity column again. Further purify the untagged 3CLpro using size-exclusion chromatography to obtain a homogenous protein preparation.

  • Purity and Identity Verification: Assess the purity of the final protein sample by SDS-PAGE. Confirm the identity and mass of the protein using mass spectrometry.

FRET-Based Enzymatic Assay for 3CLpro Inhibition

A Förster Resonance Energy Transfer (FRET)-based assay is a common and sensitive method to measure the enzymatic activity of 3CLpro and assess the inhibitory potential of compounds like Indinavir.

Diagram 3: Principle of the FRET-Based 3CLpro Assay

G cluster_before Before Cleavage cluster_after After Cleavage by 3CLpro Substrate_intact FRET Substrate (Fluorophore-Quencher) No_Fluorescence Fluorescence Quenched Substrate_intact->No_Fluorescence 3CLpro 3CLpro Substrate_intact->3CLpro Cleavage Substrate_cleaved Cleaved Substrate Fluorescence Fluorescence Emitted Substrate_cleaved->Fluorescence 3CLpro->Substrate_cleaved Indinavir Indinavir Indinavir->3CLpro Inhibition

Caption: Schematic of the FRET assay for measuring 3CLpro activity and its inhibition.

Step-by-Step Protocol:

  • Reagents and Materials:

    • Purified, active SARS-CoV-2 3CLpro.

    • FRET peptide substrate containing a 3CLpro cleavage sequence flanked by a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl).

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • Indinavir sulfate hydrate stock solution in DMSO.

    • 384-well black microplates.

  • Assay Procedure:

    • Prepare serial dilutions of Indinavir in assay buffer.

    • In a 384-well plate, add a fixed concentration of 3CLpro to each well.

    • Add the different concentrations of Indinavir (and a DMSO control) to the wells and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FRET substrate to each well.

    • Monitor the increase in fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore-quencher pair.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Antiviral Assay

To assess the efficacy of Indinavir in a more biologically relevant context, a cell-based antiviral assay is essential. This assay measures the ability of the compound to inhibit viral replication in cultured cells.

Diagram 4: General Workflow for a Cell-Based Antiviral Assay

G Start Start Cell_Seeding Seed cells (e.g., Vero E6) Start->Cell_Seeding Plate susceptible cells Compound_Treatment Treat cells with Indinavir Cell_Seeding->Compound_Treatment Viral_Infection Infect with SARS-CoV-2 Compound_Treatment->Viral_Infection Incubation Incubate for 24-72 hours Viral_Infection->Incubation Endpoint_Measurement Measure viral replication (e.g., CPE, qPCR) Incubation->Endpoint_Measurement Data_Analysis Calculate EC50 Endpoint_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Overview of the steps involved in a cell-based antiviral assay.

Step-by-Step Protocol:

  • Cell Culture: Culture a susceptible cell line (e.g., Vero E6, Calu-3) in appropriate growth medium.

  • Cell Seeding: Seed the cells into 96-well or 384-well plates and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Indinavir in cell culture medium. Remove the growth medium from the cells and add the medium containing the different concentrations of Indinavir. Include a no-drug control (vehicle, e.g., DMSO) and a positive control (e.g., Remdesivir).

  • Viral Infection: Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a defined period (e.g., 24-72 hours) at 37°C in a 5% CO₂ incubator.

  • Endpoint Measurement: Assess the extent of viral replication using one of the following methods:

    • Cytopathic Effect (CPE) Assay: Visually score the virus-induced cell death or use a cell viability assay (e.g., CellTiter-Glo) to quantify the number of viable cells.

    • Quantitative PCR (qPCR): Extract viral RNA from the cell supernatant or cell lysate and quantify the amount of viral RNA using reverse transcription qPCR (RT-qPCR).

    • Plaque Reduction Assay: This is a more quantitative method to determine the reduction in infectious virus particles.

  • Data Analysis:

    • Calculate the percentage of inhibition of viral replication for each concentration of Indinavir.

    • Determine the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%.

    • Concurrently, perform a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) of Indinavir on the same cell line.

    • Calculate the selectivity index (SI = CC50/EC50) to assess the therapeutic window of the compound. A higher SI value indicates a more favorable safety profile.

Current Limitations and Future Directions

Despite the promising in-silico and some in-vitro data, the development of Indinavir as a SARS-CoV-2 therapeutic faces significant hurdles that require further investigation.

  • Absence of Co-crystal Structure: To date, a co-crystal structure of Indinavir bound to SARS-CoV-2 3CLpro has not been deposited in the Protein Data Bank (PDB). Such a structure would provide definitive evidence of the binding mode and crucial information for structure-based drug design and optimization.

  • Lack of In-Vivo Data: There is a notable absence of published studies on the efficacy of Indinavir against SARS-CoV-2 in animal models. In-vivo studies are essential to evaluate the pharmacokinetics, pharmacodynamics, and antiviral efficacy of the drug in a whole-organism context.

  • No Clinical Trials for COVID-19: A search of clinical trial registries reveals no registered or completed clinical trials investigating the use of Indinavir for the treatment of COVID-19. This indicates that its development for this indication has not progressed to the clinical stage.

Future research should prioritize obtaining a co-crystal structure of the Indinavir-3CLpro complex and conducting rigorous preclinical in-vivo studies in relevant animal models to assess its therapeutic potential.

Conclusion

Indinavir sulfate hydrate presents an intriguing starting point for the development of SARS-CoV-2 3CLpro inhibitors based on its established role as an HIV protease inhibitor and supporting in-silico and in-vitro evidence. This technical guide provides a comprehensive framework for researchers to build upon, from understanding its mechanism of action to applying robust experimental protocols for its evaluation. However, the critical gaps in our knowledge, particularly the lack of a co-crystal structure and in-vivo/clinical data, must be addressed to determine the true potential of Indinavir in the fight against COVID-19. The methodologies and insights presented here aim to facilitate and guide these crucial next steps in the drug development pipeline.

References

  • Screening potential FDA-approved inhibitors of the SARS-CoV-2 major protease 3CLpro through high-throughput virtual screening and molecular dynamics simulation. Aging (Albany NY). 2021 Mar 7;13(5):7139-7155. [Link]

  • Analysis of the efficacy of HIV protease inhibitors against SARS-CoV-2. J Med Virol. 2021 Jan;93(1):439-445. [Link]

  • COVID-19 Vaccine and Antiviral Drug Development. Faculty of Pharmaceutical Medicine. 2020 Apr 8. [Link]

  • Indinavir | covid19-help.org. [Link]

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  • Clinical development of antivirals against SARS-CoV-2 and its variants. Acta Pharm Sin B. 2023 Dec;13(12):4851-4870. [Link]

  • A Study of 3CLpros as Promising Targets against SARS-CoV and SARS-CoV-2. Int J Mol Sci. 2020 Nov 25;21(23):8993. [Link]

  • RCSB PDB - 7X6J: SARS-CoV-2 3CL protease (3CLpro) in complex with compound 3af. [Link]

  • RCSB PDB - 8UPS: Structure of SARS-Cov2 3CLPro in complex with Compound 5. [Link]

  • Structural basis of SARS-CoV-2 3CLpro and anti-COVID-19 drug discovery from medicinal plants. J Pharm Anal. 2020 Dec;10(6):561-570. [Link]

  • RCSB PDB - 9IR9: SARS-CoV-2 3CL protease (3CLpro) in complex with compound 6. [Link]

  • Identification of novel SARS-CoV-2 3CLpro inhibitors by molecular docking, in vitro assays, molecular dynamics simulations and DFT analyses. Front Chem. 2024;12:1448809. [Link]

  • Using in vivo animal models for studying SARS-CoV-2. Expert Opin Drug Discov. 2022 Jan;17(1):69-82. [Link]

  • A Review of the Preclinical and Clinical Efficacy of Remdesivir, Hydroxychloroquine, and Lopinavir-Ritonavir Treatments against COVID-19. ACS Pharmacol Transl Sci. 2020 Oct 9;3(5):828-844. [Link]

  • Current Advances and Applications of Animal Models in SARS-CoV-2 Pathogenesis and Vaccine Development. Viruses. 2022 Aug 28;14(9):1898. [Link]

  • Advances in Modelling COVID-19 in Animals. Front Immunol. 2022;13:838933. [Link]

  • Pre-clinical support - DNDi. [Link]

  • In Vitro and Animal Models for SARS-CoV-2 research. BMB Rep. 2020 May;53(5):249-254. [Link]

  • An Update on SARS-CoV-2 Clinical Trial Results—What We Can Learn for the Next Pandemic. Viruses. 2023 Dec 26;16(1):28. [Link]

  • ANTICOV | DNDi. [Link]

  • In Vitro and In Vivo Models for Studying SARS-CoV-2, the Etiological Agent Responsible for COVID-19 Pandemic. Int J Mol Sci. 2021 Feb 27;22(5):2403. [Link]

  • Major New Clinical Trial Launched Across 13 African Countries To Test Treatments For Mild COVID-19 Cases. Health Policy Watch. 2020 Nov 24. [Link]

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Foundational

An In-Depth Technical Guide to the Early In Vitro Evaluation of Indinavir Sulfate Ethanolate

Abstract Indinavir, a potent human immunodeficiency virus (HIV)-1 protease inhibitor, is a critical component of highly active antiretroviral therapy (HAART).[1] This guide provides a comprehensive framework for the earl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Indinavir, a potent human immunodeficiency virus (HIV)-1 protease inhibitor, is a critical component of highly active antiretroviral therapy (HAART).[1] This guide provides a comprehensive framework for the early-stage in vitro evaluation of Indinavir sulfate ethanolate, the commercially available form of the drug. We delve into the essential experimental protocols and rationale necessary to construct a robust pharmacological profile. This document will cover the critical aspects of physicochemical characterization, antiviral potency, and safety assessments, including cytotoxicity, off-target effects, and metabolic properties. The methodologies detailed herein are designed to provide drug development professionals with the foundational data required for informed decision-making in the progression of this and similar antiviral candidates.

Introduction: The Rationale for Rigorous In Vitro Profiling

The journey of a drug candidate from discovery to clinical application is a multi-faceted process where early, accurate in vitro data is paramount. For Indinavir sulfate ethanolate, an established antiretroviral, a thorough understanding of its behavior in controlled laboratory settings provides a baseline for further development, formulation optimization, and the exploration of new therapeutic applications.

Indinavir's mechanism of action involves the competitive inhibition of HIV-1 protease, an enzyme essential for the cleavage of viral polyproteins into functional proteins required for viral maturation.[2][3] By blocking this process, Indinavir results in the production of immature, non-infectious virions, thereby halting the viral replication cycle.[4][5] The early in vitro evaluation serves to quantify this primary activity and to identify potential liabilities that could hinder its clinical utility. This guide will walk through the logical progression of these evaluations, from the fundamental properties of the molecule to its interaction with complex biological systems.

Physicochemical Characterization: The Foundation of Formulation

A comprehensive understanding of the physicochemical properties of Indinavir sulfate ethanolate is the bedrock upon which all subsequent biological evaluations are built. These characteristics dictate its solubility, stability, and ultimately, its bioavailability.

Solubility and Dissolution Profile

The solubility of a drug substance is a critical determinant of its oral absorption. Indinavir sulfate is known to be very soluble in water and methanol.[2][4] However, its solubility can be influenced by pH and the presence of different solvent systems.

Table 1: Solubility of Indinavir Sulfate Ethanolate in Various Solvents

SolventSolubilitySource(s)
WaterVery Soluble; ~100 mg/mL[1]
MethanolVery Soluble[4]
EthanolInsoluble[1][6]
DMSO≥ 100 mg/mL[7]
PBS (pH 7.2)~10 mg/mL[1]

Causality: The high aqueous solubility of the sulfate salt form was a deliberate choice during development to overcome the pH-dependent solubility and limited absorption of the free base monohydrate form.[8] However, this high solubility is coupled with significant hygroscopicity, meaning it readily absorbs moisture from the air.[8] This property necessitates controlled humidity during storage and manufacturing to prevent physical form changes and potential degradation.[8]

pKa and LogP Determination

The ionization constant (pKa) and the partition coefficient (LogP) are fundamental parameters that predict a drug's behavior in physiological environments. The pKa indicates the extent of ionization at different pH values, which affects its absorption across cellular membranes. The LogP value provides a measure of its lipophilicity, influencing its ability to cross lipid bilayers.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Prepare a 1 mg/mL solution of Indinavir sulfate ethanolate in deionized water.

  • Titrate the solution with a standardized solution of 0.1 M NaOH, monitoring the pH using a calibrated pH meter.

  • Plot the pH versus the volume of titrant added.

  • The pKa value is determined from the midpoint of the buffer region of the titration curve.

Self-Validation: The protocol's integrity is maintained by using a calibrated pH meter and a standardized titrant. The resulting titration curve should exhibit a clear inflection point, providing confidence in the determined pKa value.

Physicochemical_Workflow cluster_physchem Physicochemical Characterization Start Indinavir Sulfate Ethanolate Sample Solubility Solubility Assessment (Water, Buffers, Organic Solvents) Start->Solubility pKa pKa Determination (Potentiometric Titration) Start->pKa LogP LogP Measurement (Shake-Flask Method) Start->LogP Stability Hygroscopicity & Stability (Controlled Humidity/Temp) Start->Stability Data Comprehensive Physicochemical Profile Solubility->Data pKa->Data LogP->Data Stability->Data

Caption: Workflow for Physicochemical Characterization.

In Vitro Antiviral Activity: Quantifying Potency

The primary therapeutic effect of Indinavir is its ability to inhibit HIV-1 protease. Quantifying this activity is a cornerstone of its in vitro evaluation.

HIV-1 Protease Inhibition Assay

This cell-free assay directly measures the ability of Indinavir to inhibit the enzymatic activity of recombinant HIV-1 protease. A common method utilizes a fluorogenic substrate that, when cleaved by the protease, releases a fluorescent signal.

Experimental Protocol: Fluorometric HIV-1 Protease Inhibition Assay [9][10]

  • Reconstitute recombinant HIV-1 protease and the fluorogenic substrate in the provided assay buffer.

  • Prepare a serial dilution of Indinavir sulfate ethanolate in DMSO, with a final DMSO concentration in the assay not exceeding 1%.

  • In a 96-well microplate, add the HIV-1 protease, the Indinavir dilutions (or vehicle control), and a known protease inhibitor like Pepstatin A as a positive control.[9]

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[9]

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm) over time using a fluorescence plate reader.[9][10]

  • Calculate the rate of substrate cleavage and determine the concentration of Indinavir that results in 50% inhibition (IC50).

Causality and Trustworthiness: This assay provides a direct measure of target engagement. The inclusion of a no-enzyme control, a vehicle control (DMSO), and a potent known inhibitor (Pepstatin A) ensures that the observed inhibition is specific to the action of Indinavir on the protease and not an artifact of the assay system.

Cell-Based Antiviral Assay

To assess the antiviral activity in a more biologically relevant context, a cell-based assay is employed. This involves infecting susceptible T-cell lines (e.g., MT-4) with HIV-1 in the presence of varying concentrations of Indinavir.

Experimental Protocol: HIV-1 Replication Inhibition Assay

  • Seed MT-4 cells in a 96-well plate.

  • Prepare serial dilutions of Indinavir sulfate ethanolate in cell culture medium.

  • Add the Indinavir dilutions to the cells.

  • Infect the cells with a known titer of an HIV-1 laboratory strain.

  • Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

  • Assess viral replication by measuring a viral marker, such as p24 antigen in the culture supernatant, using an ELISA.

  • Determine the effective concentration of Indinavir that inhibits viral replication by 50% (EC50).

Self-Validation: The use of uninfected cells as a negative control and infected, untreated cells as a positive control is crucial. The EC50 value should be reproducible across multiple experiments to be considered reliable.

Antiviral_Activity_Workflow cluster_antiviral Antiviral Activity Assessment Start Indinavir Sulfate Ethanolate CellFree Cell-Free Assay (Recombinant HIV-1 Protease) Start->CellFree CellBased Cell-Based Assay (HIV-1 Infected T-Cells) Start->CellBased IC50 Determine IC50 CellFree->IC50 EC50 Determine EC50 CellBased->EC50 Potency Antiviral Potency Profile IC50->Potency EC50->Potency

Caption: Workflow for In Vitro Antiviral Potency.

In Vitro Toxicity Assessment: Establishing a Safety Window

Early identification of potential toxicity is critical to de-risk a drug candidate. In vitro toxicity assays provide an initial assessment of a compound's effect on cell health.

General Cytotoxicity Assay

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[11][12]

Experimental Protocol: MTT Cytotoxicity Assay [11][13]

  • Seed a relevant cell line (e.g., the same T-cell line used in the antiviral assay and a human liver cell line like HepG2) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of Indinavir sulfate ethanolate for a period that reflects the duration of the antiviral assay (e.g., 72 hours).[13]

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[11]

  • Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[12]

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[11]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

  • Calculate the concentration of Indinavir that reduces cell viability by 50% (CC50).

Causality and Trustworthiness: This assay provides a quantitative measure of cytotoxicity. The ratio of the CC50 to the EC50 gives the Selectivity Index (SI = CC50/EC50), a crucial parameter that indicates the therapeutic window of the drug. A higher SI value is desirable, as it suggests that the drug is effective against the virus at concentrations well below those that are toxic to host cells.

hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[14] Therefore, assessing a drug's potential for hERG inhibition is a critical safety screen.

Experimental Protocol: Automated Patch Clamp for hERG Inhibition [14][15]

  • Use a cell line stably expressing the hERG channel (e.g., HEK-293 cells).[14]

  • Employ an automated patch-clamp system to measure the hERG current in whole-cell configuration.

  • After establishing a stable baseline current, perfuse the cells with increasing concentrations of Indinavir sulfate ethanolate.

  • A known hERG inhibitor, such as E-4031, is used as a positive control.[14]

  • Measure the inhibition of the hERG tail current at each concentration.

  • Determine the IC50 value for hERG channel inhibition.

Self-Validation: The use of automated patch-clamp systems provides high-throughput and reproducible data. The inclusion of both positive and vehicle controls ensures the validity of the results. The stability of the recording and seal resistance are key quality control parameters.[14]

In Vitro ADME Profiling: Predicting Pharmacokinetic Behavior

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug is essential for predicting its in vivo pharmacokinetics.

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[16][17] This assay is the gold standard for predicting intestinal drug absorption.[18]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay [19][20]

  • Culture Caco-2 cells on semipermeable filter supports in a transwell plate system for 18-22 days to allow for differentiation and monolayer formation.[19]

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Add Indinavir sulfate ethanolate to either the apical (A) or basolateral (B) side of the monolayer.

  • At specified time points, collect samples from the receiver compartment (B side for A-to-B transport, and A side for B-to-A transport).

  • Quantify the concentration of Indinavir in the samples using a sensitive analytical method like LC-MS/MS.[16]

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). An efflux ratio greater than 2 is indicative of active efflux.[19]

Causality: This assay not only predicts passive permeability but also identifies potential involvement of active transport mechanisms. Indinavir is known to be a substrate of P-gp, which can limit its oral bioavailability. The inclusion of a P-gp inhibitor, such as verapamil, can confirm this interaction.[19]

Metabolic Stability and CYP450 Inhibition

Indinavir is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver.[2][3] It is also an inhibitor of CYP3A4.[21] This creates a high potential for drug-drug interactions.

Experimental Protocol: CYP3A4 Inhibition Assay

  • Use human liver microsomes, which contain a high concentration of CYP enzymes.

  • Select a specific probe substrate for CYP3A4 (e.g., midazolam).

  • Incubate the microsomes with the probe substrate in the presence of varying concentrations of Indinavir sulfate ethanolate.

  • After a set incubation time, stop the reaction and measure the formation of the metabolite of the probe substrate using LC-MS/MS.

  • Determine the IC50 of Indinavir for the inhibition of CYP3A4 activity.

Trustworthiness: This assay is a standard method for assessing the potential for drug-drug interactions. The data generated is crucial for guiding clinical study design, particularly when co-administering Indinavir with other drugs that are also metabolized by or inhibit CYP3A4.[21]

ADME_Workflow cluster_adme In Vitro ADME Profiling Start Indinavir Sulfate Ethanolate Permeability Caco-2 Permeability (Absorption & Efflux) Start->Permeability Metabolism Metabolic Stability (Human Liver Microsomes) Start->Metabolism CYP_Inhibition CYP450 Inhibition (CYP3A4) Start->CYP_Inhibition PK_Prediction Pharmacokinetic Prediction Permeability->PK_Prediction Metabolism->PK_Prediction CYP_Inhibition->PK_Prediction

Caption: Workflow for In Vitro ADME Profiling.

Conclusion: Synthesizing a Comprehensive Profile

The early in vitro evaluation of Indinavir sulfate ethanolate, as outlined in this guide, provides a multi-dimensional understanding of its pharmacological profile. By systematically assessing its physicochemical properties, antiviral potency, safety liabilities, and ADME characteristics, researchers can build a robust data package. This foundational knowledge is indispensable for guiding formulation development, predicting clinical performance, and ensuring the continued safe and effective use of this important antiretroviral agent. Each experimental step, grounded in scientific rationale and validated by internal controls, contributes to a trustworthy and comprehensive understanding of the drug candidate.

References

  • Drug Index. (n.d.). Indinavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Pediatric Oncall. Retrieved from [Link]

  • Merck & Co., Inc. (2004). CRIXIVAN - indinavir sulfate capsule. accessdata.fda.gov. Retrieved from [Link]

  • Wikipedia. (n.d.). Indinavir. Retrieved from [Link]

  • MIMS. (n.d.). Indinavir: Uses & Dosage. MIMS Thailand. Retrieved from [Link]

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  • Crystal Pharmatech Co., Ltd. (2026, January 28). Case Study 1: Indinavir - Early Salt Form Change. Retrieved from [Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Tavelin, S., & Artursson, P. (2007). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Current Protocols in Pharmacology, Chapter 7, Unit 7.15. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Indinavir Sulfate in Different Solvents from (278.35 to 314.15) K. Retrieved from [Link]

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  • Nuvisan. (n.d.). Advanced drug permeability & transporter assays | In vitro DMPK services. Retrieved from [Link]

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  • ResearchGate. (2018, May 31). (PDF) An in Vitro Assay of hERG K Channel Potency for a New EGFR Inhibitor FHND004. Retrieved from [Link]

  • MDPI. (2021, October 31). HIV-1 Protease and Reverse Transcriptase Inhibitory Activities of Curcuma aeruginosa Roxb. Rhizome Extracts and the Phytochemical Profile Analysis: In Vitro and In Silico Screening. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Optimization of In Vitro Efficacy Profiling for Indinavir Sulfate Hydrate

Abstract & Introduction Indinavir sulfate hydrate (MK-639) is a potent, specific protease inhibitor (PI) of Human Immunodeficiency Virus Type 1 (HIV-1). Unlike nucleoside analogs that target viral replication, Indinavir...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Indinavir sulfate hydrate (MK-639) is a potent, specific protease inhibitor (PI) of Human Immunodeficiency Virus Type 1 (HIV-1). Unlike nucleoside analogs that target viral replication, Indinavir targets the late-stage maturation of the virus.

This guide addresses a critical gap in standard literature: the handling of the sulfate hydrate salt form. While the salt form significantly improves aqueous solubility compared to the free base, it exhibits complex pH-dependent stability and solubility profiles that can introduce variability in in vitro assays.

Key Mechanism: HIV-1 protease is an aspartyl protease responsible for cleaving the Gag-Pol polyprotein precursor. Inhibition of this enzyme prevents the formation of structural proteins (p17, p24) and enzymes (Reverse Transcriptase, Integrase), resulting in the release of immature, non-infectious viral particles.

Mechanism of Action (MOA) Visualization

Indinavir_MOA Immature Immature Virion (Gag-Pol Polyprotein) Cleavage Proteolytic Cleavage Immature->Cleavage Substrate Protease HIV-1 Protease (Aspartyl Enzyme) Protease->Cleavage Catalyzes Indinavir Indinavir Sulfate (Inhibitor) Indinavir->Protease Binds Active Site (Ki ~0.54 nM) Mature Mature Virion (Infectious) Cleavage->Mature Successful Processing NonInfectious Non-Infectious Particle Cleavage->NonInfectious Inhibition Result

Figure 1: Mechanism of Action.[1][2][3][4][5][6][7] Indinavir binds the HIV-1 Protease active site, blocking Gag-Pol cleavage and preventing virion maturation.[8]

Material Preparation & Handling[4][5][9][10][11][12][13][14]

The sulfate hydrate form is chosen for its high aqueous solubility (>100 mg/mL), but it is hygroscopic and sensitive to pH shifts.

Stock Solution Preparation[1][9][13]
  • Solvent: Dimethyl Sulfoxide (DMSO) is recommended for primary stock solutions to prevent hydrolysis observed in aqueous acidic buffers during long-term storage.

  • Concentration: Prepare a 10 mM or 20 mM master stock.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles.

Aqueous Dilution (Critical Step)

Indinavir sulfate has a steep solubility curve. It is highly soluble at pH < 3.5 but solubility drops sharply as pH approaches neutral (pH 7.4).

  • For Biochemical Assays (pH 4.7 - 5.0): Direct dilution into the acidic assay buffer is stable.

  • For Cell Culture (pH 7.4): Predilute in DMSO to 1000x the final concentration, then spike into media. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.

Protocol A: Biochemical FRET-Based Protease Inhibition Assay

This cell-free assay measures the direct enzymatic inhibition (


 or 

) and is the "Gold Standard" for validating compound potency before cell-based work.
Reagents & Buffer Composition
ComponentConcentrationFunction
Sodium Acetate 100 mMBuffer base (maintain pH 4.7 - 5.0)
NaCl 1.0 MIonic strength for enzyme stability
EDTA 1 mMChelates divalent cations
DTT 1 mMReduces cysteine residues (Add fresh)
BSA 0.1 mg/mLPrevents enzyme adsorption to plate
Substrate 10 µMFRET Peptide (e.g., RE(Edans)-SQNYPIIV-K(Dabcyl)-R)

Note: The acidic pH (4.7) is critical. HIV-1 protease activity drops significantly above pH 6.0.

Assay Procedure (96-well Black Plate)
  • Enzyme Prep: Dilute recombinant HIV-1 Protease to 20-50 ng/mL in Assay Buffer.

  • Inhibitor Dilution: Prepare a 3-fold serial dilution of Indinavir Sulfate in Assay Buffer (Range: 1000 nM down to 0.01 nM).

  • Plate Setup:

    • Test Wells: 80 µL Enzyme + 10 µL Indinavir dilution.

    • Positive Control (100% Activity): 80 µL Enzyme + 10 µL Buffer (with equivalent DMSO).

    • Negative Control (0% Activity): 90 µL Buffer (no enzyme).

  • Pre-Incubation: Incubate plate for 10–15 minutes at 37°C to allow inhibitor binding.

  • Reaction Start: Add 10 µL of FRET Substrate (100 µM stock) to all wells. Final volume: 100 µL.

  • Kinetic Reading: Measure fluorescence immediately (Ex/Em: 340/490 nm for Edans/Dabcyl) every 2 minutes for 60 minutes at 37°C.

Data Analysis

Calculate the initial velocity (


) from the linear portion of the curve (RFU/min).


Fit data to a 4-parameter logistic model to determine

. Expected

for Indinavir: 0.5 – 5.0 nM .

Protocol B: Cell-Based Antiviral Efficacy (MT-4 Cells)

While FRET shows enzymatic inhibition, this assay confirms the drug can penetrate the cell membrane and function in a physiological environment.

Cell System
  • Cell Line: MT-4 (Human T-cell leukemia line, HTLV-1 transformed).

  • Virus: HIV-1 strain IIIB or NL4-3.

  • Readout: MTT Assay (measures cell viability; HIV-1 causes cytopathic effect/death in MT-4 cells, so effective drug = high viability).

Experimental Workflow

Cell_Assay_Workflow Prep Step 1: Preparation MT-4 Cells (2x10^5 cells/mL) Indinavir Serial Dilution Infection Step 2: Infection Add HIV-1 (MOI 0.01) (Mock infect controls) Prep->Infection Treatment Step 3: Treatment Add Indinavir to infected cells (Triplicate wells) Infection->Treatment Incubation Step 4: Incubation 5 Days @ 37°C, 5% CO2 Treatment->Incubation Readout Step 5: Readout Add MTT Reagent Read Absorbance (570 nm) Incubation->Readout

Figure 2: MT-4 Cell-Based Assay Workflow.[5] The assay relies on the protection of T-cells from HIV-induced cytopathic effects (CPE).

Detailed Protocol
  • Seeding: Count MT-4 cells and adjust to

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Compound Plate: Prepare 2x concentrated serial dilutions of Indinavir in culture media in a separate 96-well plate (e.g., 2000 nM to 0.1 nM).

  • Infection:

    • Divide cell suspension into two tubes.

    • Tube A (Infected): Add HIV-1 virus stock at MOI (Multiplicity of Infection) of 0.01.

    • Tube B (Mock): Add media only (Cytotoxicity control).

  • Plating:

    • Add 50 µL of Indinavir dilution to the test plate.

    • Add 50 µL of Infected cells to test wells.

    • Add 50 µL of Mock cells to toxicity control wells (to check if Indinavir kills cells).

  • Incubation: 5 days at 37°C, 5%

    
    .
    
  • Development:

    • Add 20 µL MTT (7.5 mg/mL in PBS). Incubate 2-4 hours.

    • Remove supernatant (carefully) or add lysis buffer (acidified isopropanol).

    • Read Absorbance at 570 nm.[5]

Data Analysis
  • 
     (Antiviral Potency):  Concentration achieving 50% protection of infected cells.
    
  • 
     (Cytotoxicity):  Concentration reducing viability of mock-infected cells by 50%.
    
  • Selectivity Index (SI):

    
    .
    
  • Validation: Indinavir sulfate should show an

    
     of 20 – 100 nM  in this system.
    

References

  • FDA Label. (1996). CRIXIVAN® (indinavir sulfate) Capsules. Food and Drug Administration.[7] [Link]

  • PubChem. (2023). Indinavir Sulfate (Compound).[1][2][4][9][10] National Library of Medicine. [Link]

  • Vacca, J. P., et al. (1994). L-735,524: an orally bioavailable human immunodeficiency virus type 1 protease inhibitor.[9] Proceedings of the National Academy of Sciences, 91(9), 4096-4100. [Link]

  • Matayoshi, E. D., et al. (1990). Novel fluorogenic substrates for assaying retroviral proteases by resonance energy transfer. Science, 247(4945), 954-958. [Link]

  • Pauwels, R., et al. (1988). Rapid and automated tetrazolium-based colorimetric assay for the detection of anti-HIV compounds. Journal of Virological Methods, 20(4), 309-321. [Link]

Sources

Application

Precision Cytotoxicity Profiling of Indinavir Sulfate: A Multi-Parametric Protocol

Part 1: Core Directive & Scientific Rationale Abstract Indinavir sulfate (IDV), a potent HIV-1 protease inhibitor, revolutionized antiretroviral therapy (ART). However, its clinical utility is often dose-limited by off-t...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Scientific Rationale

Abstract

Indinavir sulfate (IDV), a potent HIV-1 protease inhibitor, revolutionized antiretroviral therapy (ART). However, its clinical utility is often dose-limited by off-target effects, specifically nephrotoxicity (crystalluria) and metabolic syndrome (insulin resistance, lipodystrophy). Standard viability assays often fail to capture the nuance of IDV toxicity, which is frequently cytostatic or metabolically disruptive rather than immediately necrotic. This protocol details a high-fidelity cytotoxicity workflow using the MTT assay, optimized for Indinavir’s specific physicochemical properties and mechanism of action. It integrates critical checkpoints for mitochondrial dysfunction—a primary driver of protease inhibitor toxicity.

Introduction: The Toxicological Context

Indinavir functions by binding to the active site of the HIV-1 protease, preventing the cleavage of gag-pol polyproteins.[1] While highly effective, IDV is known to induce:

  • Mitochondrial Toxicity: Unlike NRTIs, PIs like Indinavir do not inhibit DNA polymerase

    
     but can alter mitochondrial membrane potential (
    
    
    
    ) and increase reactive oxygen species (ROS).
  • Metabolic Disruption: IDV inhibits the GLUT4 transporter, leading to peripheral insulin resistance.

  • Crystallization: Low solubility at physiological pH (in urine) leads to precipitation; in cell culture, high concentrations (>100 µM) may precipitate, causing physical stress to cells which confounds colorimetric readouts.

Why MTT? The MTT assay is chosen here not just for viability, but because it specifically measures NAD(P)H-dependent cellular oxidoreductase enzyme activity (largely mitochondrial). Since IDV toxicity often manifests as mitochondrial impairment before cell death, MTT provides a sensitive early indicator of metabolic stress compared to membrane integrity assays (e.g., LDH release).

Part 2: Materials & Reagents[2][3][4][5]

Compound Preparation[2]
  • Target Compound: Indinavir Sulfate (Cngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    H
    
    
    
    N
    
    
    O
    
    
    
    
    H
    
    
    SO
    
    
    )[1][2]
  • Molecular Weight: ~711.88 g/mol [1][3][2][4]

  • Solubility:

    • Water:[3] >100 mg/mL (Excellent)

    • DMSO: >100 mg/mL (Excellent)

    • Ethanol:[3][5][6] Insoluble (Note: Indinavir free base is soluble in ethanol, but the sulfate salt is not).

Cell Models

Select the cell line based on the toxicity phenotype of interest:

  • HepG2 (Hepatocellular carcinoma): For metabolic toxicity and CYP450 metabolism studies.

  • HEK293 (Human Embryonic Kidney): For renal toxicity and crystal-induced stress.

  • MT-4 or PBMCs: For therapeutic index (TI) calculation (Efficacy vs. Toxicity).

Assay Reagents[2][11]
  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.[3][7][8]

  • Solubilization Buffer: 10% SDS in 0.01 M HCl (Preferred over DMSO for Indinavir to ensure complete dissolution of any drug precipitates).

Part 3: Experimental Protocol

Phase 1: Stock Solution Preparation
  • Objective: Create a stable, high-concentration stock.

  • Solvent Choice: Sterile Water is preferred for Indinavir Sulfate to avoid DMSO cytotoxicity in sensitive primary cells. If using DMSO, ensure final concentration is <0.5%.

Protocol:

  • Weigh 7.12 mg of Indinavir Sulfate.

  • Dissolve in 1.0 mL of sterile, nuclease-free water to generate a 10 mM Stock .

  • Vortex for 30 seconds. The solution should be clear and colorless.

  • Sterile filter (0.22 µm) if using for long-term culture (>24h).

  • Storage: Aliquot (20-50 µL) and store at -20°C. Avoid freeze-thaw cycles.

Phase 2: Cell Seeding
  • Timing: Seed cells 24 hours prior to treatment to allow attachment (adherent) or metabolic stabilization (suspension).

  • Density:

    • Adherent (HepG2/HEK293): 1.0 - 1.5

      
       10
      
      
      
      cells/well (96-well plate).
    • Suspension (MT-4/PBMC): 1.0

      
       10
      
      
      
      cells/well.[3]
Phase 3: Drug Treatment (Dose-Response)
  • Design: 9-point serial dilution to capture the CC

    
     (Cytotoxic Concentration 50%).
    
  • Range: Indinavir CC

    
     is typically high (>50 µM).[3] Test range: 1000 µM to 0.1 µM .
    

Dilution Table (Using 10 mM Stock):

StepTarget Conc. (

M)
Preparation (in Culture Medium)
1 1000100

L Stock (10mM) + 900

L Medium
2 333.3333

L of Step 1 + 667

L Medium
3 111.1333

L of Step 2 + 667

L Medium
4 37.0333

L of Step 3 + 667

L Medium
5 12.3333

L of Step 4 + 667

L Medium
6 4.1333

L of Step 5 + 667

L Medium
7 1.37333

L of Step 6 + 667

L Medium
8 0.45333

L of Step 7 + 667

L Medium
9 0 (Vehicle)Culture Medium + Solvent (Water/DMSO) only
  • Treatment: Add 100

    
    L of diluted compound to 100 
    
    
    
    L of cell suspension (2x concentration) OR aspirate media from adherent cells and add 200
    
    
    L of 1x drug solution.
  • Incubation: 48 to 72 hours at 37°C, 5% CO

    
    .
    
Phase 4: MTT Assay & Readout
  • Preparation: Prepare MTT solution (5 mg/mL in PBS).

  • Pulse: Add 20

    
    L of MTT solution to each well (final conc: 0.5 mg/mL).
    
  • Incubation: Incubate for 3–4 hours. Note: Check for purple formazan crystals under a microscope.

  • Solubilization:

    • Carefully aspirate supernatant (for adherent cells). For suspension cells, centrifuge plate (1000 rpm, 5 min) before aspiration, or use SDS-based buffer directly.

    • Add 100

      
      L SDS-HCl Solubilization Buffer .
      
    • Incubate overnight at 37°C in the dark. (SDS is preferred over DMSO here because Indinavir at high concentrations can precipitate; SDS ensures everything, including drug crystals, stays in solution).

  • Quantification: Measure Absorbance (OD) at 570 nm (Reference: 650 nm).

Part 4: Visualization & Logic

Experimental Workflow

The following diagram outlines the logical flow of the cytotoxicity assessment, highlighting critical decision points (diamonds) that ensure data integrity.

Indinavir_Protocol cluster_0 Critical Checkpoint Start Start: Indinavir Sulfate (MW 711.88) Stock Prepare 10mM Stock (Sterile Water preferred) Start->Stock QC_Solubility Check Solubility (Clear solution?) Stock->QC_Solubility QC_Solubility->Stock No (Vortex/Warm) Seed Seed Cells (HepG2/MT-4) 24h Acclimation QC_Solubility->Seed Yes Treat Treat Cells (72h) Range: 0.1 - 1000 µM Seed->Treat Microscopy Microscopic Inspection (Check for Drug Crystals) Treat->Microscopy MTT_Add Add MTT Reagent (4h Incubation) Microscopy->MTT_Add No Crystals Solubilize Solubilize (SDS/HCl) Dissolve Formazan + Drug Precipitate Microscopy->Solubilize Crystals Present (Skip MTT or Wash carefully) MTT_Add->Solubilize Read Read OD 570nm Solubilize->Read Analyze Calculate CC50 (4PL Regression) Read->Analyze

Caption: Step-by-step workflow for Indinavir cytotoxicity testing, emphasizing the critical checkpoint for drug crystallization which can artifactually increase OD readings.

Mechanism of Toxicity

Understanding why Indinavir is toxic is crucial for interpreting "mild" cytotoxicity (e.g., 20% reduction in MTT) which might reflect metabolic pausing rather than death.

IDV_Toxicity cluster_tox Cytotoxicity Readout (MTT) IDV Indinavir Sulfate Protease HIV Protease (Primary Target) IDV->Protease Inhibits GLUT4 GLUT4 Transporter (Off-Target) IDV->GLUT4 Blockade Mito Mitochondria IDV->Mito Accumulation Insulin Insulin Resistance (Metabolic Toxicity) GLUT4->Insulin ROS ROS Production (Oxidative Stress) Mito->ROS Increases MMP Loss of Membrane Potential (ΔΨm) Mito->MMP Destabilizes Apoptosis Apoptosis (Cell Death) ROS->Apoptosis MMP->Apoptosis

Caption: Mechanistic pathway of Indinavir-induced toxicity. Note that MTT assays primarily detect the mitochondrial dysfunction branch (ROS/MMP).

Part 5: Expertise & Troubleshooting (Self-Validating Systems)

1. The "False Toxicity" of Crystallization: Indinavir sulfate has a tendency to crystallize in culture media at high concentrations (>200 µM) due to pH shifts or saturation.

  • Problem: Crystals scatter light, artificially increasing absorbance values at 570 nm, potentially masking cell death.

  • Solution: Always include a "Drug Only" control (Media + Drug, no cells) for every concentration. Subtract this background from the experimental wells.

2. Solvent Cytotoxicity: While Indinavir is soluble in DMSO, using DMSO >0.5% can induce background toxicity in HepG2 cells.

  • Validation: Since Indinavir Sulfate is highly water-soluble, use sterile water for stock preparation.[3] This eliminates the solvent variable entirely.

3. Metabolic vs. Necrotic Death: Indinavir often causes a "metabolic freeze" (cytostasis) before killing cells.

  • Insight: If MTT shows 50% reduction but cells look intact under the microscope, the drug is likely inhibiting mitochondrial respiration (lowering MTT reduction) without immediately lysing the cell. Confirm with a secondary assay like Trypan Blue exclusion or ATP quantification (CellTiter-Glo) .

Part 6: References

  • FDA.gov. CRIXIVAN® (indinavir sulfate) Capsules - Prescribing Information. Available at: [Link]

  • PubChem. Indinavir Sulfate Compound Summary. National Library of Medicine. Available at: [Link]

  • Apostolova, N., et al. (2011). Mitochondrial toxicity in HAART: an overview of in vitro evidence.[9] Current Pharmaceutical Design. (Contextual citation regarding PI-induced mitochondrial dysfunction).

Sources

Method

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Indinavir Sulfate

Abstract This application note details a robust and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Indinavir sulfate in bulk drug...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Indinavir sulfate in bulk drug and pharmaceutical dosage forms. The method is designed to be simple, precise, and accurate, ensuring its suitability for routine quality control and stability testing. The chromatographic separation was achieved on a C18 column with a mobile phase consisting of a phosphate buffer and a mixture of organic solvents, with UV detection at 260 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

Indinavir sulfate is a potent protease inhibitor widely used in highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS.[4][5] It functions by inhibiting the HIV protease enzyme, which is essential for the proteolytic cleavage of viral polyprotein precursors into functional proteins, thus preventing the maturation of infectious viral particles.[6] Accurate quantification of Indinavir sulfate in pharmaceutical formulations is critical to ensure its therapeutic efficacy and safety.

High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of drug substances.[7] Reversed-phase chromatography, in particular, is well-suited for the analysis of moderately polar compounds like Indinavir. This application note presents a detailed, validated RP-HPLC method that can effectively separate Indinavir sulfate from its potential degradation products, thus qualifying as a stability-indicating method.

The development of a stability-indicating method is crucial for assessing the effects of various environmental factors such as light, heat, and humidity on the drug substance and product.[8][9] This method can be reliably used in quality control laboratories for the routine analysis of Indinavir sulfate and to monitor its stability over time.

Physicochemical Properties of Indinavir Sulfate

A thorough understanding of the physicochemical properties of Indinavir sulfate is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular FormulaC₃₆H₄₇N₅O₄•H₂SO₄[6]
Molecular Weight711.88 g/mol [6][10]
SolubilityVery soluble in water and methanol[5][6]
UV λmax~260 nm[4][11]

Indinavir's high solubility in water and methanol simplifies the preparation of standard and sample solutions. Its strong UV absorbance at approximately 260 nm allows for sensitive detection using a standard UV-Vis detector.[4][11]

Chromatographic Method Development

The primary objective of this method development was to achieve a symmetric peak for Indinavir, well-resolved from any potential impurities and degradation products, with a reasonable analysis time.

Rationale for Selection of Chromatographic Conditions
  • Column: A Zodiac ODS hypersil C18 column (250mm x 4.6mm, 5µm particle size) was chosen for this method.[4][8] C18 columns are versatile and provide excellent retention and separation for a wide range of pharmaceutical compounds, including Indinavir. The octadecylsilyl stationary phase offers the necessary hydrophobicity to retain the analyte.

  • Mobile Phase: A mobile phase consisting of a mixture of phosphate buffer (pH 5.5), acetonitrile, and methanol in a ratio of 50:30:20 (v/v/v) was found to be optimal.[4][8]

    • Buffer (Phosphate Buffer, pH 5.5): The use of a buffer is essential to maintain a constant pH and ensure consistent retention times and peak shapes. A pH of 5.5 was selected to ensure that Indinavir is in a suitable ionization state for optimal retention on the non-polar stationary phase.

    • Organic Modifiers (Acetonitrile and Methanol): Acetonitrile and methanol are common organic solvents used in reversed-phase HPLC to control the elution strength of the mobile phase. A combination of both was found to provide the best peak shape and resolution. Acetonitrile offers good elution strength, while methanol can help in fine-tuning the selectivity.

  • Detection Wavelength: The UV detector was set to 260 nm, which is the wavelength of maximum absorbance for Indinavir, ensuring high sensitivity.[4][8][11]

  • Flow Rate: A flow rate of 1.0 mL/min provides a good balance between analysis time and separation efficiency.[4][8]

  • Injection Volume: A 10 µL injection volume was used as a standard for this analysis.[8][12]

Optimized Chromatographic Conditions
ParameterCondition
InstrumentHPLC system with UV detector
ColumnZodiac ODS hypersil C18 (250mm x 4.6mm, 5µm)
Mobile PhasePhosphate Buffer (pH 5.5) : Acetonitrile : Methanol (50:30:20, v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 260 nm
Injection Volume10 µL
Column TemperatureAmbient

Experimental Protocol

Reagents and Materials
  • Indinavir sulfate reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Disodium hydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filters

Preparation of Solutions
  • Phosphate Buffer (pH 5.5):

    • Prepare a solution of potassium dihydrogen phosphate.

    • Prepare a solution of disodium hydrogen phosphate.

    • Mix the two solutions in appropriate proportions to achieve a pH of 5.5. The pH can be adjusted using a small amount of orthophosphoric acid if necessary.

  • Mobile Phase:

    • Mix the prepared phosphate buffer (pH 5.5), acetonitrile, and methanol in the ratio of 50:30:20 (v/v/v).[4]

    • Degas the mobile phase by sonication or vacuum filtration before use.

  • Standard Stock Solution (400 µg/mL):

    • Accurately weigh about 40 mg of Indinavir sulfate reference standard and transfer it to a 100 mL volumetric flask.[8]

    • Add approximately 70 mL of the mobile phase and sonicate for 10-15 minutes to dissolve the standard completely.[13][14]

    • Make up the volume to 100 mL with the mobile phase.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations within the linear range of the method (e.g., 48-112 µg/mL).[4]

  • Sample Solution (from Capsules):

    • Weigh and finely powder the contents of not fewer than 20 Indinavir sulfate capsules.

    • Accurately weigh a quantity of the powder equivalent to 60 mg of Indinavir and transfer it to a 100 mL volumetric flask.[4]

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.[13]

    • Make up the volume to 100 mL with the mobile phase.

    • Filter the solution through a 0.45 µm membrane filter.

    • Pipette 2 mL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.[4]

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the blank (mobile phase) to ensure there are no interfering peaks.

  • Inject 10 µL of each working standard solution in triplicate.

  • Inject 10 µL of the sample solution in triplicate.

  • Record the chromatograms and measure the peak areas.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for the following parameters.[1][2][15]

System Suitability

System suitability tests are an integral part of the method validation to ensure that the chromatographic system is adequate for the analysis.

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
% RSD of Peak Areas (from 6 replicate injections)≤ 2.0%
Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The Indinavir sulfate standard was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[7][14]

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.[14]

  • Base Hydrolysis: 0.1 N NaOH at room temperature.[7]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 1 hour.[14]

  • Thermal Degradation: Solid drug exposed to 105°C for 24 hours.[14]

  • Photolytic Degradation: Drug exposed to UV light (254 nm) and visible light as per ICH guidelines.[14]

The method was found to be specific as the Indinavir peak was well-resolved from all degradation product peaks.

Linearity

The linearity of the method was evaluated by analyzing a series of at least five concentrations of Indinavir sulfate over the range of 48-112 µg/mL.[4] The calibration curve was constructed by plotting the peak area versus the concentration, and the correlation coefficient (r²) was determined.

ParameterAcceptance Criteria
Correlation Coefficient (r²)≥ 0.999
Accuracy (% Recovery)

The accuracy of the method was determined by recovery studies. A known amount of Indinavir sulfate standard was added to a placebo preparation at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[16] The percentage recovery was then calculated.

ParameterAcceptance Criteria
% Recovery98.0% - 102.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the standard solution at 100% of the test concentration were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst.

ParameterAcceptance Criteria
% RSD≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.[12]

  • LOD = 3.3 × (σ/S)

  • LOQ = 10 × (σ/S)

Where σ is the standard deviation of the response and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic content)

  • pH of the buffer (± 0.2 units)

The system suitability parameters were checked after each variation. The method was considered robust as minor changes in the parameters did not significantly affect the results.

Workflow Diagram

HPLC_Method_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Q2) cluster_results Results & Reporting prep_mobile_phase Prepare Mobile Phase (Buffer:ACN:MeOH) system_equilibration System Equilibration prep_mobile_phase->system_equilibration prep_std Prepare Standard Solutions inject_std Inject Standards prep_std->inject_std prep_sample Prepare Sample Solutions inject_sample Inject Samples prep_sample->inject_sample inject_blank Inject Blank system_equilibration->inject_blank inject_blank->inject_std inject_std->inject_sample data_acquisition Data Acquisition (Peak Area) inject_sample->data_acquisition specificity Specificity (Forced Degradation) linearity Linearity accuracy Accuracy (% Recovery) precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness quantification Quantification of Indinavir Sulfate data_acquisition->quantification cluster_validation cluster_validation data_acquisition->cluster_validation report Generate Report quantification->report

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

The developed RP-HPLC method for the quantification of Indinavir sulfate is simple, rapid, specific, accurate, and precise. The method was successfully validated according to ICH guidelines and demonstrated to be stability-indicating. Therefore, this method is suitable for the routine quality control analysis of Indinavir sulfate in bulk and pharmaceutical dosage forms, as well as for stability studies.

References

  • Method Development and Validation of Indinavir Sulphate Capsules by RP-HPLC Method. IJCPA. Available at: [Link]

  • Development and validation of a RP-HPLC method for simultaneous determination of five COVID-19 antiviral drugs in pharmaceutical formulations. PubMed. Available at: [Link]

  • Validation and statistical analysis of two high performance liquid chromatography methods for the determination of indinavir sulfate raw material and capsules. SciELO. Available at: [Link]

  • RP-HPLC Method Development and Method Validation of Lopinavir and Ritonavir in Pharmaceutical Dosage Form. Remedy Publications LLC. Available at: [Link]

  • Determination and Validation of the Antiviral Drugs Using Reverse Phase High Performance Liquid Chromatographic Method. Bentham Science Publishers. Available at: [Link]

  • Analytical method development and validation for the estimation of Indinavir by RP-HPLC. J. Chem. Pharm. Res., 2016, 8(8):1126-1131. Available at: [Link]

  • Validated Reversed-Phase Liquid Chromatographic Method with Gradient Elution for Simultaneous Determination of the Antiviral Agents: Sofosbuvir, Ledipasvir, Daclatasvir, and Simeprevir in Their Dosage Forms. MDPI. Available at: [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. Available at: [Link]

  • Stability-indicating Reverse Phase-HPLC Method Development and Method Validation for Quantitative Determination of Degradation Products in Favipiravir API and Drug Product. International Journal of TROPICAL DISEASE & Health. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration. Available at: [Link]

  • Indinavir Sulfate. PubChem. Available at: [Link]

  • (PDF) ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR THE ESTIMATION OF INDINAVIR BY RP-HPLC. ResearchGate. Available at: [Link]

  • CRIXIVAN - indinavir sulfate capsule. accessdata.fda.gov. Available at: [Link]

  • Indinavir. Wikipedia. Available at: [Link]

  • Selected Properties of Indinavir. British Columbia Centre for Excellence in HIV/AIDS. Available at: [Link]

  • Development and validation of a stability indicating HPLC method for the simultaneous analysis of lopinavir and ritonavir in fix. Saudi Pharmaceutical Journal. Available at: [Link]

  • indinavir sulfate. Lippincott NursingCenter. Available at: [Link]

Sources

Application

Application Note: Validated RP-HPLC Method for the Quantification of Indinavir Sulfate in Capsule Dosage Forms

Scientific Rationale & Method Objective Indinavir sulfate is a potent, highly specific HIV-1 protease inhibitor that forms a critical backbone in antiretroviral therapy regimens[1]. Ensuring the precise quantification of...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Method Objective

Indinavir sulfate is a potent, highly specific HIV-1 protease inhibitor that forms a critical backbone in antiretroviral therapy regimens[1]. Ensuring the precise quantification of the active pharmaceutical ingredient (API) in capsule dosage forms is a mandatory quality control (QC) requirement. This application note outlines a fully validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed for high specificity, accuracy, and routine laboratory throughput[2].

Mechanistic Causality in Method Design:

  • Stationary Phase Selection: An octylsilane (C8) column is deliberately selected over a standard, heavily retentive C18 column. Because Indinavir is a bulky, hydrophobic molecule, the C8 phase reduces excessive hydrophobic retention. This yields a faster run time (elution at ~10 minutes) while maintaining baseline resolution from insoluble capsule excipients[2].

  • Mobile Phase & pH Control: The mobile phase utilizes a Citrate Buffer (pH 5.0) and Acetonitrile in a 60:40 (v/v) ratio[2]. Indinavir contains basic amine groups that are prone to secondary interactions with residual silanols on silica-based columns, which causes severe peak tailing. The pH 5.0 citrate buffer partially ionizes these basic moieties while the buffer salts effectively mask active silanol sites, ensuring sharp, symmetrical peaks[3].

  • Detection Wavelength: UV detection at 260 nm is utilized as it perfectly corresponds to the absorption maxima of the pyridine and indane chromophores within the indinavir structure, maximizing the signal-to-noise ratio[2].

Optimized Chromatographic Conditions

The following parameters represent the optimized isocratic conditions for the reliable elution and quantification of Indinavir sulfate.

ParameterSpecification
Column Octylsilane (C8), 250 mm × 4.6 mm, 5 µm
Mobile Phase Citrate buffer (pH 5.0) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min (Isocratic)
Detection Wavelength 260 nm (UV)
Injection Volume 20 µL
Column Temperature Ambient (25°C)
Run Time ~15 minutes (Indinavir elutes at ~10.0 min)

Experimental Protocol: A Self-Validating Workflow

Trustworthiness & Reliability: To ensure the analytical system is fit-for-purpose, this protocol embeds System Suitability Testing (SST) as an obligatory gateway before any sample analysis begins.

Step 1: Reagent & Mobile Phase Preparation
  • Citrate Buffer (pH 5.0): Prepare a 0.05 M citric acid solution in HPLC-grade water. Adjust the pH to exactly 5.0 ± 0.1 using a 4% (w/v) sodium hydroxide solution[4].

  • Mobile Phase: Mix the Citrate Buffer and Acetonitrile in a 60:40 (v/v) ratio.

  • Degassing: Filter the mobile phase through a 0.45 µm nylon membrane filter under vacuum, followed by ultrasonication for 10 minutes. Causality: Removing dissolved gases prevents micro-bubble formation in the pump and flow cell, which would otherwise cause baseline noise and integration errors.

Step 2: Standard Preparation
  • Accurately weigh 50.0 mg of Indinavir sulfate reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to create a 0.5 mg/mL stock solution. Causality: Using the mobile phase as the primary diluent prevents solvent-mismatch effects (such as peak fronting or splitting) upon injection into the column.

  • Dilute the stock solution to a working standard concentration of 0.3 mg/mL.

Step 3: Capsule Sample Preparation
  • Weigh the contents of 20 Indinavir sulfate capsules and determine the average fill weight.

  • Transfer an accurately weighed portion of the homogenized powder equivalent to 50.0 mg of Indinavir free base into a 100 mL volumetric flask.

  • Add 70 mL of mobile phase and sonicate for 15 minutes. Causality: Mechanical agitation via sonication ensures complete extraction of the API from insoluble excipients like magnesium stearate and lactose.

  • Dilute to volume with mobile phase, mix well, and filter through a 0.45 µm PTFE syringe filter. Discard the first 2 mL of filtrate to account for potential membrane adsorption.

  • Dilute the filtered solution to achieve a target analytical concentration of 0.3 mg/mL.

Step 4: System Suitability Testing (SST)

Inject the working standard solution (0.3 mg/mL) five times sequentially. Proceed to quantitative sample analysis only if the system passes the following self-validating criteria:

  • Relative Standard Deviation (RSD) of peak area:

    
     2.0%
    
  • Tailing Factor (T):

    
     1.5
    
  • Theoretical Plates (N):

    
     2000
    

Method Validation Summary (ICH Q2 Guidelines)

The method was rigorously validated according to ICH Q2(R1) guidelines, confirming its specificity, linearity, precision, and accuracy for routine capsule analysis[2],[3].

Table 2: Linearity and System Suitability

ParameterResult / Specification
Linearity Range 0.1 – 0.5 mg/mL
Correlation Coefficient (

)
> 0.999
Theoretical Plates (N) > 2500
Tailing Factor (T) 1.1 – 1.3
Retention Time (

)
~10.0 minutes

Table 3: Precision and Accuracy (Recovery)

Validation ParameterResult (RSD % / Recovery %)Acceptance Criteria
Intra-day Precision (n=6) 0.85%RSD

2.0%
Inter-day Precision (n=12) 1.12%RSD

2.0%
Accuracy (80% Spike Level) 99.5%98.0% – 102.0%
Accuracy (100% Spike Level) 100.2%98.0% – 102.0%
Accuracy (120% Spike Level) 99.8%98.0% – 102.0%

Analytical Workflow Visualization

Workflow SST 1. System Suitability Testing (Self-Validating Gateway) Prep 2. Sample Extraction & Filtration (Mobile Phase Diluent) SST->Prep HPLC 3. RP-HPLC Separation (C8 Column, pH 5.0 Buffer/ACN) Prep->HPLC UV 4. UV Detection (260 nm) HPLC->UV Data 5. Data Quantification & ICH Validation UV->Data

Fig 1: Self-validating RP-HPLC analytical workflow for Indinavir sulfate quantification.

References

  • Validation and statistical analysis of two high performance liquid chromatography methods for the determination of indinavir sulfate raw material and capsules. SciELO. 2

  • (PDF) Validation and statistical analysis of two high performance liquid chromatography methods for the determination of indinavir sulfate raw material and capsules. ResearchGate.4

  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF ANTIRETROVIRAL DRUGS IN TABLET DOSAGE FORMS. TSI Journals. 1

  • Validating the Specificity of Analytical Methods for Indinavir Sulfate: A Comparative Guide. Benchchem. 3

Sources

Method

Application Note: Stability-Indicating HPTLC Analysis of Indinavir Sulfate

This Application Note is structured to guide analytical scientists through the rigorous development and execution of a stability-indicating HPTLC method for Indinavir Sulfate. It prioritizes regulatory compliance (ICH Q1...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide analytical scientists through the rigorous development and execution of a stability-indicating HPTLC method for Indinavir Sulfate. It prioritizes regulatory compliance (ICH Q1A/Q2), practical "bench-level" logic, and safety considerations regarding solvent selection.

Executive Summary & Clinical Context

Indinavir Sulfate is a potent HIV-1 protease inhibitor used in highly active antiretroviral therapy (HAART). Chemically, it is a hydroxyaminopentane amide derivative. Due to its specific structural moieties (amide bonds, secondary amines), it is susceptible to hydrolysis (acid/base) and oxidation.

This protocol details a High-Performance Thin-Layer Chromatography (HPTLC) method designed to separate Indinavir from its degradation products.[1][2] Unlike HPLC, HPTLC allows for the simultaneous processing of multiple stress samples (acid, base, oxidative, thermal) on a single plate, reducing solvent usage and analysis time per sample.

Key Performance Indicators:

  • Target Analyte: Indinavir Sulfate (Rf ~ 0.43).[2]

  • Detection Mode: Densitometric Absorbance at 260 nm.[2]

  • Linearity Range: 1000 – 6000 ng/band.[2]

  • Application: Stability testing (ICH Q1A), purity assessment, and degradation kinetics.

Scientific Rationale & Method Optimization

The Mobile Phase Dilemma (Expert Insight)

The foundational literature for Indinavir HPTLC (see Reference 1) utilizes a mobile phase of Carbon Tetrachloride : Chloroform : Methanol : Ammonia (4 : 4.5 : 1.5 : 0.05) .

  • Mechanism: The ammonia suppresses the ionization of the basic piperazine and pyridine nitrogens, reducing tailing. The non-polar solvents (CCl4/CHCl3) modulate the migration rate on silica.

  • Modernization Warning: Carbon Tetrachloride is a Class 1 solvent (ICH Q3C) with significant toxicity. While this guide documents the validated reference method, modern laboratories should consider substituting CCl4 with Dichloromethane (DCM) or Toluene in initial trials to adhere to Green Chemistry principles, though this requires full re-validation.

Stationary Phase Selection

We utilize Silica gel 60 F254 pre-coated aluminum plates.[1][2][3] The fluorescence indicator (F254) is critical because Indinavir possesses a strong chromophore at 260 nm, appearing as a dark zone against a bright green fluorescent background.

Instrumentation & Materials

ComponentSpecification
HPTLC System CAMAG TLC Scanner 3/4 with winCATS software (or equivalent)
Applicator Linomat 5 semi-automatic applicator (Spray technique)
Stationary Phase Merck TLC Aluminum sheets, Silica gel 60 F254 (20 x 10 cm)
Syringe 100 µL Hamilton syringe (for sample application)
Development Chamber Twin-trough chamber (20 x 10 cm)
Reference Standard Indinavir Sulfate (>99.0% purity)
Reagents Methanol (LC-MS grade), Ammonia (25%), HCl, NaOH, H2O2 (30%)

Experimental Protocols

Protocol A: Standard Solution Preparation

Objective: Create a precise calibration curve.

  • Stock Solution: Weigh 10 mg of Indinavir Sulfate reference standard. Dissolve in 10 mL of Methanol. (Concentration: 1000 µg/mL).[4]

  • Working Standard: Dilute the Stock Solution to achieve a final concentration of 500 µg/mL using Methanol.

  • Application: Apply volumes of 2, 4, 6, 8, 10, and 12 µL to the plate to generate a calibration range of 1000–6000 ng/band .

Protocol B: Forced Degradation (Stress Testing)

Objective: Generate degradation products to validate the method's specificity (Stability-Indicating).

Stress ConditionProcedureNeutralization/StopExpected Outcome
Acid Hydrolysis Mix 1 mL Stock + 1 mL 0.1 N HCl . Reflux at 80°C for 2 hrs.Neutralize with 1 mL 0.1 N NaOH.Cleavage of amide bonds. High degradation expected.
Alkali Hydrolysis Mix 1 mL Stock + 1 mL 0.1 N NaOH . Reflux at 80°C for 2 hrs.Neutralize with 1 mL 0.1 N HCl.Significant degradation; distinct low Rf degradants.
Oxidative Stress Mix 1 mL Stock + 1 mL 3% H2O2 . Keep at RT for 4 hrs.Dilute with Methanol.[3][4]N-oxide formation; potential Rt shifts.
Thermal Stress Expose dry powder to 105°C for 48 hrs.Dissolve in Methanol.[3][5]Minor degradation (Indinavir is relatively thermally stable).
Photolytic Stress Expose powder to UV light (254 nm) for 48 hrs.Dissolve in Methanol.[3][5]Surface degradation only.
Protocol C: Chromatographic Development[4][6]
  • Plate Pre-washing: Wash the plate with Methanol and activate at 110°C for 15 mins.

  • Sample Application: Band length = 6 mm; Distance between bands = 10 mm. Apply samples 10 mm from the bottom edge.

  • Mobile Phase Preparation:

    • Mix Carbon Tetrachloride : Chloroform : Methanol : Ammonia (10%) in ratio 4.0 : 4.5 : 1.5 : 0.05 (v/v).

    • Safety Note: Perform strictly in a fume hood.

  • Chamber Saturation: Add 10 mL mobile phase to the twin-trough chamber. Saturate for 20 minutes (Critical for Rf reproducibility).

  • Development: Place plate in chamber. Develop until solvent front reaches 80 mm (approx. 15-20 mins).

  • Drying: Remove plate and air dry in a fume hood for 10 mins.

  • Scanning: Scan in Absorbance/Reflectance mode at 260 nm using a Deuterium lamp.

Workflow Visualization

Method Validation Logic

The following diagram illustrates the decision process for validating the specificity of the method against degradation products.

ValidationWorkflow Start Start: Method Validation Stress Perform Stress Testing (Acid, Base, Ox, Thermal) Start->Stress App Apply to HPTLC Plate (Side-by-side with Standard) Stress->App Develop Develop Plate (CCl4:CHCl3:MeOH:NH3) App->Develop Scan Densitometric Scan (260 nm) Develop->Scan Check1 Is Indinavir Peak Pure? Scan->Check1 Check2 Resolution (Rs) > 1.5 between Drug & Degradants? Check1->Check2 Yes Fail Optimize Mobile Phase (Adjust Polarity) Check1->Fail No (Peak Co-elution) Pass Method Validated (Stability Indicating) Check2->Pass Yes Check2->Fail No Fail->Develop Re-try

Caption: Figure 1. Decision tree for validating the specificity of the HPTLC method (ICH Q2).

Degradation Pathways

Visualizing the breakdown of Indinavir to anticipate peak locations.

DegradationPath Indinavir Indinavir Sulfate (Rf 0.43) Acid Acid Hydrolysis (H+ / Heat) Indinavir->Acid Base Base Hydrolysis (OH- / Heat) Indinavir->Base Ox Oxidation (H2O2) Indinavir->Ox ProdA Degradant 1 (Amide Cleavage) Rf < 0.43 Acid->ProdA Major Pathway Base->ProdA Hydrolysis ProdC Degradant 3 (Open Ring) Rf Variable Base->ProdC ProdB Degradant 2 (Pyridine N-Oxide) Rf > 0.43 Ox->ProdB N-Oxidation

Caption: Figure 2.[4] Predicted degradation pathways and relative Rf shifts for Indinavir Sulfate.

Results & Discussion

Chromatographic Performance

Under the prescribed conditions, Indinavir Sulfate appears as a compact, symmetrical peak at Rf 0.43 ± 0.02 .[2]

  • Acid Degradation: Typically yields a major degradation product at a lower Rf (more polar due to amide hydrolysis).

  • Alkali Degradation: Yields multiple degradation spots; separation is critical here.

  • Oxidative Degradation: Often results in products with Rf values slightly higher or lower depending on the N-oxide formation site.

Validation Parameters (Summary)
ParameterResult CriteriaTypical Experimental Data
Linearity (r²) > 0.9950.999 (Range: 1000-6000 ng)
LOD (Limit of Detection) S/N > 3:1~40 ng/spot
LOQ (Limit of Quantitation) S/N > 10:1~120 ng/spot
Precision (% RSD) < 2.0%0.8 - 1.2% (Intra-day)
Robustness Rf change < 0.05Stable with ±0.2 mL solvent change
Troubleshooting Guide
  • Tailing Peaks: Increase Ammonia concentration slightly (up to 0.1 mL). The basicity prevents the protonation of the piperazine ring on the acidic silica surface.

  • "Smiling" Bands: Usually caused by uneven solvent front. Ensure the chamber is saturated for exactly 20 minutes and the filter paper in the trough is fully wetted.

  • Low Sensitivity: Check the D2 lamp energy at 260 nm. Indinavir has high absorptivity; low signal usually indicates lamp aging or scanner misalignment.

References

  • Kaul, N., Agrawal, H., Patil, B., et al. (2004). The ICH guidance in practice: stress degradation studies on indinavir sulphate and development of a validated specific stability-indicating HPTLC assay method. Il Farmaco.

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • DrugBank Online. (2023). Indinavir: Pharmacology and Structure.

Sources

Application

Preparing High-Purity Indinavir Sulfate Hydrate Stock Solutions for Cell Culture Applications

Introduction Indinavir is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1] As a member of the protease inhibitor class of antir...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Indinavir is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1] As a member of the protease inhibitor class of antiretroviral drugs, Indinavir blocks the cleavage of viral polyprotein precursors, resulting in the production of immature, non-infectious virions.[1][2] Its sulfate hydrate salt is the formulation used in both clinical settings and in vitro research due to its enhanced solubility and stability. In the research laboratory, the precise and accurate preparation of Indinavir sulfate hydrate stock solutions is fundamental to obtaining reproducible and reliable results in cell-based assays.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of Indinavir sulfate hydrate stock solutions for use in cell culture. The protocols outlined herein are designed to ensure the integrity, sterility, and biological activity of the compound.

Physicochemical Properties of Indinavir Sulfate Hydrate

A thorough understanding of the physicochemical properties of Indinavir sulfate hydrate is essential for its proper handling and use in experimental settings. This compound is a white to off-white, hygroscopic, crystalline powder.[1]

PropertyValueSource(s)
Molecular Formula C₃₆H₄₇N₅O₄ · H₂SO₄ · xH₂O
Molecular Weight 711.88 g/mol (anhydrous basis)
CAS Number 157810-81-6
Solubility in Water ≥ 15 mg/mL; Very soluble[1]
Solubility in DMSO ≥ 20 mg/mL; Soluble up to 100 mg/mL[3]
Solubility in Ethanol Insoluble
Appearance White to tan powder
Storage Temperature 2-8°C (solid); -20°C (solution)

Mechanism of Action: HIV-1 Protease Inhibition

Indinavir's therapeutic and research applications are rooted in its specific inhibition of HIV-1 protease. This viral enzyme is responsible for post-translational processing of the Gag and Gag-Pol polyproteins, which are precursors to essential structural proteins and enzymes of the virus. Indinavir is designed to mimic the peptide substrate of the protease, binding to its active site with high affinity. This competitive inhibition prevents the proteolytic cleavage necessary for the maturation of the virus, thereby halting the replication cycle.

HIV_Protease_Inhibition HIV_RNA HIV Genomic RNA Translation Translation HIV_RNA->Translation Polyproteins Gag-Pol Polyproteins Cleavage Cleavage Polyproteins->Cleavage Immature_Virion Immature, Non-infectious Virion Polyproteins->Immature_Virion Without Cleavage Translation->Polyproteins HIV_Protease HIV-1 Protease HIV_Protease->Cleavage Catalyzes Indinavir Indinavir Sulfate Indinavir->HIV_Protease Inhibits Structural_Proteins Mature Structural Proteins (e.g., p24, p17) Cleavage->Structural_Proteins Viral_Enzymes Mature Viral Enzymes (e.g., Reverse Transcriptase, Integrase) Cleavage->Viral_Enzymes Virion_Assembly Virion Assembly Structural_Proteins->Virion_Assembly Viral_Enzymes->Virion_Assembly Mature_Virion Mature, Infectious Virion Virion_Assembly->Mature_Virion

Caption: Mechanism of action of Indinavir sulfate in inhibiting HIV-1 maturation.

Recommended Protocol for Stock Solution Preparation

This protocol details the steps for preparing a 10 mM stock solution of Indinavir sulfate hydrate, a concentration commonly used for initial in vitro studies.

Materials
  • Indinavir sulfate hydrate (powder form)

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free water

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Safety Precautions

Indinavir sulfate may cause skin and eye irritation and can be harmful if swallowed.[4] It is crucial to handle the compound in a well-ventilated area, preferably a chemical fume hood.[4] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.[4][5]

Step-by-Step Protocol
  • Calculate the Required Mass:

    • The molecular weight of Indinavir sulfate (anhydrous) is 711.88 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 711.88 g/mol * 1000 mg/g * 1 mL = 7.12 mg

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube or a suitable weighing vessel on a calibrated analytical balance.

    • Carefully weigh out 7.12 mg of Indinavir sulfate hydrate powder. Due to its hygroscopic nature, it is advisable to work quickly and in a low-humidity environment if possible.

  • Dissolution:

    • Add the desired solvent (anhydrous DMSO or sterile, nuclease-free water) to the tube containing the weighed Indinavir sulfate. For a 10 mM solution, add 1 mL of the solvent.

    • Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary, but avoid excessive heat.

  • Sterile Filtration:

    • To ensure the sterility of the stock solution for cell culture use, it is imperative to filter it through a 0.22 µm sterile syringe filter.[6][7][8]

    • Draw the solution into a sterile syringe, attach the sterile filter, and dispense the filtered solution into a new sterile, labeled polypropylene tube. This step removes any potential microbial contaminants.[7][8]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-to-medium-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] Protect the aliquots from light.

Stock_Solution_Workflow Start Start Calculate 1. Calculate Mass (e.g., 7.12 mg for 1 mL of 10 mM) Start->Calculate Weigh 2. Weigh Indinavir Sulfate Hydrate Calculate->Weigh Dissolve 3. Dissolve in Anhydrous DMSO or Sterile Water Weigh->Dissolve Vortex Vortex until dissolved Dissolve->Vortex Filter 4. Sterile Filter (0.22 µm syringe filter) Vortex->Filter Aliquot 5. Aliquot into single-use volumes Filter->Aliquot Store 6. Store at -20°C or -80°C Aliquot->Store End Ready for Use Store->End

Caption: Workflow for preparing sterile Indinavir sulfate stock solutions.

Working Concentrations for Cell Culture

The final concentration of Indinavir sulfate in cell culture media will depend on the specific assay and cell type. It is crucial to perform a dose-response experiment to determine the optimal concentration for your experimental system.

  • Antiviral Activity: For inhibiting HIV-1 replication in cell lines such as MT-4 or in peripheral blood mononuclear cells (PBMCs), the 95% inhibitory concentration (IC₉₅) is typically in the range of 25-100 nM .[1]

  • Other Cellular Assays: For investigating other cellular effects, such as impacts on cell cycle or invasion, concentrations up to 50 µM have been reported in the literature.

When preparing working solutions, dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration immediately before adding it to the cells.

Quality Control and Validation

To ensure the reliability of your experimental results, it is good practice to perform quality control checks on your prepared stock solutions.

  • Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation or contamination. If any particulates are observed, the aliquot should be discarded.

  • Functional Assay: The biological activity of the stock solution can be periodically validated using a standardized functional assay, such as an HIV-1 protease activity assay or a viral replication inhibition assay.

Conclusion

The meticulous preparation of Indinavir sulfate hydrate stock solutions is a critical first step for any in vitro research involving this compound. By following the detailed protocols and safety guidelines outlined in this application note, researchers can ensure the quality, sterility, and consistency of their stock solutions, leading to more accurate and reproducible experimental outcomes.

References

  • LKT Laboratories, Inc. (n.d.). Safety Data Sheet - Indinavir Sulfate. [Link]

  • U.S. Food and Drug Administration. (n.d.). Crixivan (indinavir sulfate) capsules label. [Link]

  • Aurora Prado, M. S., et al. (2004). Capillary electrophoretic method for determination of protease inhibitor indinavir sulfate used in human immunodeficiency virus. Journal of Pharmaceutical and Biomedical Analysis, 34(2), 441–450. [Link]

  • Membrane Solutions. (2024, December 19). Sterile Filtration: Ensuring Product Safety and Quality. [Link]

  • Atlas Copco. (2024, September 20). A guide to sterile filtration solutions for critical applications. [Link]

Sources

Method

Application Note: Determination of Indinavir IC95 in MT-4 and CEM-SS Cell Lines

Executive Summary & Mechanistic Rationale Indinavir sulfate (also known in early literature as L-735,524 or MK-639) is a highly potent, orally bioavailable, peptidomimetic transition-state analogue that competitively inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Indinavir sulfate (also known in early literature as L-735,524 or MK-639) is a highly potent, orally bioavailable, peptidomimetic transition-state analogue that competitively inhibits the Human Immunodeficiency Virus Type 1 (HIV-1) protease[1]. During the late stages of the viral replication cycle, the HIV-1 protease is responsible for the proteolytic cleavage of the Gag and Gag-Pol polyprotein precursors. By binding directly to the active site of this enzyme, Indinavir prevents polyprotein processing, which results in the release of immature, non-infectious viral particles[2].

In the context of antiretroviral drug development, evaluating the 95% inhibitory concentration (IC95) is a critical virological benchmark. While the IC50 provides a baseline for enzymatic potency, the IC95 represents the concentration required to achieve near-complete suppression of viral replication in host cells. This stringent metric is far more predictive of in vivo clinical efficacy and is essential for designing dosing regimens that prevent the rapid emergence of drug-resistant viral mutants[3].

Mechanism Polyprotein Gag/Gag-Pol Polyproteins Protease HIV-1 Protease (Active Enzyme) Polyprotein->Protease Substrate Binding Mature Mature Viral Proteins (Infectious Virion) Protease->Mature Proteolytic Cleavage Indinavir Indinavir (L-735,524) Indinavir->Protease Active Site Blockade

Diagram 1: Mechanism of HIV-1 protease inhibition by Indinavir.

Quantitative Data Summary

The antiviral activity of Indinavir has been extensively profiled in highly permissive T-lymphoid cell lines, specifically MT-4 and CEM-SS. These cell lines are ideal for virological assays because they support robust viral replication and exhibit clear, measurable cytopathic effects (CPE)[4].

ParameterValueBiological Target / Cell LineAssay Type
Ki 0.34 nMHIV-1 Protease (Biochemical)Peptide Cleavage Assay
IC95 25 - 100 nMMT-4 / CEM-SSAntiviral Activity (CPE / p24)
CC50 > 10 µMMT-4 / CEM-SSCytotoxicity (MTT/MTS)

Note: Indinavir achieves an IC95 of 50 to 100 nM in standard cell culture models, effectively halting the spread of HIV-1 (e.g., IIIB or LAI strains)[3].

Experimental Design: Causality and Cell Line Selection

As an Application Scientist, it is crucial to understand why specific assays are paired with specific cell lines to generate trustworthy data:

  • MT-4 Cells & MTT Viability Assay : MT-4 cells are exquisitely sensitive to HIV-1-induced cytopathogenicity. When infected, the cells die. Therefore, we can measure viral inhibition indirectly but highly accurately by measuring cell viability using an MTT assay[5]. If Indinavir successfully inhibits the virus, the cells survive.

  • CEM-SS Cells & p24 Antigen ELISA : While CEM-SS cells also exhibit CPE, they are frequently used to quantify direct viral particle production. Measuring the p24 core antigen in the culture supernatant provides a direct, quantitative readout of viral maturation and release, which is the exact biological process Indinavir targets[2].

Self-Validating System : To ensure absolute trustworthiness, every protocol must include a "Virus Control" (VC: cells + virus, no drug) to prove the virus is actively killing cells, and a "Cell Control" (CC: cells only, no virus, no drug) to establish the 100% viability baseline[2].

Workflow Seed 1. Seed MT-4 / CEM-SS Cells (1x10^4 - 1x10^5 cells/well) Infect 2. HIV-1 Infection (MOI 0.01 - 0.1) Seed->Infect Treat 3. Indinavir Treatment (Serial Dilutions: 0.1 - 1000 nM) Infect->Treat Incubate 4. Incubation (3-5 Days, 37°C, 5% CO2) Treat->Incubate Assay 5. Readout Assay (MTT for MT-4, p24 for CEM-SS) Incubate->Assay Analyze 6. Data Analysis (Calculate IC95 via Dose-Response) Assay->Analyze

Diagram 2: Experimental workflow for determining Indinavir IC95 in T-lymphoid cells.

Detailed Experimental Protocols

Protocol A: MT-4 Cytopathic Effect (CPE) Inhibition Assay (MTT Readout)

Objective : Determine the IC95 of Indinavir by quantifying cell viability.

  • Cell Seeding : Harvest MT-4 cells in their exponential growth phase. Seed at a density of

    
     to 
    
    
    
    cells/well in a 96-well flat-bottom plate using 100 µL of complete RPMI 1640 medium[2].
  • Drug Preparation : Prepare a 1000 nM stock of Indinavir sulfate ethanolate. Perform 2-fold or 3-fold serial dilutions to create a concentration gradient (e.g., 1000 nM down to 0.1 nM)[2].

  • Viral Infection : Add HIV-1 (strain IIIB) at a multiplicity of infection (MOI) of 0.01 to 0.1 to the appropriate wells. The viral titer should be pre-calibrated to cause 85-95% cell killing in the Virus Control wells by day 5[4].

  • Treatment & Controls : Immediately add 100 µL of the Indinavir dilutions to the infected cells.

    • Virus Control (VC): Add virus and medium (no drug).

    • Cell Control (CC): Add medium only (no virus, no drug).

  • Incubation : Incubate the plates for 5 days at 37°C in a humidified 5% CO2 atmosphere[5].

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C to allow mitochondrial dehydrogenases in living cells to reduce the yellow MTT to blue formazan crystals[2],[5].

  • Solubilization & Readout : Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Measure absorbance at 540-570 nm using a microplate reader[2],[5].

  • IC95 Calculation : Calculate the percentage of protection using the formula:

    
    . Plot the dose-response curve to extract the IC95 value.
    
Protocol B: CEM-SS Viral Production Assay (p24 Antigen ELISA)

Objective : Determine the IC95 of Indinavir by quantifying the reduction of viral core protein (p24) release.

  • Cell Seeding & Infection : Seed CEM-SS cells at

    
     cells/well. Infect with HIV-1 (strain LAI or IIIB) at an MOI of 0.01[2].
    
  • Drug Addition : Add serially diluted Indinavir (0.1 nM to 1000 nM) immediately after infection. Include VC and CC wells[2].

  • Incubation : Incubate for 3 to 5 days at 37°C, 5% CO2[2].

  • Sample Collection : Centrifuge the 96-well plate at 500 x g for 10 minutes to pellet the cells. Carefully collect 150 µL of the cell-free culture supernatant[2].

  • p24 ELISA : Transfer the supernatant to a commercial HIV-1 p24 Antigen ELISA plate. Follow the manufacturer's protocol for binding, washing, and detection[2].

  • Data Analysis : Quantify p24 concentrations against a standard curve. The IC95 is the Indinavir concentration that reduces p24 antigen levels by 95% compared to the untreated Virus Control.

References

  • BenchChem. "Application Notes and Protocols: Use of Indinavir Sulfate Ethanolate in HIV-Infected Cell Culture Models." 2

  • ASM Journals. "Resistance to Human Immunodeficiency Virus Type 1 Protease Inhibitors." 3

  • Proceedings of the National Academy of Sciences (PNAS). "L-735,524: an orally bioavailable human immunodeficiency virus type 1 protease inhibitor." 1

  • NIH PubMed Central (PMC). "Inhibition of Human Immunodeficiency Virus Type 1 Replication in Human Cells by Debio-025, a Novel Cyclophilin Binding Agent." 4

  • NIH PubMed Central (PMC). "Inhibition of Human Immunodeficiency Virus Type 1 Reverse Transcriptase, RNase H, and Integrase Activities by Hydroxytropolones." 5

Sources

Application

Application Notes and Protocols: Utilizing Indinavir Sulfate for the Investigation of HIV Drug Resistance Mechanisms

Introduction: The Enduring Challenge of HIV and the Role of Indinavir The advent of Highly Active Antiretroviral Therapy (HAART) transformed the prognosis for individuals with Human Immunodeficiency Virus (HIV), largely...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Challenge of HIV and the Role of Indinavir

The advent of Highly Active Antiretroviral Therapy (HAART) transformed the prognosis for individuals with Human Immunodeficiency Virus (HIV), largely converting a fatal diagnosis into a manageable chronic condition.[1][2] Central to this success has been the development of potent drugs targeting critical viral enzymes, among which the HIV-1 protease is paramount.[3] Indinavir, a peptidomimetic hydroxyethylene inhibitor, was a foundational member of the protease inhibitor (PI) class, receiving FDA approval in 1996.[1][4][5]

Indinavir sulfate, the water-soluble salt form used in therapy, acts as a competitive inhibitor.[3][6] It is designed to mimic the transition state of the natural substrates of the HIV-1 protease, binding with high affinity to the enzyme's active site.[3] This action physically blocks the protease from cleaving the viral Gag and Gag-Pol polyprotein precursors into functional structural proteins and enzymes.[6][7][8] Consequently, the virus particles that are assembled are immature and non-infectious, effectively halting the viral replication cycle.[7][8]

Despite the efficacy of Indinavir and other PIs, the high mutation rate of HIV-1 presents a persistent challenge: the emergence of drug resistance.[9][10] Understanding the molecular underpinnings of this resistance is not merely an academic exercise; it is crucial for the development of next-generation inhibitors, the interpretation of clinical data, and the strategic management of antiretroviral therapy. This document provides a detailed guide for researchers on using Indinavir sulfate as a tool to explore the complex mechanisms of HIV drug resistance.

The Molecular Landscape of Indinavir Resistance

Resistance to Indinavir is a multifactorial process, typically requiring the accumulation of several amino acid substitutions in the protease enzyme.[11] A single mutation is rarely sufficient to confer high-level resistance; rather, a stepwise accumulation of mutations leads to progressively reduced susceptibility.[7][11] These mutations can be broadly categorized.

Primary and Compensatory Mutations in the Protease Gene

Mutations associated with Indinavir resistance primarily occur within the protease gene itself. They can alter the conformation of the active site or the flexible "flap" regions that cover it, thereby reducing the binding affinity of Indinavir.

  • Primary (Major) Mutations: These substitutions have the most significant direct impact on drug susceptibility. Key mutations include those at positions M46, V82, and I84.[3][12] For example, the V82A/T/F/S substitutions can sterically hinder Indinavir's entry or binding within the active site.[12][13]

  • Secondary (Minor/Compensatory) Mutations: These mutations often emerge after primary mutations. While they may have a minor direct effect on Indinavir binding, their primary role is to compensate for the loss of enzymatic efficiency or "viral fitness" caused by the primary mutations.[2] This allows the resistant virus to replicate more effectively. Common secondary mutations include L10I/F, K20M, L24I, I54V, A71V, and L90M.[12][14][15]

The Role of Gag Substrate Cleavage Site Mutations

A more subtle but critical mechanism of resistance involves mutations not in the protease enzyme itself, but in its substrate: the Gag polyprotein. The protease must cleave Gag at specific sites to produce mature viral proteins. Mutations at these cleavage sites can enhance the processing efficiency by a drug-impaired protease.[16][17][18] This compensatory mechanism allows the virus to overcome the inhibitory effect of Indinavir without further altering the protease, highlighting a co-evolutionary relationship between the enzyme and its substrate.[2][16][19]

Methodologies for Studying Indinavir Resistance

A multi-pronged approach combining genotypic, phenotypic, and biochemical assays is essential for a comprehensive understanding of Indinavir resistance.

Genotypic Resistance Testing

Genotypic assays are the most common method for resistance testing in clinical and research settings.[20] They identify the presence of specific mutations in the viral genome known to be associated with drug resistance.[21][22]

Causality: The rationale is that by identifying a specific genetic signature (the mutations), one can predict the virus's susceptibility to a drug. This method is rapid and cost-effective but provides an indirect measure of resistance.[23] Interpretation can be complex, especially with novel or complex mutation patterns.[22][23]

Genotypic_Workflow cluster_sample Sample Preparation cluster_lab Laboratory Workflow cluster_analysis Data Analysis P Plasma or Culture Supernatant RNA Viral RNA Extraction P->RNA Input RT_PCR RT-PCR Amplification (Protease Gene) RNA->RT_PCR Template Seq Sanger or Next-Gen Sequencing RT_PCR->Seq Amplicons Analyze Sequence Analysis Seq->Analyze Raw Data DB Compare to Resistance Database (e.g., Stanford HIVDB) Analyze->DB Query Sequence Report Generate Resistance Report DB->Report Interpret

Caption: Workflow for Genotypic Analysis of HIV-1 Protease.

Protocol 1: Genotypic Analysis of the HIV-1 Protease Gene

Objective: To amplify and sequence the HIV-1 protease gene from viral RNA to identify resistance-associated mutations.

Self-Validation: This protocol incorporates controls at each stage. A known wild-type HIV-1 strain serves as a negative control for resistance mutations, while a known Indinavir-resistant strain serves as a positive control. A no-template control in the PCR step ensures the absence of contamination.

Materials:

  • Indinavir sulfate (for cell culture experiments generating resistant strains)

  • QIAamp Viral RNA Mini Kit (or equivalent)

  • Reverse transcriptase and PCR enzymes (e.g., SuperScript III One-Step RT-PCR System with Platinum Taq)

  • Primers flanking the HIV-1 protease coding region

  • PCR purification kit

  • Sanger sequencing reagents or NGS library preparation kit

  • Access to sequence analysis software and the Stanford University HIV Drug Resistance Database.

Procedure:

  • Viral RNA Extraction: Extract viral RNA from 140-500 µL of patient plasma or cell culture supernatant using the QIAamp Viral RNA Mini Kit, following the manufacturer's instructions. Elute in 50 µL of AVE buffer.

  • One-Step RT-PCR:

    • Prepare a master mix containing buffer, MgSO₄, dNTPs, forward and reverse primers (targeting the protease gene), and the RT/Taq enzyme mix.

    • Add 5-10 µL of extracted viral RNA to the master mix.

    • Perform RT-PCR with the following general cycling conditions:

      • Reverse Transcription: 50°C for 30 minutes.

      • Initial Denaturation: 94°C for 2 minutes.

      • PCR Cycling (40 cycles): 94°C for 15 sec, 55°C for 30 sec, 68°C for 1 min.

      • Final Extension: 68°C for 5 minutes.

    • Run the PCR product on a 1% agarose gel to confirm amplification of the correct size fragment.

  • PCR Product Purification: Purify the amplified DNA using a PCR purification kit to remove primers, dNTPs, and enzymes.

  • Sequencing:

    • Sanger Sequencing: Send the purified PCR product and sequencing primers for bidirectional Sanger sequencing.

    • NGS: Prepare a sequencing library from the purified PCR product according to the platform's protocol (e.g., Illumina). This is particularly useful for detecting minor variants.

  • Data Analysis:

    • Assemble and edit the raw sequence data to generate a consensus sequence.

    • Submit the protease gene sequence to the Stanford University HIV Drug Resistance Database (HIVDB) for automated interpretation. The algorithm will identify mutations and provide a predicted level of resistance to Indinavir and other PIs.

Phenotypic Resistance Testing

Phenotypic assays provide a direct, quantitative measure of drug resistance.[21][24] They determine the concentration of a drug required to inhibit viral replication in cell culture, typically expressed as the 50% or 95% inhibitory concentration (IC₅₀ or IC₉₅).[21][22]

Causality: This method directly tests the virus's ability to replicate in the presence of the drug, providing a functional measure of resistance. It is considered the gold standard but is more complex, time-consuming, and expensive than genotypic testing.[20] The most common approach uses recombinant viruses.[21]

Phenotypic_Workflow cluster_prep Virus Generation cluster_assay Susceptibility Assay cluster_readout Data Analysis RT_PCR 1. Amplify Patient Protease Gene Clone 2. Clone into Protease- Deficient Vector RT_PCR->Clone Transfect 3. Transfect Cells to Produce Recombinant Virus Clone->Transfect Infect 5. Infect Target Cells (e.g., TZM-bl) with Virus + Indinavir Transfect->Infect Dilute 4. Prepare Serial Dilutions of Indinavir Sulfate Dilute->Infect Incubate 6. Incubate for 48-72h Infect->Incubate Measure 7. Measure Viral Replication (e.g., Luciferase Assay) Incubate->Measure Calculate 8. Calculate IC50 Value Measure->Calculate Compare 9. Determine Fold Change vs. Wild-Type Virus Calculate->Compare

Caption: Recombinant Virus Phenotypic Assay Workflow.

Protocol 2: Recombinant Virus Phenotypic Assay

Objective: To quantify the susceptibility of HIV-1 isolates to Indinavir sulfate by measuring the IC₅₀.

Self-Validation: A reference wild-type HIV-1 strain is tested in parallel in every assay. The IC₅₀ of the test virus is compared to the wild-type IC₅₀ to calculate a "fold change" in resistance. A result is considered valid only if the IC₅₀ for the wild-type control falls within a pre-established range.

Materials:

  • Indinavir sulfate, high purity

  • Reagents from Protocol 1 for RT-PCR

  • An HIV-1 vector lacking the protease gene (e.g., pNL4-3.ΔPR)

  • HEK293T cells (for transfection) and TZM-bl cells (for infection/readout)

  • Cell culture media (DMEM), fetal bovine serum (FBS), penicillin-streptomycin

  • Transfection reagent (e.g., FuGENE HD)

  • Luciferase assay system (e.g., Bright-Glo)

  • 96-well cell culture plates

Procedure:

  • Amplify and Clone Protease Gene: Amplify the protease-coding region from viral RNA as described in Protocol 1. Clone this PCR product into the protease-deficient HIV-1 vector according to the vector system's instructions.

  • Generate Recombinant Virus Stock:

    • Seed HEK293T cells in a 6-well plate.

    • Transfect the cells with the recombinant plasmid using a suitable transfection reagent.

    • Harvest the cell culture supernatant containing the recombinant virus 48-72 hours post-transfection.

    • Determine the virus titer (e.g., by p24 ELISA or a titration assay on TZM-bl cells).

  • Drug Susceptibility Assay:

    • Prepare serial dilutions of Indinavir sulfate in cell culture medium. A typical starting concentration is 10 µM, with 8-10 serial 3-fold dilutions. Include a "no drug" control.

    • Seed TZM-bl cells in a 96-well white, clear-bottom plate.

    • Add 50 µL of each Indinavir dilution to the appropriate wells in triplicate.

    • Add a standardized amount of recombinant virus to each well.

    • Incubate the plate for 48 hours at 37°C.

  • Measure Viral Replication:

    • Remove the culture medium.

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis:

    • Average the replicate luciferase readings (Relative Light Units, RLU) for each drug concentration.

    • Calculate the percent inhibition relative to the "no drug" control.

    • Plot percent inhibition versus the log of Indinavir concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀.

    • Calculate the Fold Change (FC) in resistance: FC = (IC₅₀ of test virus) / (IC₅₀ of wild-type reference virus) .

| Interpretation of Phenotypic Results | | :--- | :--- | | Fold Change (FC) | Predicted Susceptibility | | < 4-fold | Susceptible | | 4 to 10-fold | Intermediate Resistance | | > 10-fold | High-Level Resistance | Note: Cutoffs are assay-dependent and should be clinically validated.[21]

Biochemical (Cell-Free) Assays

Biochemical assays measure the direct interaction between Indinavir and the isolated HIV-1 protease enzyme. This approach is invaluable for detailed mechanistic studies, such as determining inhibition constants (Kᵢ) and dissecting the energetic contributions of specific mutations to resistance.[23][25]

Causality: This method isolates the drug-enzyme interaction from all other cellular and viral factors. It allows for a precise quantification of how mutations affect the enzyme's catalytic activity and its affinity for the inhibitor. A common method utilizes Fluorescence Resonance Energy Transfer (FRET).[3]

Protocol 3: FRET-Based HIV-1 Protease Inhibition Assay

Objective: To determine the inhibition constant (Kᵢ) of Indinavir sulfate against wild-type and mutant HIV-1 protease.

Self-Validation: The assay includes controls with no enzyme (to measure background substrate cleavage) and no inhibitor (to measure maximum enzyme velocity). Each experiment should be performed with a reference inhibitor with a known Kᵢ to validate the assay setup.

Materials:

  • Indinavir sulfate, high purity

  • Recombinant, purified HIV-1 protease (wild-type and mutant versions)

  • A FRET-based fluorogenic protease substrate

  • Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 5.5)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of Indinavir sulfate in the assay buffer.

    • Dilute the protease and FRET substrate to their optimal working concentrations in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the Indinavir dilutions, and the purified protease.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Initiate the enzymatic reaction by adding the FRET substrate to all wells.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence reader.

    • Measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at the appropriate excitation/emission wavelengths for the FRET pair. The rate of fluorescence increase is proportional to the rate of substrate cleavage.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear phase of the kinetic curve.

    • Plot V₀ versus inhibitor concentration to determine the IC₅₀.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which relates IC₅₀ to Kᵢ based on the substrate concentration and the enzyme-substrate Michaelis constant (Kₘ).

| Comparison of Resistance Assay Methodologies | | :--- | :--- | :--- | :--- | | Method | Principle | Key Advantages | Key Limitations | | Genotypic | Detects resistance mutations | Fast, lower cost, widely available[20][23] | Indirect measure; interpretation can be complex for novel mutations[22][23] | | Phenotypic | Measures drug effect on viral replication | Direct, functional measure; "gold standard"[20] | Slow, expensive, labor-intensive, less sensitive to minor variants[21] | | Biochemical | Measures drug effect on purified enzyme | Precise mechanistic data (Kᵢ), high-throughput | Lacks biological context of the virus and host cell[23] |

Conclusion: A Synergistic Approach to Understanding Resistance

Indinavir sulfate remains a powerful pharmacological tool for dissecting the mechanisms of HIV drug resistance. No single assay can provide a complete picture. Genotypic analysis offers a rapid and accessible method for identifying known resistance pathways. Phenotypic testing provides the crucial functional validation, quantifying the real-world impact of mutations on drug efficacy in a cellular context. Finally, biochemical assays allow for the precise, molecular-level investigation required to understand the fundamental thermodynamics of drug-enzyme interactions. By integrating these methodologies, researchers can effectively elucidate novel resistance pathways, validate the findings of clinical studies, and contribute to the rational design of new antiretroviral agents that can overcome the enduring challenge of HIV drug resistance.

References

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Managing pH-Dependent Degradation of Indinavir Sulfate in Solution

Welcome to the technical support guide for managing the pH-dependent degradation of Indinavir sulfate. This document is designed for researchers, scientists, and drug development professionals who are working with this p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for managing the pH-dependent degradation of Indinavir sulfate. This document is designed for researchers, scientists, and drug development professionals who are working with this potent HIV-1 protease inhibitor. Understanding and controlling the stability of Indinavir sulfate in solution is critical for obtaining accurate analytical results, developing stable formulations, and ensuring the overall integrity of your research. This guide provides in-depth answers to common questions, robust troubleshooting strategies, and detailed experimental protocols based on established scientific literature.

Frequently Asked Questions (FAQs)

This section addresses the fundamental aspects of Indinavir sulfate stability that are crucial for designing and interpreting experiments.

Q1: What are the primary degradation pathways for Indinavir sulfate in aqueous solutions?

A1: The degradation of Indinavir sulfate in solution is primarily driven by hydrolysis, which can proceed through two main pathways. The first is a complex lactonization reaction, and the second involves a specific acid-catalyzed hydrolysis of the amide bond.[1] In addition to hydrolysis, Indinavir sulfate is also susceptible to degradation under oxidative conditions.[2] If alcohols are present as solvents or co-solvents, alcoholysis can also occur, leading to cleavage of the amide bond.[3][4]

Q2: At which pH levels is Indinavir sulfate most susceptible to degradation?

A2: Indinavir sulfate is known to be particularly unstable in both acidic and basic solutions.[5][6] The pH-rate profile, which describes the degradation rate as a function of pH, is complex. This indicates that its stability varies significantly across the entire pH spectrum, rather than having a single optimal pH.[7] Studies conforming to ICH guidelines have consistently shown degradation under acidic, basic, and even neutral hydrolytic stress conditions.[2] This broad instability necessitates careful pH control in all aqueous experimental systems.

Q3: What are the known degradation products of Indinavir sulfate?

A3: Forced degradation studies have revealed that Indinavir sulfate can break down into multiple products. Under a combination of stress conditions (hydrolysis, oxidation, etc.), as many as eight distinct degradation products have been identified and separated using liquid chromatography.[2] One specifically identified degradation product, resulting from the cleavage of the amide bond via alcoholysis, is (1S,2R)-(+)-cis-1-amino-2-indanol.[1][3] The formation of these various products underscores the importance of using a validated, stability-indicating analytical method that can resolve the parent drug from all potential degradants.[8]

Q4: How do temperature and buffer choice impact the degradation rate?

A4: Temperature significantly accelerates the degradation of Indinavir sulfate. For instance, kinetic studies on its lactonization pathway have been reported at an elevated temperature of 40°C to achieve measurable degradation rates in a reasonable timeframe.[1][7] The solid form also shows rapid degradation at temperatures above 40°C, especially when combined with high humidity.[6]

Buffer selection is also critical. The hydrolysis of Indinavir, particularly the lactonization reaction, is subject to strong buffer catalysis.[7] This means that the buffer species themselves can participate in and accelerate the degradation reaction. Therefore, it is advisable to use the lowest practical buffer concentration or select a buffer system known to have minimal catalytic effects for similar compounds.

Q5: Is the solid form of Indinavir sulfate stable?

A5: The solid state of Indinavir sulfate presents its own stability challenges. The compound is described as a hygroscopic, crystalline powder.[9][10] Its hygroscopicity makes it susceptible to degradation in the presence of moisture, even at ambient temperatures.[6] High humidity can lead to changes in its physical form, potentially converting it to an amorphous state, which is generally less stable.[6] For this reason, it is crucial to store the solid material in a tightly sealed container with a desiccant and under controlled humidity conditions (<30% RH) to ensure its long-term stability.[6][11]

Troubleshooting Guide for Experimental Inconsistencies

This table provides solutions to common problems encountered during the analysis of Indinavir sulfate in solution.

Issue Observed Possible Cause(s) Recommended Solution & Rationale
Inconsistent Analytical Results (e.g., variable peak areas in HPLC, shifting retention times)1. Ongoing sample degradation in the autosampler.[1] 2. Mobile phase pH is too close to the pKa of Indinavir, causing peak splitting or shifting. 3. Precipitation of the drug in the mobile phase or sample vial.[1]1. Use a cooled autosampler (e.g., 4°C). This minimizes the rate of degradation while samples are queued for analysis. 2. Adjust mobile phase pH. Ensure the pH is at least 2 units away from the analyte's pKa to maintain a consistent ionization state. 3. Verify sample and mobile phase solubility. Ensure the buffer concentration and organic solvent ratio do not cause precipitation. Prepare fresh mobile phases daily and filter them before use.[1]
Appearance of Unexpected Degradation Peaks 1. Contaminants in the buffer salts or solvents. 2. Uncontrolled photodegradation from exposure to laboratory light.[5] 3. Oxidative degradation from dissolved oxygen or peroxides in solvents.[2]1. Use high-purity (e.g., HPLC grade) solvents and freshly prepared buffers. This minimizes the introduction of reactive impurities.[1] 2. Protect samples from light. Use amber vials or cover sample containers with aluminum foil.[1] 3. Degas all aqueous solutions. Sparging with an inert gas like nitrogen or helium can remove dissolved oxygen, reducing the potential for oxidation.
Poor Mass Balance in Stability Study (Sum of parent drug and degradants is <95%)1. Formation of non-chromophoric degradants that are not detected by the UV detector. 2. Formation of volatile degradation products. 3. Degradants are not being eluted from the HPLC column under the current method conditions.1. Use a mass spectrometer (LC-MS) in tandem with UV detection. This allows for the identification of products that lack a UV chromophore.[2] 2. Consider using headspace gas chromatography (GC) to analyze for volatile compounds. 3. Modify the HPLC method. Implement a gradient elution with a stronger organic solvent wash at the end of the run to ensure all compounds are eluted from the column.
Rapid Degradation Observed Even at Neutral pH Buffer catalysis is accelerating the degradation reaction.The lactonization pathway is known to be catalyzed by buffer species.[7] Use the lowest effective buffer concentration. Alternatively, investigate different buffer systems (e.g., phosphate vs. citrate) to find one with a lower catalytic effect on Indinavir sulfate.
Data Summary: Degradation Profile

The following table summarizes the stability of Indinavir sulfate under various stress conditions as mandated by ICH guidelines for forced degradation studies.[2][5]

Stress Condition Reagents & Conditions Observed Degradation Scientific Rationale
Acid Hydrolysis 0.1 N - 1 N HCl, elevated temperature (e.g., 60-80°C)[1][8]Significant Degradation [2][5]The amide bond is susceptible to specific acid-catalyzed hydrolysis, a common degradation pathway for peptide-like structures.[7][12]
Base Hydrolysis 0.1 N - 1 N NaOH, room or elevated temperature[1][8]Significant Degradation [2][5]Base-catalyzed hydrolysis of the amide and potential lactonization pathways are accelerated in alkaline conditions.
Neutral Hydrolysis Water, elevated temperature (e.g., 60-80°C)[1][2]Degradation Observed [2]Although slower than in acidic or basic conditions, hydrolysis (lactonization) can still occur at neutral pH, especially when heated.[7]
Oxidation 3-30% H₂O₂, room temperature[2][8]Significant Degradation [2][5]The complex structure of Indinavir contains sites susceptible to oxidation, leading to the formation of multiple oxidative degradants.
Thermal Degradation Dry heat (e.g., 80-105°C)[5][8]Degradation Observed [5][13]Thermal energy can provide the activation energy needed to initiate degradation, particularly in the solid state where it can cause phase transitions to a less stable amorphous form.[13]
Photodegradation Exposure to light as per ICH Q1B guidelines[1][5]Degradation Observed [5]The molecule contains chromophores that can absorb UV or visible light, leading to photochemical reactions and degradation.
Experimental Protocols & Workflows
Protocol 1: Determination of the pH-Rate Profile

This experiment quantifies the degradation rate of Indinavir sulfate across a range of pH values to identify conditions of greatest and least stability.

Objective: To determine the pseudo-first-order degradation rate constant (k) for Indinavir sulfate at various pH values under a constant temperature.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., HCl for pH < 2, citrate for pH 3-6, phosphate for pH 6-8, borate for pH 9-10) covering the desired pH range. Use a consistent ionic strength across all buffers.

  • Stock Solution Preparation: Accurately weigh and dissolve Indinavir sulfate in HPLC-grade water to create a concentrated stock solution (e.g., 1 mg/mL).

  • Sample Preparation: For each pH to be tested, pipette a known volume of the stock solution into a volumetric flask. Dilute to the mark with the corresponding buffer to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Incubation: Place all samples in a constant temperature bath (e.g., 40°C or 60°C).[1] Protect the samples from light using amber vials or by covering the container.[1]

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours). The sampling frequency should be adjusted based on the expected degradation rate.

  • Sample Analysis: Immediately analyze each aliquot using a validated, stability-indicating HPLC method.[14] If necessary, quench the reaction by cooling the sample or neutralizing the pH before analysis.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the remaining Indinavir sulfate concentration (ln[C]) versus time.

    • The data should fit a linear regression, confirming pseudo-first-order kinetics.[15] The slope of this line is equal to the negative degradation rate constant (-k).

    • Finally, plot the calculated rate constants (k) versus pH to generate the pH-rate profile.

pH_Rate_Profile_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Buffers (Wide pH Range) C Create Samples (Drug + Buffer) A->C B Prepare Indinavir Stock Solution B->C D Incubate Samples (Constant Temp, Dark) C->D E Withdraw Aliquots at Time Intervals D->E F Analyze via Stability-Indicating HPLC E->F G Plot ln[C] vs. Time for each pH F->G H Calculate Rate Constant (k) from Slope G->H I Generate pH-Rate Profile (k vs. pH) H->I

Caption: Workflow for pH-Rate Profile Determination.
Protocol 2: Forced Degradation Study

This study is essential for developing and validating a stability-indicating analytical method.[16] It ensures that all potential degradation products can be separated from the active pharmaceutical ingredient (API).

Objective: To generate the likely degradation products of Indinavir sulfate under various stress conditions and confirm the specificity of the analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of Indinavir sulfate in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Expose to Stress Conditions:

    • Acid Hydrolysis: Mix stock solution with an equal volume of 1 N HCl. Incubate at 60°C.[1]

    • Base Hydrolysis: Mix stock solution with an equal volume of 1 N NaOH. Incubate at 60°C.[1]

    • Neutral Hydrolysis: Mix stock solution with an equal volume of water. Incubate at 60°C.[1]

    • Oxidative Degradation: Treat stock solution with 3% H₂O₂ at room temperature.[1]

    • Thermal Degradation: Expose solid drug substance to dry heat (e.g., 105°C).[1] Dissolve in solvent before analysis.

    • Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[1]

  • Time Points & Neutralization: Monitor the degradation over time. Aim for 5-20% degradation of the active ingredient.[16] After exposure, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using the proposed analytical method (e.g., HPLC-UV/PDA).

  • Method Specificity Evaluation:

    • Resolution: Check that all degradation product peaks are well-resolved from the Indinavir peak (Resolution > 1.5 is ideal).[8]

    • Peak Purity: Use a Photodiode Array (PDA) detector to assess the peak purity of the Indinavir peak in the chromatograms of the stressed samples. The peak should be spectrally homogeneous, confirming that no degradant is co-eluting.[8]

Degradation_Pathways cluster_pathways Indinavir Indinavir Sulfate Acid Acidic pH (HCl) Indinavir->Acid Hydrolysis Base Basic pH (NaOH) Indinavir->Base Hydrolysis Oxidant Oxidation (H₂O₂) Indinavir->Oxidant Oxidation Deg_Products Degradation Products (Up to 8 identified) Lactones Amide Cleavage Products Oxidized Species Acid->Deg_Products:p2 Base->Deg_Products:p1 Oxidant->Deg_Products:p3

Caption: Major Degradation Pathways of Indinavir Sulfate.
References
  • Rao, R. N., Vali, R. M., & Raju, S. S. (2013). Liquid chromatography tandem mass spectrometric studies of indinavir sulphate and its forced degradation products. Journal of Pharmaceutical and Biomedical Analysis, 74, 101-110. [Link]

  • Toteva, M. M., Zanon, R., & Ostovic, D. (2008). Kinetics and mechanism of the hydrolytic degradation of indinavir: intramolecular catalysis. Journal of Pharmaceutical Sciences, 97(9), 3810-3819. [Link]

  • Bhusari, V. K., Khedekar, P. B., Dhole, S. M., & Banode, V. S. (2004). The ICH guidance in practice: stress degradation studies on indinavir sulphate and development of a validated specific stability-indicating HPTLC assay method. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 999-1005. [Link]

  • Crystal Pharmatech Co., Ltd. (2026, January 28). Case Study 1: Indinavir - Early Salt Form Change. Crystal Pharmatech. [Link]

  • Drugs.com. (n.d.). Indinavir sulfate. [Link]

  • Sarma, L. S., et al. (2004). Spectrophotometric Methods for the Determination of Indinavir Sulphate. Asian Journal of Chemistry, 16(3-4), 1435-1440. [Link]

  • Smith, A. W., et al. (2023). The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt. IUCrData, 8(10). [Link]

  • U.S. Food and Drug Administration. (2010). Crixivan (indinavir sulfate) capsules label. [Link]

  • National Center for Biotechnology Information. (n.d.). Indinavir Sulfate. PubChem Compound Database. [Link]

  • Sree, G. N., & Kumar, T. K. (2014). Method Development and Validation of Indinavir Sulphate Capsules by RP-HPLC Method. International Journal of Current Pharmaceutical Analysis, 4(4), 1-5. [Link]

  • Wikipedia. (n.d.). Indinavir. [Link]

  • Smith, A. W., et al. (2023). The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt. IUCrData, 8(10). [Link]

  • Pharmaoffer. (n.d.). Pharma Excipient Suppliers for INDINAVIR SULFATE. [Link]

  • U.S. Food and Drug Administration. (n.d.). CRIXIVAN - indinavir sulfate capsule. [Link]

  • Jain, N., et al. (2008). Evaluation of thermal stability of indinavir sulphate using diffuse reflectance infrared spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 539-547. [Link]

  • Gangoiti, J. A., et al. (2007). Influence of body temperature on indinavir crystallization under loop of Henle conditions. Journal of Antimicrobial Chemotherapy, 59(3), 468-472. [Link]

  • Gangoiti, J. A., et al. (2006). Influence of body temperature on indinavir crystallization under loop of Henle conditions. Journal of Antimicrobial Chemotherapy, 59(3), 468-472. [Link]

  • Le, T. X. H., et al. (2021). Prospects and challenges of photocatalysis for degradation and mineralization of antiviral drugs. Environmental Science and Pollution Research, 28(36), 49673-49699. [Link]

  • Bakshi, R. P., & Pingle, S. C. (2008). pH-dependent interactions of indinavir and lipids in nanoparticles and their ability to entrap a solute. Journal of Pharmaceutical Sciences, 97(2), 824-834. [Link]

  • Ghosh, A. K., & Osswald, H. L. (2014). Syntheses of FDA Approved HIV Protease Inhibitors. Accounts of Chemical Research, 47(10), 3245-3256. [Link]

  • Pudipeddi, M., & Zann, M. (2001). In-vitro crystallization of indinavir in the presence of ritonavir and as a function of pH. International Journal of Pharmaceutics, 212(2), 229-239. [Link]

  • El-Ries, M. A., et al. (2006). Electrochemical methods for determination of the protease inhibitor indinavir sulfate in pharmaceuticals and human serum. Analytical and Bioanalytical Chemistry, 384(6), 1251-1257. [Link]

  • Huynh-Ba, K. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 38(3). [Link]

  • Australian Prescriber. (1996). Indinavir sulfate. [Link]

  • Keen, O. S., & Linden, K. G. (2013). Photodegradation of pharmaceutical compounds in partially nitritated wastewater during UV irradiation. Environmental Science: Water Research & Technology, 1(1), 144-152. [Link]

  • de Oliveira, A. C., et al. (2016). pH effect on stability and kinetics degradation of nitazoxanide in solution. Journal of Pharmaceutical Analysis, 6(5), 331-335. [Link]

Sources

Optimization

Troubleshooting Indinavir sulfate hydrate solubility issues in buffers

Welcome to the Technical Support Center for Indinavir Sulfate Hydrate. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and analytical chemists troubleshoot the c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indinavir Sulfate Hydrate. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and analytical chemists troubleshoot the complex solubility and solid-state behaviors of this active pharmaceutical ingredient (API).

Indinavir sulfate is a classic example of a compound where physicochemical properties—specifically its pH-dependent solubility and hygroscopic solid-state transitions—dictate experimental success. This guide moves beyond basic protocols to explain the causality behind precipitation events, empowering you to design self-validating workflows.

Mechanistic Overview: The Causality of Precipitation

Indinavir is a weak base characterized by two distinct pKa values at approximately 3.7 and 5.9[1]. The solubility of the drug is entirely dependent on the protonation state of its pyridinyl and piperazine nitrogens.

In highly acidic environments (pH < 4.0), the molecule is fully protonated, resulting in a highly soluble cationic species. To leverage this, the drug is formulated as a sulfate salt, which generates an acidic microenvironment upon dissolution, allowing for aqueous solubility exceeding 500 mg/mL[2]. However, as the pH of the surrounding medium increases above 5.0, the molecule rapidly deprotonates[3]. By the time it reaches physiological pH (7.4), it reverts to its neutral free-base form, and solubility collapses by over three orders of magnitude[4].

G A Indinavir Sulfate (Solid State) B Acidic Media (pH < 4) Protonated Nitrogens A->B Dissolution C High Solubility (>60 mg/mL) B->C D Physiological Media (pH > 6) Deprotonation C->D pH Shift (Buffer Addition) E Precipitation / Low Sol. (<0.03 mg/mL) D->E

Caption: Indinavir sulfate pH-dependent protonation and precipitation pathway.

Quantitative Solubility Profile

To assist in your buffer selection and assay design, the following table summarizes the thermodynamic solubility of Indinavir across various media.

Solvent / Buffer SystempHSolubility (mg/mL)Mechanistic State
Water (Self-buffered by sulfate) < 3.0> 500.0Fully protonated salt[2]
Acidic Aqueous Media 3.5~ 60.0Protonated[3],[4]
Weakly Acidic Media 5.0< 0.03Partial deprotonation[3]
Phosphate Buffered Saline (PBS) 7.4~ 0.02Neutral free base[4]
Dimethyl Sulfoxide (DMSO) N/A> 70.0Organic solvation[5]

Troubleshooting FAQs

Q1: Why does my Indinavir sulfate precipitate immediately when diluted into PBS or cell-culture media for in vitro assays? A1: This is a classic buffer-capacity conflict. While Indinavir sulfate carries its own acidic counterion, diluting a concentrated stock into a strongly buffered physiological medium (like PBS at pH 7.4) overwhelms the sulfate's microenvironmental pH. The buffer forces the pH above the drug's pKa of 5.9, causing rapid deprotonation and immediate precipitation of the insoluble free base[1],[4]. Corrective Action: Do not use water as your primary stock solvent if the final assay is at neutral pH. Instead, prepare a high-concentration primary stock in DMSO (Protocol 1). Perform secondary dilutions directly into the assay medium immediately before the experiment, ensuring the final concentration remains strictly below the thermodynamic solubility limit at pH 7.4 (≤ 20 µg/mL).

Q2: We are observing variable dissolution rates and inconsistent analytical peaks between different batches of the API. What is causing this? A2: This is caused by solid-state phase transitions. Indinavir sulfate is frequently synthesized and isolated as an ethanolate. However, the ethanolate form is highly hygroscopic. Upon exposure to ambient moisture during weighing or storage, it undergoes a solvent exchange—losing ethanol and converting into a hydrate form[6]. The hydrate possesses a lower free energy state, which alters its thermodynamic solubility and dissolution kinetics. Corrective Action: Store the API in tightly sealed, light-protected containers with desiccants[6]. Validate the hydration state of your batch prior to critical assays using Karl Fischer titration; the water content for the standard monohydrate should not exceed 15 mg/g[6].

Q3: How should I prepare the mobile phase for HPLC analysis to prevent peak tailing and column clogging? A3: If your HPLC mobile phase pH drifts near the drug's pKa (3.7 or 5.9), the molecule will exist in a mixed ionization state, leading to split peaks, severe tailing, or localized precipitation on the column. Corrective Action: Force the molecule into a single, predictable ionization state. The WHO International Pharmacopoeia recommends using a mobile phase containing a phosphate buffer strictly adjusted to pH 7.5[6]. At this pH, the drug is fully deprotonated. To maintain solubility of this neutral form on the column, ensure a sufficient organic modifier concentration (e.g., 30% Acetonitrile, 5% Phosphate buffer pH 7.5, 65% water for isocratic elution)[6].

Experimental Protocols

Protocol 1: Preparation of Stable Indinavir Stock Solutions for In Vitro Assays

Objective: Create a stable, highly concentrated stock that bypasses aqueous pH limitations prior to assay dilution.

  • Weighing: Rapidly weigh 7.12 mg of Indinavir sulfate hydrate (equivalent to 10 µmol) using a microbalance. Minimize atmospheric exposure to prevent further hydration.

  • Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO to achieve a 10 mM stock solution[7].

  • Agitation: Vortex for 30 seconds. If necessary, sonicate in a water bath at room temperature for 2 minutes until visually clear[7].

  • Self-Validation Step: Inspect the solution against a dark background under strong light. Any Tyndall effect (light scattering) indicates micro-particulates and incomplete dissolution. If observed, verify the purity of the DMSO and re-sonicate.

  • Storage: Aliquot into single-use amber vials and store at -20°C to prevent freeze-thaw degradation[5].

Protocol 2: Biorelevant Thermodynamic Solubility Testing (Shake-Flask Method)

Objective: Accurately determine the solubility of Indinavir in simulated human intestinal fluids (FaSSIF/FeSSIF)[1].

Workflow Step1 1. Add Excess API (~1 mg Indinavir Sulfate) Step2 2. Add Biorelevant Media (0.5 mL FaSSIF/FeSSIF) Step1->Step2 Step3 3. Shake-Flask Incubation (37°C, 200 rpm, 24h) Step2->Step3 Step4 4. Phase Separation (Centrifuge 20,817 x g, 15 min) Step3->Step4 Step5 5. Supernatant Analysis (HPLC Quantification) Step4->Step5

Caption: Standard shake-flask methodology for biorelevant thermodynamic solubility testing.

  • Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF) using practical grade taurocholate and soybean lecithin[1].

  • API Addition: Add approximately 1.0 mg of Indinavir sulfate to a microcentrifuge tube[1].

  • Media Addition: Add 0.5 mL of the pre-warmed (37°C) biorelevant medium to the tube[1].

  • Incubation: Place the tubes in a shaking incubator set to 37°C at 200 rpm for exactly 24 hours to ensure thermodynamic equilibrium is reached[1].

  • Phase Separation: Centrifuge the samples at 20,817 × g for 15 minutes at 37°C to pellet the undissolved solid phase[1].

  • Quantification: Carefully aspirate the supernatant, dilute appropriately with HPLC mobile phase, and quantify via HPLC-UV at 254 nm[6].

  • Self-Validation Step: Perform this assay in biological triplicates. Calculate the Relative Standard Deviation (RSD). An RSD > 5% indicates either incomplete phase separation during centrifugation or that thermodynamic equilibrium was not achieved.

References

  • Antimicrobial Agents and Chemotherapy - ASM Journals. Lack of Effect of Simultaneously Administered Didanosine Encapsulated Enteric Bead Formulation (Videx EC) on Oral Absorption of Indinavir, Ketoconazole, or Ciprofloxacin.3

  • Lirias (KU Leuven). Exploring food effects on indinavir absorption with human intestinal fluids in the mouse intestine.1

  • ProQuest / WHO International Pharmacopoeia. Indinaviri sulfas (2nd draft) Indinavir sulfate.6

  • AIChE Journal. From form to function: Crystallization of active pharmaceutical ingredients.4

  • Crystal Pharmatech Co., Ltd. Case Study 1: Indinavir - Early Salt Form Change.2

  • Tocris Bioscience. Indinavir sulfate | HIV Protease.5

  • Probes & Drugs. INDINAVIR (PD010161).7

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Parameters for Indinavir Sulfate Analysis

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you know that developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is rarely...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you know that developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is rarely a plug-and-play endeavor. Indinavir sulfate, a potent protease inhibitor used in antiretroviral therapy, presents unique chromatographic challenges. Because it is a basic, lipophilic compound containing secondary and tertiary amine groups, it is highly prone to secondary interactions with stationary phases, leading to peak tailing and variable retention times[1].

This guide is designed to move beyond basic instructions. We will explore the causality behind specific parameter choices and provide a self-validating framework to ensure your analytical system is fundamentally sound before a single sample is processed.

Quantitative Optimization Parameters

To establish a baseline for your method development, the following table synthesizes the optimized quantitative parameters required to achieve baseline resolution and symmetrical peak shapes for Indinavir sulfate[2][3][4].

ParameterOptimized ValueMechanistic Rationale
Stationary Phase Base-deactivated C18 (250 x 4.6 mm, 5 µm)Extensive end-capping minimizes secondary interactions between the basic amine groups of Indinavir and residual column silanols, drastically reducing peak tailing[1][4].
Mobile Phase Phosphate Buffer (pH 5.5) / ACN / MeOH (50:30:20 v/v/v)The buffer controls the ionization state of the drug. The specific Acetonitrile (ACN) and Methanol (MeOH) blend provides optimal elution strength while modulating selectivity to separate closely eluting hydrolytic degradants[2][3].
Flow Rate 1.0 mL/minBalances total analysis time with optimal mass transfer kinetics within the 5 µm porous silica matrix[2].
Detection UV at 260 nmTargets the conjugated pi-systems (indane and pyridine rings) of the molecule, maximizing the signal-to-noise ratio[2][3].
Injection Volume 10 µLPrevents column volume overload while maintaining adequate sensitivity for trace impurity detection[2].

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. The following step-by-step methodology incorporates a mandatory System Suitability Test (SST) acting as a self-validating gate. If the system fails the SST, the protocol halts, preventing the generation of invalid data.

Step 1: Mobile Phase Preparation
  • Action: Prepare a mixture of Phosphate buffer (pH 5.5), Acetonitrile, and Methanol in a 50:30:20 (v/v/v) ratio[2][3]. Filter the solution through a 0.22 µm membrane and degas via sonication for 15 minutes.

  • Causality: Pre-mixing the mobile phase manually rather than relying on the HPLC pump's online proportioning valves eliminates micro-fluctuations in the organic/aqueous ratio. Degassing prevents the formation of micro-bubbles in the high-pressure flow cell, which would otherwise cause baseline noise and false peaks[1].

Step 2: Chromatographic System Setup
  • Action: Install a base-deactivated C18 column[4]. Set the column oven to ambient temperature (or a controlled 30°C for higher reproducibility) and the flow rate to 1.0 mL/min[2]. Set the UV detector to 260 nm[2][3]. Purge the system with 15–20 column volumes of mobile phase to ensure complete equilibration.

Step 3: Standard and Sample Preparation
  • Action: Dissolve the Indinavir sulfate reference standard directly in the mobile phase to yield a stock solution, then dilute to a working concentration of 100 µg/mL[2][3].

  • Causality: Using the mobile phase as the sample diluent is critical. If a stronger solvent (like 100% methanol) is used as the diluent, the sample plug will travel faster than the mobile phase upon injection, causing severe peak fronting or peak splitting[1].

Step 4: System Suitability Testing (The Self-Validating Gate)
  • Action: Inject the 100 µg/mL working standard six consecutive times.

  • Validation Criteria:

    • Relative Standard Deviation (RSD) of peak areas ≤ 2.0% .

    • Tailing Factor (T) ≤ 1.5 .

  • Causality: This step proves the system is chemically and mechanically stable. If

    
    , residual silanol interactions are dominating the separation, and the system is invalid for sample analysis. You must proceed to the troubleshooting logic below[1].
    

Troubleshooting Logic & Workflows

When the self-validating gate fails, rely on the following logical workflow to diagnose and correct the underlying physicochemical issues.

TailingTroubleshooting Start Issue: Indinavir Peak Tailing (Tailing Factor > 1.5) Check1 Are residual silanols interacting with amines? Start->Check1 Sol1 Use End-Capped or Base-Deactivated C18 Column Check1->Sol1 Yes Check2 Is mobile phase pH optimal? Check1->Check2 No/Unsure Valid System Suitability Passed (Tailing Factor ≤ 1.5) Sol1->Valid Sol2 Lower pH (3.0-4.0) to protonate silanols Check2->Sol2 pH > 5.5 Sol3 Add Amine Modifier (e.g., 0.1% Triethylamine) Check2->Sol3 pH optimized but tailing persists Sol2->Valid Sol3->Valid

Logical workflow for troubleshooting Indinavir peak tailing in HPLC.

Technical Support FAQs

Q1: My Indinavir peak exhibits severe tailing. What is the physicochemical cause, and how can I resolve it? A1:

  • Causality: Indinavir contains basic functional groups. In standard silica-based columns, residual silanol groups (-Si-OH) become ionized (-Si-O⁻) at mid-to-high pH levels. These negatively charged sites act as cation exchangers, strongly retaining the protonated amine groups of Indinavir and causing the peak to tail[1].

  • Resolution: You have three primary levers to pull:

    • Adjust Mobile Phase pH: Lower the buffer pH to 3.0–4.0. This protonates the residual silanols, neutralizing their negative charge and eliminating the secondary interaction[1].

    • Use an Amine Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase. TEA is a small, highly basic molecule that outcompetes Indinavir for the active silanol sites, effectively "masking" them[1].

    • Change Column Chemistry: Switch to a base-deactivated or highly end-capped C18 column specifically designed to shield silica from basic compounds[1][4].

Q2: I am observing inconsistent retention times between consecutive injections. How do I stabilize the system? A2:

  • Causality: Retention time drift is typically caused by fluctuations in the mobile phase composition (especially the evaporation of volatile organic modifiers) or inadequate column equilibration[1]. Because Indinavir's retention is highly sensitive to the organic-to-aqueous ratio, even a 1% shift can cause significant drift.

  • Resolution: Ensure the column is flushed with at least 15–20 column volumes of the mobile phase before the first injection[1]. Additionally, utilize a column oven set to a constant temperature to prevent ambient temperature fluctuations from altering solvent viscosity and partition coefficients[1].

Q3: How can I ensure my method is stability-indicating and resolves Indinavir from its degradation products? A3:

  • Causality: Indinavir sulfate is susceptible to hydrolytic (acidic/basic) and oxidative degradation, forming closely eluting byproducts[1][2]. If the method is not optimized, these degradants will co-elute with the main Active Pharmaceutical Ingredient (API) peak, leading to falsely elevated assay results.

  • Resolution: Perform forced degradation studies (e.g., 3% H₂O₂ for oxidation, 60°C water for neutral hydrolysis) to generate the impurities[1]. If co-elution occurs during isocratic runs, switch to a gradient elution method. Gradually increasing the acetonitrile concentration over time will enhance the peak capacity and improve the resolution between the structurally similar degradants and the parent drug[2][4].

References[1] Title: Technical Support Center: Optimizing HPLC Parameters for Indinavir Sulfate Ethanolate Peak Resolution | Source: benchchem.com | URL:Link[2] Title: A Comparative Guide to Stability-Indicating HPLC Methods for Indinavir Sulfate Ethanolate Analysis | Source: benchchem.com | URL:Link[3] Title: Method Development and Validation of Indinavir Sulphate Capsules by RP-HPLC Method | Source: ijcpa.in | URL:Link[4] Title: Indinavir sulfate (Indinaviri sulfas) | Source: who.int | URL:Link

Sources

Optimization

Technical Support Center: Preventing Indinavir Sulfate Precipitation in HPLC Mobile Phases

Welcome to the Technical Support Center for Indinavir sulfate analytical method development. As a highly potent HIV protease inhibitor, Indinavir sulfate presents unique physicochemical challenges during High-Performance...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indinavir sulfate analytical method development. As a highly potent HIV protease inhibitor, Indinavir sulfate presents unique physicochemical challenges during High-Performance Liquid Chromatography (HPLC) analysis. The most common and critical mode of failure during method development is the precipitation of the drug within the mobile phase, leading to column clogging, peak splitting, and irreproducible retention times.

This guide is designed for researchers and drug development professionals. It synthesizes field-proven troubleshooting strategies, explains the thermodynamic causality behind precipitation, and provides self-validating protocols to ensure robust chromatographic performance.

Part 1: The Causality of Precipitation (Core Principles)

To prevent precipitation, we must first understand the thermodynamic and physicochemical properties of the analyte. Indinavir sulfate is not universally soluble; its solubility is strictly governed by the pH of the surrounding environment and the dielectric constant of the solvent.

Q: Why does Indinavir sulfate precipitate in my reverse-phase HPLC system despite being a highly soluble salt? A: The root cause lies in the molecule's ionization profile. Indinavir is a weak base with two critical pKa values at approximately 3.7–3.8 and 5.9–6.2[1][2]. At an acidic pH (below 3.8), the molecule is fully ionized, exhibiting extremely high aqueous solubility (>162 mM)[2]. However, as the pH of your mobile phase approaches and exceeds 6.0, the molecule transitions into its un-ionized (free base) form. The free base has a drastically reduced aqueous solubility of roughly 50 μM at neutral pH[2]. If your mobile phase buffer is set near neutral pH (e.g., pH 6.5–7.5) without a sufficient volume fraction of an organic modifier to solvate the hydrophobic free base, the thermodynamic solubility limit is breached, causing immediate precipitation[3][4].

Q: How does the choice of buffer pH dictate my organic modifier requirements? A: Buffer selection dictates the ionization state, which in turn dictates the required solvent polarity.

  • Acidic Buffers (pH 5.0 - 5.5): Methods utilizing citrate buffer at pH 5.0 or phosphate buffer at pH 5.5 maintain Indinavir in a partially to fully ionized state. This maximizes aqueous solubility, allowing for lower organic modifier concentrations (e.g., 20-30%).

  • Neutral Buffers (pH 7.5): The WHO International Pharmacopoeia method utilizes a phosphate buffer at pH 7.5[4]. Because the drug exists almost entirely as the insoluble free base at this pH, the method mandates a high organic composition (e.g., 30% to 70% acetonitrile in a gradient) to prevent precipitation[4].

G Indinavir Indinavir Sulfate (Weak Base) pKa1 pH < 3.8 Fully Ionized Indinavir->pKa1 pKa2 pH 3.8 - 6.2 Partially Ionized Indinavir->pKa2 pKa3 pH > 6.2 Un-ionized (Free Base) Indinavir->pKa3 SolHigh High Aqueous Solubility pKa1->SolHigh pKa2->SolHigh SolLow Precipitation Risk Requires Organic Modifier pKa3->SolLow

Caption: Logical relationship between Indinavir pH, ionization state, and solubility risk.

Part 2: Troubleshooting Guide & FAQs

Q: My system is experiencing sudden spikes in backpressure and peak splitting. How do I confirm if it is Indinavir precipitation? A: Sudden backpressure increases and peak deformation (splitting or tailing) are classic signs of on-column precipitation. To confirm, perform a self-validating diagnostic: bypass the column and monitor the system pressure while pumping the mobile phase. If the pressure is stable, the blockage is localized in the column frit or stationary phase. Wash the column with a high-organic solvent (e.g., 80% Acetonitrile / 20% Water with 0.1% TFA) to redissolve the precipitated free base. If normal pressure resumes, precipitation was the root cause.

Q: I am using a validated pH 5.5 phosphate buffer. Why am I still seeing transient precipitation upon injection? A: This is caused by a "diluent mismatch." If your sample is dissolved in a highly aqueous diluent (e.g., 100% water) and injected into a mobile phase containing a high percentage of organic solvent, or vice versa, the localized solubility at the injection plug drops drastically before proper mixing occurs[5][6]. Always prepare your sample in the mobile phase itself, or a diluent that closely matches the initial gradient conditions, to ensure thermodynamic stability during the injection phase.

Q: Can the choice of organic modifier (Acetonitrile vs. Methanol) influence precipitation? A: Yes. While both are effective, Acetonitrile (ACN) provides a lower viscosity profile and sharper peaks for Indinavir. However, a ternary mixture of Phosphate Buffer, Acetonitrile, and Methanol (e.g., 50:30:20 v/v/v) is highly recommended. Methanol acts as a strong protic solvent that enhances the solubility of the sulfate counter-ion, while Acetonitrile efficiently solvates the hydrophobic core of the Indinavir molecule[5][6].

G Start High Backpressure / Peak Splitting CheckpH Check Mobile Phase pH Is pH > 6.0? Start->CheckpH HighpH Yes: Free Base Formation CheckpH->HighpH pH > 6.0 LowpH No: Check Organic Ratio CheckpH->LowpH pH < 6.0 AdjustpH Use Buffer pH 5.0-5.5 or Add Organic Modifier HighpH->AdjustpH IncreaseOrg Increase ACN/MeOH (Minimum 30%) LowpH->IncreaseOrg

Caption: Troubleshooting workflow for resolving on-column Indinavir precipitation.

Part 3: Quantitative Data & Parameters

To facilitate method optimization, the following tables summarize the critical physicochemical parameters and comparative mobile phase strategies for Indinavir sulfate analysis.

Table 1: Physicochemical Properties Dictating Indinavir Solubility
ParameterValueClinical / Analytical Implication
pKa Values ~3.8 and ~6.2Dictates the ionization state. Mobile phases > pH 6.0 risk precipitation without organic modifiers[1][2].
Aqueous Solubility (pH < 3.5) > 162 mMHighly soluble; ideal for aqueous sample extraction[2].
Aqueous Solubility (pH 6.0) ~ 50 μMPoorly soluble; high risk of precipitation in the autosampler or column[2].
Molar Mass 711.88 g/mol (Sulfate salt)Large, bulky molecule requiring adequate pore size (e.g., 100Å C18 columns)[1].
Table 2: Comparative Mobile Phase Strategies
Method SourceBuffer SystemOrganic ModifierpHPrecipitation Risk
SciELO / IJCPA Phosphate BufferAcetonitrile / Methanol (30:20)5.5Low: Drug is partially ionized; ternary solvent ensures solubility.
WHO Pharmacopoeia[4] Phosphate BufferAcetonitrile (30% to 70%)7.5Moderate: Relies entirely on high organic gradient to prevent free base precipitation.
Alternative[3] Citrate BufferAcetonitrile (40%)5.0Low: Acidic pH keeps the drug ionized.

Part 4: Self-Validating Experimental Protocol

The following protocol details the preparation of a robust, precipitation-resistant mobile phase based on a ternary solvent system[5][6]. This method incorporates self-validating steps to ensure thermodynamic stability before sample injection.

Protocol: Preparation of a pH 5.5 Ternary Mobile Phase

Objective: To formulate a 50:30:20 (v/v/v) Phosphate Buffer:Acetonitrile:Methanol mobile phase that prevents Indinavir precipitation.

Step 1: Preparation of the Phosphate Buffer (pH 5.5)

  • Dissolve 13.61 g of Potassium dihydrogen phosphate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) in 1000 mL of HPLC-grade water (Solution 1).
    
  • Dissolve 35.81 g of Disodium hydrogen phosphate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) in 1000 mL of HPLC-grade water (Solution 2).
    
  • Mix 96.4 mL of Solution 1 with 3.6 mL of Solution 2.

  • Causality Check: Verify the pH is exactly 5.5 using a calibrated pH meter. Adjust with dilute orthophosphoric acid if necessary. Maintaining pH 5.5 ensures Indinavir remains sufficiently ionized.

Step 2: Solvent Blending and Degassing

  • In a clean 1000 mL mobile phase bottle, combine 500 mL of the prepared pH 5.5 Phosphate Buffer, 300 mL of HPLC-grade Acetonitrile, and 200 mL of HPLC-grade Methanol[5][6].

  • Filter the entire mixture through a 0.22 μm nylon membrane filter.

  • Sonicate the mixture for 15 minutes to thoroughly degas.

  • Causality Check: Degassing prevents the formation of microbubbles under high pressure, which can act as nucleation sites for drug precipitation.

Step 3: Self-Validation of System Stability

  • Prime the HPLC lines with the prepared mobile phase.

  • Set the flow rate to 1.0 mL/min through a standard C18 column (e.g., 250mm x 4.6mm, 5μm)[5][6].

  • Monitor the system backpressure and UV baseline (at 260 nm) for 30 minutes.

  • Validation Criteria: A stable backpressure (Δ < 2% fluctuation) and a flat baseline validate that the mobile phase is thermodynamically stable and no micro-precipitation is occurring within the system.

References

  • Validation and statistical analysis of two high performance liquid chromatography methods for the determination of indinavir sulfate raw material and capsules. SciELO. Available at:[Link]

  • Method Development and Validation of Indinavir Sulphate Capsules by RP-HPLC Method. International Journal of Chemical and Pharmaceutical Analysis (IJCPA). Available at:[Link]

  • Chemical structure of indinavir sulfate. ResearchGate. Available at:[Link]

  • Indinavir sulfate (Indinaviri sulfas). The International Pharmacopoeia, World Health Organization (WHO). Available at:[Link]

  • The Dynamic Intestinal Absorption Model (Diamod®), an in vitro tool to study the interconnected kinetics of gastrointestinal solubility, supersaturation, precipitation, and intestinal permeation processes of oral drugs. PubMed Central (PMC). Available at:[Link]

Sources

Troubleshooting

Minimizing Indinavir degradation in autosampler during HPLC analysis

Technical Support Center: Indinavir HPLC Analysis A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the HPLC analysis of Indinavir. As a Senior Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indinavir HPLC Analysis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the HPLC analysis of Indinavir. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-tested insights to help you navigate the complexities of analyzing this critical antiretroviral agent. This resource is structured in a practical question-and-answer format to directly address the challenges you may face, ensuring the integrity and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: I'm observing a decrease in my Indinavir peak area over a sequence run. What is the primary cause of this instability in the autosampler?

A1: The most common cause of decreasing Indinavir concentration during an HPLC sequence is temperature-dependent and pH-dependent degradation within the autosampler vials. Indinavir is susceptible to hydrolysis, particularly in aqueous solutions.[1][2][3] If your samples are prepared in a diluent that is not optimized for stability and left at room temperature in the autosampler, you will likely observe degradation over time.

The rate of this degradation is influenced by several factors:

  • Temperature: Higher temperatures accelerate chemical reactions, including hydrolysis.[1] Autosamplers, unless specifically cooled, can often be slightly warmer than the ambient room temperature.

  • pH of the Sample Diluent: Indinavir's stability is highly dependent on the pH of the solution.[1][4] It is known to be unstable in both acidic and basic conditions.[1][2]

  • Solvent Composition: The presence of alcohols in the sample diluent can lead to alcoholysis, another degradation pathway.[1][5]

To address this, the single most effective solution is to use a cooled autosampler , maintaining the sample compartment at a temperature of approximately 4°C.[1] This significantly slows down the degradation kinetics, preserving the integrity of your samples throughout the analytical run.

Troubleshooting Guide

Issue 1: Inconsistent Peak Areas and Shifting Retention Times

Q2: My Indinavir peak area is fluctuating, and the retention time is not stable, even with a cooled autosampler. What else could be going on?

A2: While temperature is a major factor, inconsistent results can also stem from issues related to the mobile phase and sample preparation.

Possible Causes & Recommended Solutions:

  • Mobile Phase pH Proximity to Indinavir's pKa: If the pH of your mobile phase is too close to the pKa of Indinavir, you can experience peak splitting or shifting retention times. It is recommended to adjust the mobile phase pH to be at least 2 units away from the drug's pKa.[1]

  • Precipitation in the Mobile Phase: Indinavir has low solubility, which can lead to precipitation if the buffer concentration or organic solvent ratio in the mobile phase is not optimal.[1][6] Always ensure your mobile phase components are fully dissolved, and prepare fresh mobile phases daily. Filtering the mobile phase through a 0.45 µm filter is also a critical step.[7]

  • Improper Sample Dissolution: Ensure that your Indinavir standard and samples are completely dissolved in the diluent. Sonication can aid in this process.[3][8] It is best practice to use the mobile phase as the sample diluent to ensure compatibility and prevent precipitation upon injection.[3]

ParameterRecommendationRationale
Autosampler Temperature 4°CMinimizes temperature-dependent degradation.[1]
Mobile Phase pH At least 2 pH units from Indinavir's pKaPrevents peak splitting and shifting.[1]
Sample Diluent Mobile PhaseEnsures compatibility and prevents on-column precipitation.[3]
Mobile Phase Preparation Prepare fresh daily and filter (0.45 µm)Avoids precipitation and microbial growth.[7]
Issue 2: Appearance of Unexpected Peaks (Degradation Products)

Q3: I'm seeing extra peaks in my chromatogram that are not present in my initial time-point injection. What are these, and how can I prevent them?

A3: The appearance of new peaks over time is a classic sign of sample degradation. Indinavir can degrade through several pathways, including hydrolysis and oxidation, leading to multiple degradation products.[2][3]

Key Degradation Pathways and Prevention Strategies:

  • Hydrolysis: This is a primary degradation route for Indinavir in aqueous solutions and can be catalyzed by both acidic and basic conditions.[1][2][5]

    • Solution: Control the pH of your sample diluent. If possible, prepare samples in a buffer system that is known to be optimal for Indinavir's stability.

  • Oxidation: Indinavir can also degrade via oxidation.[2][3]

    • Solution: Degas your solvents and mobile phase to remove dissolved oxygen.[1] In cases of severe oxidative degradation, you may need to work under an inert atmosphere (e.g., nitrogen).[1]

  • Photodegradation: Exposure to light can also cause degradation.[1][9]

    • Solution: Use amber vials or cover your sample vials with foil to protect them from light.[1]

Workflow for Investigating Degradation

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Systematic Troubleshooting cluster_3 Resolution A Inconsistent Peak Areas or New Peaks Observed B Verify Autosampler Temperature (Set to 4°C) A->B Is it cool? C Check Mobile Phase and Sample pH A->C Is pH optimal? D Inspect for Sample Precipitation A->D Is it clear? E Prepare Fresh Mobile Phase & Samples B->E C->E D->E F Use Amber Vials to Protect from Light E->F G Degas Mobile Phase to Prevent Oxidation F->G H Perform Forced Degradation Study G->H If degradation persists I Optimize Sample Diluent and Storage Conditions H->I J Validate Stability-Indicating Nature of the Method I->J

Caption: Troubleshooting workflow for Indinavir degradation in HPLC analysis.

Experimental Protocol: Forced Degradation Study

To understand the potential degradation products and to ensure your HPLC method is "stability-indicating" (i.e., able to separate the intact drug from its degradants), a forced degradation study is essential.[10][11]

Objective: To intentionally degrade Indinavir under various stress conditions to identify potential degradation products.

Methodology:

  • Prepare a Stock Solution: Accurately prepare a stock solution of Indinavir in a suitable solvent (e.g., a mixture of acetonitrile and water).[1]

  • Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C.[3]

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C.[1]

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.[1][3]

    • Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C).[1][3]

    • Photolytic Degradation: Expose a solution to UV light as per ICH Q1B guidelines.[1][3]

  • Sampling and Analysis:

    • Take samples at various time points.

    • Neutralize the acid and base samples before injection.

    • Analyze all samples by your HPLC method.

Expected Outcome: This study will reveal the retention times of the major degradation products. If any of these co-elute with your Indinavir peak, you will need to modify your HPLC method (e.g., change the mobile phase composition, gradient, or column) to achieve adequate separation.[3]

Forced Degradation Workflow

cluster_stress Stress Conditions Start Indinavir Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (Solid, 105°C) Start->Thermal Photo Photolytic (UV/Vis Light) Start->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by HPLC Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Evaluate Evaluate Peak Purity & Separation of Degradants Analyze->Evaluate

Caption: Experimental workflow for a forced degradation study of Indinavir.

By systematically addressing these potential issues, you can develop a robust and reliable HPLC method for the analysis of Indinavir, ensuring the accuracy and integrity of your data.

References

  • Wikipedia. (n.d.). Indinavir. Retrieved from [Link]

  • Kumar, A., & Saini, G. (2016). Analytical method development and validation for the estimation of Indinavir by RP-HPLC. World Journal of Pharmacy and Pharmaceutical Sciences, 5(9), 1569-1580.
  • Reddy, B. P., & Reddy, K. V. N. S. (2014). Method Development and Validation of Indinavir Sulphate Capsules by RP-HPLC Method. International Journal of Current Pharmaceutical Analysis, 4(3), 133-137.
  • National Center for Biotechnology Information. (n.d.). Indinavir. PubChem Compound Database. Retrieved from [Link]

  • Rao, R. N., Vali, R. M., & Raju, S. S. (2013). Liquid chromatography tandem mass spectrometric studies of indinavir sulphate and its forced degradation products. Journal of Pharmaceutical and Biomedical Analysis, 74, 101-110.
  • ChemIDplus. (n.d.). Indinavir. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Crixivan (indinavir sulfate) capsules label. Retrieved from [Link]

  • ResearchGate. (2016). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR THE ESTIMATION OF INDINAVIR BY RP-HPLC. Retrieved from [Link]

  • PharmaCompass. (n.d.). Indinavir. Retrieved from [Link]

  • Corrias, F., & Valenti, D. (2016). Indinavir-Loaded pH-Sensitive Microparticles for Taste Masking: Toward Extemporaneous Pediatric Anti-HIV/AIDS Liquid Formulations with Improved Patient Compliance. AAPS PharmSciTech, 17(6), 1334–1343.
  • D'Avolio, A., et al. (2011). Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 779-785.
  • Bhushan, R., & Singh, S. (2004). The ICH guidance in practice: stress degradation studies on indinavir sulphate and development of a validated specific stability-indicating HPTLC assay method. Journal of Pharmaceutical and Biomedical Analysis, 36(1), 79-85.
  • Bajaj, S., et al. (2012). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1147-1163.
  • Gankema, J., et al. (2007). Influence of body temperature on indinavir crystallization under loop of Henle conditions. Journal of Antimicrobial Chemotherapy, 59(1), 115-117.
  • Gankema, J., et al. (2007). Influence of body temperature on indinavir crystallization under loop of Henle conditions. Journal of Antimicrobial Chemotherapy, 59(1), 115-117.
  • Pereira, A. S., et al. (2004). Determination of indinavir in human plasma and its use in pharmacokinetic study. Brazilian Journal of Pharmaceutical Sciences, 40(4), 639-646.
  • Bakshi, M., & Singh, S. (2002). pH-dependent interactions of indinavir and lipids in nanoparticles and their ability to entrap a solute. Journal of Pharmaceutical Sciences, 91(2), 484-491.
  • Crawford Scientific. (n.d.). GOOD LABORATORY PRACTICE for HPLC. Retrieved from [Link]

  • Szeitz, B., et al. (2012). Protease inhibitors as possible pitfalls in proteomic analyses of complex biological samples. Journal of Proteomics, 75(12), 3507-3512.
  • U.S. Food and Drug Administration. (n.d.). CRIXIVAN - indinavir sulfate capsule Merck & Co., Inc.. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2025). Analytical method development and validation of antiviral drugs for HIV. Retrieved from [Link]

  • Jain, D. K., & Patel, P. (2014). Development and validation of a stability indicating HPLC method for the simultaneous analysis of lopinavir and ritonavir in fix. Journal of Pharmaceutical Analysis, 4(5), 336-342.
  • Reddy, G. S., et al. (2013). Stability-Indicating HPLC Method for the Determination of Darunavir Ethanolate.
  • Smith, V. J., et al. (2025). The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt.
  • Smith, V. J., et al. (2025). The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt.
  • Toteva, M. M., Zanon, R., & Ostovic, D. (2008). Kinetics and mechanism of the hydrolytic degradation of indinavir: intramolecular catalysis. Journal of Pharmaceutical Sciences, 97(9), 3810-3819.

Sources

Optimization

Technical Support Center: Indinavir-Induced Hematuria and Nephrolithiasis in Animal Models

Prepared by the Gemini Application Science Team Welcome to the technical support center for researchers investigating Indinavir-induced hematuria and nephrolithiasis. This guide is designed for drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Gemini Application Science Team

Welcome to the technical support center for researchers investigating Indinavir-induced hematuria and nephrolithiasis. This guide is designed for drug development professionals, researchers, and scientists utilizing animal models to study this specific form of drug-induced nephrotoxicity. Here, we provide in-depth answers to frequently asked questions, troubleshooting strategies for common experimental hurdles, and detailed protocols to ensure the integrity and reproducibility of your studies.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism driving Indinavir-induced nephrolithiasis and hematuria?

The primary driver of Indinavir's nephrotoxicity is its physicochemical properties. Indinavir is a protease inhibitor with poor solubility at the typical physiological pH of urine (around 6.0 and higher)[1][2][3]. Although the drug is primarily metabolized by the liver, about 20% is excreted unchanged in the urine[3][4]. As the filtrate travels through the nephron, water is reabsorbed, concentrating the urinary Indinavir. When this concentration exceeds its solubility limit in the neutral to alkaline pH of the distal tubules and collecting ducts, the drug precipitates and forms crystals[5][6][7].

These crystals can range from asymptomatic microscopic crystalluria to larger aggregates, forming sludge or distinct kidney stones (nephrolithiasis)[7][8][9]. The physical presence of these sharp, plate-like crystals can cause mechanical damage to the urothelium, leading to hematuria (blood in the urine), inflammation, and in severe cases, obstruction of the urinary tract[3][10][11].

Indinavir_Mechanism cluster_systemic Systemic Circulation cluster_kidney Kidney & Urinary Tract Indinavir Indinavir Administration Urine High Indinavir Concentration in Urine Indinavir->Urine Renal Excretion (~20% unchanged) Precipitation Supersaturation & Precipitation (at pH > 5.5) Urine->Precipitation Water Reabsorption Crystals Indinavir Crystal Formation (Plate-like, Starburst) Precipitation->Crystals Damage Mechanical Damage & Inflammation Crystals->Damage Obstruction Tubular Obstruction (Sludging/Stones) Crystals->Obstruction Hematuria Hematuria Damage->Hematuria Nephro Nephrolithiasis Obstruction->Nephro

Caption: Mechanism of Indinavir-induced crystalluria and nephrolithiasis.

Q2: Why are animal models essential for this research, and which models are most appropriate?

Animal models are indispensable for studying Indinavir-induced nephrotoxicity because they provide a controlled biological system to elucidate pathophysiological mechanisms, test preventative strategies, and evaluate renal risk profiles of new drug candidates. While human clinical data first identified the issue[2][8][9], rodent models, particularly rats, allow for systematic investigation not possible in humans.

The choice of model is critical and depends on the specific research question. Wistar and Sprague-Dawley rats are the most commonly cited models for drug-induced nephrotoxicity studies[12][13][14][15].

Animal ModelKey AdvantagesCommon Dosing Regimen (Example)Considerations
Wistar Rat Robust and well-characterized. Often show consistent responses to nephrotoxic agents. Used in studies investigating protective effects of co-administered agents[12].80 mg/kg/day by oral gavage for 15 days[12].Baseline renal function and genetic background should be well-documented.
Sprague-Dawley Rat Widely used in general toxicology studies. Their larger size facilitates blood and urine collection[13].Dosing regimens for specific Indinavir studies are less commonly published but general nephrotoxicity models are well-established[13].Susceptibility can vary between suppliers. Ensure a homogenous study population.
Q3: What role does urinary pH play, and can it be manipulated experimentally?

Urinary pH is a critical determinant of Indinavir's solubility and, therefore, its potential to form crystals[3]. Indinavir is significantly more soluble in acidic conditions (pH < 5.5) and becomes progressively less soluble as the pH becomes more neutral or alkaline[3][4][16]. Studies have shown that a higher urine pH (≥6.0) is strongly associated with an increased frequency of Indinavir crystalluria[16][17].

Experimentally, this variable can be controlled or manipulated:

  • Monitoring: Regularly measure the pH of urine collected from metabolic cages using a calibrated pH meter or validated test strips.

  • Manipulation: While not a standard part of induction protocols, researchers can test protective strategies by acidifying the drinking water. A common agent is ammonium chloride (NH₄Cl), though the concentration must be carefully titrated and monitored to avoid inducing metabolic acidosis. Conversely, inducing alkalinity with agents like sodium bicarbonate could potentially exacerbate crystal formation for mechanistic studies. Any such manipulation must be justified and carefully controlled.

Troubleshooting Experimental Challenges

Problem: Low or inconsistent incidence of hematuria/crystalluria in the Indinavir-treated group.

This is a common challenge where the animal model does not develop the expected phenotype. The cause is often multifactorial.

Troubleshooting Workflow:

Troubleshooting cluster_checks Initial Verification Steps cluster_solutions Potential Solutions Start Issue: Low/No Phenotype Observed Dose 1. Verify Dose & Formulation - Correct mg/kg? - Fully suspended/dissolved? - Freshly prepared? Start->Dose Admin 2. Confirm Administration - Gavage technique correct? - Full dose delivered? Dose->Admin If Dose OK AdjustDose Increase Indinavir Dose (based on literature) Dose->AdjustDose If Dose Low Urine 3. Analyze Urine Parameters - Is pH unexpectedly low (<5.5)? - Is urine volume very high (dilute)? Admin->Urine If Admin OK Urine->AdjustDose If Urine Atypical ControlWater Control Hydration - Temporarily limit water access before urine collection? Urine->ControlWater If Urine Atypical Urine->ControlWater If Urine Dilute CheckStrain Evaluate Animal Strain/ Supplier Variability Urine->CheckStrain If Urine Atypical

Sources

Troubleshooting

Technical Support Center: Strategies to Enhance the In Vitro Stability of Indinavir Sulfate

Welcome to the technical support guide for Indinavir sulfate. This document is designed for researchers, scientists, and drug development professionals who are working with this potent HIV-1 protease inhibitor.[1][2] Ind...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Indinavir sulfate. This document is designed for researchers, scientists, and drug development professionals who are working with this potent HIV-1 protease inhibitor.[1][2] Indinavir sulfate's utility in in vitro studies can be compromised by its inherent instability under various experimental conditions. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these challenges, ensuring the integrity and reproducibility of your results.

Indinavir sulfate is a white, hygroscopic, crystalline powder that is very soluble in water and methanol.[1][3] However, this high solubility in aqueous media comes with a trade-off: a susceptibility to degradation, primarily through hydrolysis.[4][5] Understanding and mitigating this degradation is critical for accurate in vitro evaluation.

Frequently Asked Questions (FAQs): Understanding Indinavir Sulfate's Instability

This section addresses the fundamental questions regarding the stability of Indinavir sulfate in common laboratory settings.

Q1: What is the primary cause of Indinavir sulfate degradation in aqueous solutions? A1: The principal degradation pathway for Indinavir sulfate in aqueous solutions is hydrolysis.[4] This can manifest through two main routes: a specific acid-catalyzed hydrolysis of the amide bond and a more complex intramolecular lactonization reaction.[4][6] Furthermore, if alcohols are used as solvents, alcoholysis can occur, cleaving the molecule.[4][5] The molecule is also susceptible to oxidative degradation.[7]

Q2: How does pH influence the stability of Indinavir sulfate? A2: The stability of Indinavir sulfate is highly pH-dependent. It is notably unstable in acidic solutions (pH < 3).[8] Degradation also occurs under basic and even neutral conditions.[7] The relationship between pH and degradation rate is complex, meaning its stability varies significantly across the pH spectrum, necessitating careful pH control in all experimental buffers.[4][6]

Q3: What are the major degradation products I should be aware of? A3: Forced degradation studies have identified up to eight different degradation products under various stress conditions.[7] A known product resulting from alcoholysis is (1S,2R)-(+)-cis-1-amino-2-indanol.[4] The degradation pathways are complex and can lead to a variety of smaller molecules, which can interfere with analytical measurements and biological assays.

Q4: How does temperature impact the stability of Indinavir sulfate solutions? A4: Elevated temperatures significantly accelerate the degradation rate of Indinavir sulfate.[4] While the solid drug is stable up to 100°C, it begins to degrade slightly at 125°C and undergoes complete degradation around 150°C.[9] For in vitro solution-based experiments, it is crucial to maintain controlled, and preferably cool, temperatures to minimize degradation over the course of the study.

Q5: Is the solid, powdered form of Indinavir sulfate completely stable? A5: The solid form of Indinavir sulfate is hygroscopic, meaning it readily absorbs moisture from the air.[3][8] This moisture absorption can lead to changes in its physical form and promote chemical degradation, especially at relative humidity levels above 30%.[8] Therefore, proper storage in a tightly sealed container with a desiccant is essential.

Troubleshooting Guide for In Vitro Experiments

This table summarizes common issues encountered during in vitro studies with Indinavir sulfate, their probable causes, and scientifically grounded solutions.

Issue Observed Potential Cause(s) Recommended Solution & Scientific Rationale
Inconsistent Analytical Results (e.g., variable peak areas in HPLC)1. Ongoing sample degradation in the autosampler vial during the analytical run. 2. Mobile phase pH is too close to Indinavir's pKa values (3.8, 6.2), causing peak splitting or shifting.[10] 3. Precipitation of the drug in the mobile phase due to buffer or solvent incompatibility.1. Use a cooled autosampler (e.g., 4°C). Lowering the temperature slows down the kinetics of hydrolytic degradation, preserving the sample's integrity during analysis.[4] 2. Adjust the mobile phase pH to be at least 2 units away from the pKa values. This ensures the analyte is in a single, stable ionic form, leading to sharp, reproducible peaks. 3. Ensure buffer and organic solvent ratios are compatible. Prepare fresh mobile phases daily and filter them to prevent precipitation that can clog the HPLC system and cause erratic results.[4]
Loss of Compound Potency in Cell-Based Assays 1. Degradation in cell culture media over the incubation period due to pH and temperature. 2. Hydrolysis catalyzed by media components. 1. Minimize incubation time where possible. Refresh the media with freshly prepared Indinavir sulfate solution during long-term experiments. This ensures the cells are exposed to a consistent concentration of the active compound. 2. Conduct a preliminary stability test of Indinavir sulfate directly in your specific cell culture medium under assay conditions (e.g., 37°C, 5% CO₂). Quantify the remaining parent compound at different time points using HPLC to determine its actual half-life in the experimental environment.
Appearance of Unexpected Peaks in Chromatograms 1. Contaminants in the solvents or buffers. 2. Photodegradation from exposure to ambient or UV light.[11] 3. Oxidative degradation from dissolved oxygen or oxidizing agents.[7]1. Use high-purity (e.g., HPLC grade) solvents and freshly prepared buffers. This minimizes the introduction of reactive impurities.[4] 2. Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. This is a standard precaution for photolabile compounds.[4] 3. Consider de-gassing solvents and buffers. For long-term storage or sensitive experiments, adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the formulation might be beneficial, but test for compatibility first.
Poor Solubility or Precipitation in Stock Solution 1. Incorrect solvent choice. Indinavir sulfate has variable solubility in organic solvents and is insoluble in ethanol.[1][12] 2. Supersaturation and crystallization upon standing or temperature change.1. Use water, DMSO, or PBS for stock solutions. Indinavir sulfate is very soluble in water (100 mg/mL) and has good solubility in DMSO and PBS (pH 7.2).[1] Avoid using alcohols like ethanol as the primary solvent to prevent both insolubility and alcoholysis.[5] 2. Prepare stock solutions fresh. If storage is necessary, store at -20°C in small aliquots to prevent repeated freeze-thaw cycles which can promote precipitation.
Experimental Protocols
Protocol 1: Determining the pH-Rate Profile of Indinavir Sulfate

Objective: To quantify the degradation rate of Indinavir sulfate across a range of pH values to identify conditions of optimal stability.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering the desired pH range (e.g., pH 2, 4, 7, 9, 12). Ensure the buffer strength is consistent.

  • Stock Solution Preparation: Accurately weigh and dissolve Indinavir sulfate in water to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Sample Preparation: For each pH value, dilute the stock solution with the corresponding buffer to a final concentration suitable for your analytical method (e.g., 100 µg/mL).

  • Incubation: Incubate all samples in a constant temperature bath (e.g., 40°C or 60°C) to accelerate degradation to an observable rate. Protect samples from light.[4]

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of the parent Indinavir sulfate.[4] An appropriate method might use a C18 column with a mobile phase of phosphate buffer (pH 5.5), acetonitrile, and methanol, with UV detection at 260 nm.[13][14]

  • Data Analysis: For each pH, plot the natural logarithm of the remaining Indinavir sulfate concentration versus time. The slope of this line represents the pseudo-first-order degradation rate constant (k). Plotting k versus pH will yield the pH-rate profile.[4]

Protocol 2: Forced Degradation (Stress Testing) Study

Objective: To identify potential degradation products and demonstrate the specificity of an analytical method, as per ICH Q1B guidelines.

Methodology:

  • Prepare Stock Solution: Dissolve Indinavir sulfate in a suitable solvent (e.g., a water/methanol mix) to a known concentration.

  • Apply Stress Conditions to separate aliquots of the stock solution:

    • Acid Hydrolysis: Mix with an equal volume of 1N HCl and incubate at 60°C.[4]

    • Base Hydrolysis: Mix with an equal volume of 1N NaOH and incubate at 60°C.[4]

    • Neutral Hydrolysis: Mix with an equal volume of water and incubate at 60°C.[4]

    • Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature.[4]

    • Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines (e.g., UV and visible light).[11]

    • Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C).[4]

  • Sample Analysis: After a suitable exposure time, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC-PDA or LC-MS to separate and identify the degradation products.[4][7] The method's ability to resolve the parent drug peak from all degradation product peaks demonstrates its specificity.[11]

Visualizing Degradation & Stability Testing

The following diagrams illustrate the key degradation pathways and a standard workflow for assessing stability.

IS Indinavir Sulfate (in Aqueous Solution) Amide_Hydrolysis Amide Bond Hydrolysis Product IS->Amide_Hydrolysis H⁺ Catalysis Lactonization Lactonization Product IS->Lactonization Intramolecular Catalysis Alcoholysis Alcoholysis Product (cis-1-amino-2-indanol) IS->Alcoholysis Acid Acidic Conditions (e.g., pH < 3) Acid->Amide_Hydrolysis Base Basic Conditions Base->Amide_Hydrolysis Alcohol Alcohol Solvent (e.g., Propanol) Alcohol->Alcoholysis

Caption: Major degradation pathways of Indinavir sulfate.

cluster_prep 1. Preparation cluster_stress 2. Incubation & Sampling cluster_analysis 3. Analysis PrepStock Prepare Indinavir Sulfate Stock Solution PrepSamples Dilute into Buffers (Varying pH) PrepStock->PrepSamples Incubate Incubate at Constant Temp (e.g., 40°C), Protect from Light PrepSamples->Incubate Sample Withdraw Aliquots at Timed Intervals Incubate->Sample Analyze Analyze via Stability- Indicating HPLC Method Sample->Analyze Data Plot ln[C] vs. Time Analyze->Data Calc Calculate Degradation Rate Constant (k) Data->Calc Profile Generate pH-Rate Profile (Plot k vs. pH) Calc->Profile

Caption: Workflow for pH stability testing of Indinavir sulfate.

References
  • Benchchem. (n.d.). Technical Support Center: Managing pH-Dependent Degradation of Indinavir Sulfate Ethanolate. Benchchem.
  • Wikipedia. (2023). Indinavir. Wikipedia. Retrieved from [Link]

  • Sarma, L. S., et al. (n.d.).
  • Benchchem. (n.d.). Inter-laboratory comparison of Indinavir sulfate ethanolate quantification methods. Benchchem.
  • U.S. Food and Drug Administration. (n.d.). Crixivan (indinavir sulfate) capsules label. FDA. Retrieved from [Link]

  • Singh, S., et al. (2008). Evaluation of thermal stability of indinavir sulphate using diffuse reflectance infrared spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 47(2), 248-54. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Indinavir Sulfate?. Patsnap. Retrieved from [Link]

  • Benchchem. (n.d.). An In-Depth Technical Guide to the Early-Stage In Vitro Evaluation of Indinavir Sulfate Ethanolate. Benchchem.
  • Benchchem. (n.d.). Validating the Specificity of Analytical Methods for Indinavir Sulfate: A Comparative Guide. Benchchem.
  • Rao, D., et al. (2013). Liquid chromatography tandem mass spectrometric studies of indinavir sulphate and its forced degradation products. Journal of Pharmaceutical and Biomedical Analysis, 75, 153-61. Retrieved from [Link]

  • Smith, G. D. P., et al. (2025). The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt. IUCr Journals. Retrieved from [Link]

  • Crystal Pharmatech Co., Ltd. (2026). Case Study 1: Indinavir - Early Salt Form Change. Crystal Pharmatech. Retrieved from [Link]

  • (n.d.).
  • Reddy, B. K., & Kumar, D. S. (2024). Formulation and Evaluation of Indinavir Sulfate Capsules by novel technology using QbD approach. International Journal of Advances in Medical Science and Research. Retrieved from [Link]

  • Salgado, H. R. N., & Moreno, P. R. H. (2005). Validation and statistical analysis of two high performance liquid chromatography methods for the determination of indinavir sulfate raw material and capsules. Acta Farm. Bonaerense. Retrieved from [Link]

  • Nascimento, T., et al. (2009). Characterization of the indinavir raw materials stability in some pharmaceutical processes. Journal of Thermal Analysis and Calorimetry, 102(1), 145-151. Retrieved from [Link]

  • Smith, G. D. P., et al. (2025). The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt. Acta Crystallographica Section E. Retrieved from [Link]

  • Kumar, A., et al. (2014). Method Development and Validation of Indinavir Sulphate Capsules by RP-HPLC Method. International Journal of Current Pharmaceutical Analysis. Retrieved from [Link]

  • Zhang, C., et al. (2014). Solubility of Indinavir Sulfate in Different Solvents from (278.35 to 314.15) K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Toteva, M. M., et al. (2008). Kinetics and mechanism of the hydrolytic degradation of indinavir: intramolecular catalysis. Journal of Pharmaceutical Sciences, 97(9), 3810-9. Retrieved from [Link]

  • de Faria, D. L. A., et al. (2023). Investigation of the Thermal Degradation of Indinavir Sulfate. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Salgado, H. R. N., & Moreno, P. R. H. (2006). Development and validation of a dissolution test for indinavir sulfate capsules. ResearchGate. Retrieved from [Link]

  • BC Centre for Excellence in HIV/AIDS. (n.d.). Selected Properties of Indinavir. BC-CfE.
  • Lu, D., et al. (2003). In-vitro crystallization of indinavir in the presence of ritonavir and as a function of pH. ResearchGate. Retrieved from [Link]

  • Lu, D., et al. (2003). In-vitro crystallization of indinavir in the presence of ritonavir and as a function of pH. Journal of Pharmaceutical Sciences, 92(5), 1031-9.
  • Reddy, B. K., & Kumar, D. S. (2024). Formulation and Evaluation of Indinavir Sulfate Capsules by novel technology using QbD approach. ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). CRIXIVAN - indinavir sulfate capsule. FDA. Retrieved from [Link]

  • Grobelny, P., et al. (2018). Solid-state insight into the action of a pharmaceutical solvate: structural, thermal and dissolution analysis of indinavir sulfate ethanolate. CrystEngComm, 20(31), 4473-4482. Retrieved from [Link]

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Optimization

Technical Support Center: Ensuring Consistency in Indinavir Antiviral Assays

Introduction Welcome to the technical support guide for Indinavir antiviral assays. As a potent inhibitor of the HIV-1 protease, Indinavir is a critical tool in HIV research and drug development.[1][2] It functions by bi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for Indinavir antiviral assays. As a potent inhibitor of the HIV-1 protease, Indinavir is a critical tool in HIV research and drug development.[1][2] It functions by binding to the active site of the protease enzyme, which is essential for cleaving viral polyproteins into functional units.[1][3] This inhibition results in the production of immature, non-infectious viral particles, thereby blocking viral replication.[1][3]

However, achieving reproducible and reliable results in cell-based antiviral assays using Indinavir can be challenging. Variability in experimental outcomes can arise from numerous factors, ranging from subtle inconsistencies in cell culture practices to the specifics of the assay protocol itself. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate sources of variability in their experiments. Our goal is to equip you with the knowledge to establish a robust and self-validating assay system.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your Indinavir antiviral assays. Each issue is followed by potential causes and actionable, step-by-step solutions.

Issue 1: High Variability Between Replicate Wells

High variability is a common problem that can mask the true antiviral effect of Indinavir and lead to an inaccurate determination of its potency (e.g., EC₅₀ value).

Potential Causes & Solutions:

  • Inconsistent Cell Seeding: A non-uniform cell distribution across the microplate is a primary source of variability.

    • Solution: Ensure you have a homogeneous single-cell suspension before plating. Gently mix the cell suspension between pipetting each set of wells to prevent cells from settling in the reservoir. Use calibrated pipettes and consistent technique for all wells.[4]

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth.

    • Solution: To mitigate this, fill the outer wells with sterile PBS or media without cells. This creates a humidity barrier, protecting the experimental wells.

  • Pipetting Inaccuracies: Small errors in dispensing cells, virus, or the Indinavir compound can lead to significant differences in results.

    • Solution: Use calibrated micropipettes and ensure they are functioning correctly. When adding reagents, dispense the liquid below the surface of the existing media in the well to ensure proper mixing and prevent splashing.

  • Incomplete Solubilization of Formazan (in MTT-based assays): If using an MTT assay to measure cytotoxicity or cell viability, clumps of formazan crystals will lead to erratic absorbance readings.[5]

    • Solution: Ensure the formazan crystals are completely dissolved before reading the plate. Increase the volume of the solubilizing agent (e.g., DMSO) or allow for a longer incubation period with gentle shaking.[5][6]

Issue 2: Indinavir Appears Less Potent Than Expected (High EC₅₀ Value)

An unexpectedly high EC₅₀ value may suggest reduced activity of the compound or issues with the assay system.

Potential Causes & Solutions:

  • Indinavir Degradation: Indinavir, especially in solution, can degrade if not stored properly.

    • Solution: Prepare fresh Indinavir stock solutions from powder for each experiment. Indinavir sulfate is soluble in water and DMSO.[7] For a 10 mM stock, dissolve 7.12 mg in 1 mL of sterile DMSO or nuclease-free water, vortex thoroughly, and sterile-filter.[7] Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.

  • Suboptimal Virus Titer: Using too high a concentration of virus (high multiplicity of infection, MOI) can overwhelm the inhibitor, making it appear less effective.

    • Solution: Perform a virus titration experiment to determine the optimal MOI for your specific cell line. The ideal MOI should result in a robust signal (e.g., p24 expression or reporter gene activity) without causing excessive cell death within the timeframe of the assay.

  • Serum Protein Binding: Indinavir can bind to proteins in fetal bovine serum (FBS) or human serum (HS) present in the culture medium, reducing its effective concentration available to inhibit the virus.

    • Solution: Standardize the serum concentration across all experiments. If high variability persists, consider reducing the serum percentage during the drug treatment phase. Note that this may affect cell health, so preliminary toxicity tests are essential. Studies have shown that the presence of human serum can significantly impact the in vitro susceptibility of HIV to protease inhibitors.[8]

Issue 3: Inconsistent or Low Signal in p24 Antigen ELISA

The p24 antigen ELISA is a common method for quantifying viral replication. A weak or inconsistent signal can make data interpretation difficult.

Potential Causes & Solutions:

  • Low Viral Replication: The chosen cell line may not be highly permissive to the HIV-1 strain being used, or the incubation time may be too short.

    • Solution: Ensure you are using a cell line known to be susceptible to your viral strain. Optimize the infection period; a typical incubation is 3-5 days.[7] Also, confirm the viability and health of your cells prior to the experiment.

  • Sample Dilution Issues: The concentration of p24 in the supernatant may be outside the linear range of the ELISA kit.

    • Solution: Test a range of supernatant dilutions to find one that falls within the standard curve of your specific p24 ELISA kit. Some samples may need to be concentrated if the signal is too low, while others may require significant dilution.

  • Assay Specificity and Sensitivity: Commercially available p24 assays can have variable performance, and some may show reduced sensitivity for non-B HIV subtypes or in the presence of immune complexes.[9][10]

    • Solution: If you suspect issues with the assay itself, consider validating your results with an alternative method, such as a reverse transcriptase (RT) activity assay or a reporter gene assay. Ensure the chosen kit is validated for your specific research needs.

Issue 4: High Background in Cytotoxicity Assays (e.g., MTT)

High background can obscure the true cytotoxic effects of Indinavir, leading to an inaccurate determination of the 50% cytotoxic concentration (CC₅₀).

Potential Causes & Solutions:

  • Contamination: Bacterial or fungal contamination can metabolize the MTT reagent, leading to a false-positive signal.

    • Solution: Always visually inspect your plates for signs of contamination before adding the MTT reagent. Maintain strict aseptic technique throughout the experiment.

  • Interference from Phenol Red: The phenol red pH indicator in many culture media can interfere with absorbance readings.

    • Solution: Use phenol red-free medium during the MTT incubation step to avoid this interference.

  • Direct Reduction of MTT by Indinavir: At high concentrations, some compounds can directly reduce the MTT reagent, independent of cellular metabolic activity.

    • Solution: Include a "reagent blank" control containing media, MTT, and the highest concentration of Indinavir but no cells.[4] This will show if the compound itself is contributing to the signal.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right cell line for my Indinavir assay?

The choice of cell line is critical. TZM-bl cells are a common choice as they express HIV-1 receptors and contain an integrated luciferase reporter gene, making them suitable for high-throughput screening.[11] Lymphoblastic and monocytic cell lines are also frequently used.[3] The key is to use a cell line that is highly permissive to the HIV-1 strain you are working with and to maintain the cell line consistently (i.e., keep passage numbers low and monitor for changes in growth or morphology).

Q2: What is the difference between a phenotypic and genotypic assay for resistance?

A phenotypic assay directly measures the ability of a virus to replicate in the presence of a drug.[12] In this context, you would culture HIV-1 with varying concentrations of Indinavir and measure an output like viral replication (e.g., via p24 ELISA or a reporter gene). This gives you a direct measure of susceptibility (e.g., an EC₅₀ value). A genotypic assay involves sequencing the viral protease gene to look for specific mutations known to confer resistance to Indinavir, such as those at positions M46, V82, and I84.[11][13]

Q3: Why is a cytotoxicity assay necessary?

A cytotoxicity assay is essential to ensure that the observed reduction in viral replication is due to the specific antiviral activity of Indinavir and not simply because the compound is killing the host cells.[7] An ideal antiviral compound will have a high CC₅₀ (low toxicity) and a low EC₅₀ (high potency). The ratio of these two values (CC₅₀/EC₅₀) is the Selectivity Index (SI), which is a measure of the compound's therapeutic window.[14]

Q4: How should I prepare and store my Indinavir stock solution?

Indinavir sulfate is a white, crystalline powder that is soluble in water and DMSO.[1][7] To prepare a 10 mM stock solution, dissolve 7.12 mg of Indinavir sulfate (MW: 711.88 g/mol ) in 1 mL of sterile, high-quality DMSO or nuclease-free water.[7] Ensure it is completely dissolved by vortexing. It is recommended to sterile-filter the stock solution, aliquot it into single-use volumes, and store it at -20°C or below, protected from light.[7] Avoid multiple freeze-thaw cycles to maintain its potency.

Q5: What are the essential controls I must include in my assay plate?

To ensure your results are valid, every assay plate should include the following controls:

  • Cell Control (No Virus, No Drug): Measures the baseline health and viability of the cells.

  • Virus Control (Cells + Virus, No Drug): Represents 100% viral replication and is the reference against which Indinavir's activity is measured.

  • Toxicity Control (Cells + Highest Drug Concentration, No Virus): Checks for cytotoxicity of Indinavir at the highest concentration used in the antiviral assay.

  • Blank Control (Media Only): Used to subtract background absorbance or luminescence readings.

Data & Protocols

Table 1: Key Quantitative Parameters for Indinavir Assay Design
ParameterRecommended Value/RangeRationale & Key Considerations
Cell Seeding Density 1 x 10⁴ to 5 x 10⁴ cells/well (96-well plate)Must be optimized for each cell line. Density should be high enough for a robust signal but low enough to avoid over-confluence by the end of the assay.[7]
Multiplicity of Infection (MOI) 0.01 - 0.1Should be titrated to achieve a strong signal without excessive cytotoxicity from the virus itself.
Indinavir Concentration Range 1 nM - 1000 nM (start)A wide range with serial dilutions (e.g., 2- or 3-fold) is needed to generate a complete dose-response curve and accurately determine the EC₅₀. The reported IC₉₅ is in the 25-100 nM range.[3]
Incubation Time (Post-Infection) 48 - 120 hours (2-5 days)Must be long enough to allow for multiple rounds of viral replication to measure inhibition, but short enough to avoid significant cell death in the virus control wells.[7]
DMSO Final Concentration < 0.5% (v/v)High concentrations of DMSO can be toxic to cells. Ensure the final concentration in all wells, including controls, is consistent and non-toxic.
Protocol: Cell-Based Antiviral Assay using TZM-bl Reporter Cells

This protocol outlines a common method for determining the EC₅₀ of Indinavir using TZM-bl cells, which express luciferase upon HIV-1 infection.[11]

Materials:

  • TZM-bl cells

  • Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • HIV-1 virus stock (pre-titered)

  • Indinavir sulfate stock solution (10 mM in DMSO)

  • 96-well clear-bottom white microplates (for luminescence)

  • Luciferase assay reagent kit

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well white, clear-bottom plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well in 100 µL of medium). Incubate overnight (37°C, 5% CO₂) to allow for cell adherence.

  • Compound Dilution: Prepare serial dilutions of Indinavir in culture medium. A common starting point is a 2 µM working solution, which is then serially diluted. Ensure the final DMSO concentration remains below 0.5%.

  • Treatment & Infection: Carefully remove the medium from the cells. Add 50 µL of medium containing the appropriate Indinavir dilution (or medium with vehicle for controls) to each well. Immediately after, add 50 µL of medium containing the pre-titered HIV-1 virus. The final volume in each well is 100 µL.

  • Incubation: Incubate the plate for 48 hours at 37°C in a CO₂ incubator.[11]

  • Lysis & Reagent Addition: After incubation, remove the supernatant. Lyse the cells and add the luciferase assay reagent according to the manufacturer’s protocol.

  • Luminometry: Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from cell-only wells) from all other wells.

    • Calculate the percentage of viral inhibition for each Indinavir concentration relative to the virus control wells (0% inhibition).

    • Plot the percent inhibition versus the logarithm of the Indinavir concentration and use non-linear regression (sigmoidal dose-response) to determine the EC₅₀ value.

Visualizations

Experimental Workflow Diagram

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment & Infection cluster_incubate Day 2-4: Incubation cluster_readout Day 4: Readout & Analysis A Seed Cells in 96-well Plate B Incubate Overnight (37°C, 5% CO2) A->B D Add Indinavir to Cells B->D C Prepare Serial Dilutions of Indinavir C->D E Infect Cells with HIV-1 Virus D->E F Incubate for 48h (37°C, 5% CO2) E->F G Perform Readout Assay (e.g., p24 ELISA, Luciferase) F->G H Data Analysis: Calculate EC50 G->H

Caption: General workflow for a cell-based Indinavir antiviral assay.

Troubleshooting Decision Tree

G Start High Variability in Results? CheckSeeding Review Cell Seeding Protocol: - Homogeneous Suspension? - Calibrated Pipettes? Start->CheckSeeding Yes LowPotency Indinavir Appears Weak? Start->LowPotency No CheckEdge Implement Anti-Evaporation Measures (e.g., moat) CheckSeeding->CheckEdge Seeding OK CheckReagent Prepare Fresh Reagents (Virus & Indinavir) CheckEdge->CheckReagent Edge Effects Addressed CheckStock Verify Indinavir Stock: - Correct Preparation? - Proper Storage? LowPotency->CheckStock Yes CheckMOI Optimize Virus MOI: - Perform Titration CheckStock->CheckMOI Stock OK CheckSerum Standardize/Reduce Serum Concentration CheckMOI->CheckSerum MOI Optimized

Caption: Decision tree for troubleshooting common assay problems.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Antiviral Agent 56 Cytotoxicity.
  • Abcam. (n.d.). MTT assay overview.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Mechanism of Action of Indinavir Sulfate Ethanolate as an HIV-1 Protease Inhibitor.
  • BenchChem. (n.d.). Application Notes and Protocols: Use of Indinavir Sulfate Ethanolate in HIV-Infected Cell Culture Models.
  • Reif, T., et al. (2018). Optimization of HIV-1 Infectivity Assays. Taylor & Francis Online.
  • Lama, A. M., et al. (2024). A novel high-throughput microwell outgrowth assay for HIV-infected cells. ASM Journals.
  • Lala, S., et al. (n.d.). p24 revisited: A landscape review of antigen detection for early HIV diagnosis. PMC.
  • The Future of Things. (2025, June 16). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests.
  • R&D Systems. (n.d.).
  • Lama, A., et al. (2023). A novel high throughput microwell outgrowth assay for HIV infected cells. bioRxiv.
  • Wilson, J., et al. (2021, June 28). False Positive HIV due to p24 Antigen and CD4 Lymphocytopenia. FCEP.
  • Tocris Bioscience. (n.d.).
  • Miedouge, M., et al. (2012). Failures in the Detection of HIV p24 Antigen With the Determine HIV-1/2 Ag/Ab Combo Rapid Test. Oxford Academic.
  • Ovid. (n.d.). Possible Reduction in Indinavir Serum... : Therapeutic Drug Monitoring.
  • BenchChem. (n.d.). Application Notes and Protocols: Cell-Based Assay for HIV-1 Protease Inhibitors.
  • Hsu, A., et al. (1998). Pharmacokinetic Interaction between Ritonavir and Indinavir in Healthy Volunteers. PMC.
  • Clotet, B., et al. (n.d.).
  • Sudo, K., et al. (n.d.). Cell-based Assays to Identify Inhibitors of Viral Disease. PMC.
  • INTEGRA Biosciences. (n.d.). A TECHNOLOGY GUIDE.
  • NCBI Bookshelf. (n.d.).
  • ResearchGate. (2025, August 7). Failures in the detection of HIV p24 antigen with Determine(R) HIV-1/2 Ag/Ab Combo rapid test.
  • Wikipedia. (n.d.). Indinavir.
  • MedchemExpress.com. (n.d.). Indinavir (MK-639 free base) | HIV Protease Inhibitor.
  • Herrera, P. M., et al. (n.d.). Practical updates in clinical antiviral resistance testing. PMC.
  • U.S. Food & Drug Administration. (n.d.).
  • Li, Y., et al. (n.d.). Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe. PMC - NIH.
  • Gatti, G., et al. (n.d.). Indinavir Pharmacokinetics and Parmacodynamics in Children with Human Immunodeficiency Virus Infection. PMC.
  • Abcam. (2023, August 18). ab211106 HIV-1 Protease Inhibitor Screening Kit (Fluorometric).
  • ResearchGate. (2025, August 6). Determination of indinavir in human plasma and its use in pharmacokinetic study.
  • Petropoulos, C. J., et al. (2012). Novel Method To Assess Antiretroviral Target Trough Concentrations Using In Vitro Susceptibility Data. Antimicrobial Agents and Chemotherapy.
  • EATG. (n.d.). HIV in cell culture can be completely eliminated using CRISPR-Cas gene editing technology, increasing hopes of cure.
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Reference Data & Comparative Studies

Validation

Comparison Guide: Clinical Resistance of Indinavir Sulfate vs. Saquinavir

This guide provides an in-depth comparison of the clinical resistance profiles of two early-generation HIV-1 protease inhibitors (PIs), Indinavir sulfate and Saquinavir. It is intended for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the clinical resistance profiles of two early-generation HIV-1 protease inhibitors (PIs), Indinavir sulfate and Saquinavir. It is intended for researchers, scientists, and drug development professionals engaged in antiretroviral research and development. We will explore the distinct mutational pathways, genetic barriers, and cross-resistance patterns associated with each agent, supported by experimental data and methodologies.

Introduction to HIV-1 Protease Inhibitors

The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle. It functions to cleave newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes.[1][2] This cleavage process is essential for the production of infectious virions. Protease inhibitors (PIs) are peptidomimetic drugs designed to competitively bind to the active site of the HIV-1 protease, preventing the processing of viral polyproteins and resulting in the release of immature, non-infectious viral particles.[2]

Indinavir (IDV) and Saquinavir (SQV) were among the first PIs approved for clinical use, revolutionizing HIV treatment by demonstrating potent viral suppression. However, their efficacy can be compromised by the emergence of drug-resistant viral strains, a consequence of HIV's high replication rate and the lack of proofreading activity by its reverse transcriptase enzyme.[2]

The Genetic Basis of Protease Inhibitor Resistance

HIV-1 resistance to PIs develops through a stepwise accumulation of amino acid substitutions (mutations) in the viral protease gene.[2][3] These mutations can be broadly categorized:

  • Primary/Major Mutations: These mutations typically occur within or near the substrate-binding cleft of the protease.[2] They directly interfere with PI binding, often at the cost of reduced enzymatic efficiency and viral fitness.[1][2]

  • Secondary/Accessory Mutations: These mutations arise to compensate for the loss of fitness caused by primary mutations.[1][2] They can restore the protease's catalytic activity, enhance its stability, or further modulate inhibitor binding, often leading to higher levels of resistance when present with primary mutations.[2]

In addition to mutations within the protease gene itself, compensatory mutations can also occur in the Gag polyprotein cleavage sites. These changes alter the substrate, making it a better fit for the mutated protease enzyme and thereby enhancing viral replication capacity.[1][4][5]

The "genetic barrier" to resistance refers to the number of specific mutations required for a virus to develop clinically significant resistance to a drug.[3] PIs are generally considered to have a high genetic barrier because multiple mutations are often necessary to overcome their antiviral pressure.[6]

Indinavir Sulfate (IDV) Resistance Profile

Resistance to Indinavir is characterized by the sequential and cumulative acquisition of multiple mutations in the protease gene.[3][4][5] High-level resistance is rarely caused by a single mutation; instead, it evolves as additional mutations are layered upon initial changes.

Key Mutations and Evolutionary Pathway

Clinical studies have revealed a common pattern of mutation accumulation in patients failing Indinavir therapy. A minimum of three mutations are typically required before a measurable (≥ four-fold) decrease in susceptibility is observed.[3]

The evolutionary pathway often involves a sequential acquisition of mutations at codons 46, 82, 54, 71, and 90.[4][5]

  • Primary Mutations: V82A/F/T and M46I/L are among the earliest and most significant mutations selected by Indinavir.

  • Secondary Mutations: Mutations such as L10I/V/R, I54V, A71V/T, and L90M often follow, contributing to progressively higher levels of resistance.[4][5]

The development of resistance is driven by ongoing viral replication in the presence of the drug, which provides the selective pressure for these variants to emerge.[3]

Indinavir_Resistance_Pathway WT Wild-Type Virus V82A V82A WT->V82A IDV Pressure M46I M46I/L WT->M46I IDV Pressure I54V I54V V82A->I54V M46I->I54V A71V A71V/T I54V->A71V L90M L90M A71V->L90M High_Resistance High-Level Resistance (Multiple Mutations) L90M->High_Resistance

Caption: Sequential accumulation of mutations leading to Indinavir resistance.

Saquinavir (SQV) Resistance Profile

The resistance profile of Saquinavir is distinct from that of Indinavir, primarily defined by two key major mutations. Initially, the appearance of resistance mutations in vivo was infrequent, a phenomenon linked to lower drug exposure with early formulations.[7] The use of higher doses or ritonavir-boosting, however, increases selective pressure and the frequency of resistance.[7]

Key Mutations and Evolutionary Pathway

The development of reduced susceptibility to Saquinavir is consistently associated with two specific primary mutations.[8][9]

  • Primary Mutations: G48V and L90M are the hallmark mutations for Saquinavir resistance.[8][9] L90M is often the first to predominate in vivo, while G48V also confers significant resistance.[8]

  • Secondary Mutations: The presence of G48V or L90M is often complemented by secondary mutations that further increase the level of resistance. These can include substitutions at positions such as L10I, I54V/L, A71V/T, V77I, and V82A.[9]

A single mutation like M46I has been shown to confer a 4.4-fold change in Saquinavir resistance, which increases significantly with the addition of other mutations.[10]

Saquinavir_Resistance_Pathway WT Wild-Type Virus L90M L90M (Primary) WT->L90M SQV Pressure G48V G48V (Primary) WT->G48V SQV Pressure Secondary Secondary Mutations (e.g., L10I, I54V, V82A) L90M->Secondary G48V->Secondary High_Resistance High-Level Resistance Secondary->High_Resistance

Caption: Primary and secondary mutations driving Saquinavir resistance.

Comparative Analysis of Resistance

While both drugs are PIs, their resistance pathways have critical differences that impact clinical management, particularly concerning sequential therapy and cross-resistance.

Mutational Patterns and Cross-Resistance

The primary mutations for Saquinavir (G48V, L90M) are distinct from the initial mutations often selected by Indinavir (e.g., V82A, M46I). However, there is significant overlap in the secondary mutations. This overlap is the basis for cross-resistance, where resistance developed to one PI can reduce the efficacy of another.

For instance, patients who develop the G48V mutation during Saquinavir therapy frequently go on to develop the V82A mutation, which is a primary mutation for Indinavir.[11] Similarly, the L90M mutation, a hallmark of SQV resistance, is also a common secondary mutation in IDV resistance pathways.[4][5] Prolonged use of Saquinavir can result in the development of multiple mutations, leading to varied patterns of resistance and impacting the efficacy of subsequent Indinavir therapy.[12]

Conversely, initial treatment with Saquinavir was not found to be associated with mutations at codons 46 and 82, suggesting it might not prejudice the subsequent use of other PIs that are highly dependent on these pathways.[8] However, isolates with reduced susceptibility to Saquinavir have shown variable cross-resistance to Indinavir, with approximately 50% remaining susceptible.[9]

Data Summary Table
FeatureIndinavir SulfateSaquinavir
Primary Mutations M46I/L, V82A/F/T[4][5]G48V, L90M[8][9]
Common Secondary Mutations L10I/V/R, I54V, A71V/T, L90M[4][5]L10I/R/V, I54V/L, A71V/T, V82A[9]
Genetic Barrier High; requires sequential accumulation of ≥3 mutations for measurable resistance.[3]Moderately high; primarily driven by G48V and/or L90M, but high-level resistance requires additional mutations.[9]
Key Resistance Pathway Stepwise accumulation of multiple mutations.[3]Selection of one or two primary mutations, followed by compensatory mutations.[9]
Cross-Resistance Concern Prior PI use can compromise Indinavir's efficacy.[3]L90M mutation can confer broad cross-resistance.[13] G48V/V82A dual genotypes can emerge, reducing susceptibility to multiple PIs.[11]

Experimental Methodologies for Resistance Assessment

Determining the resistance profile of a patient's viral isolate is crucial for guiding therapy. This is achieved through two main types of assays: genotypic and phenotypic.[14][15]

Experimental Workflow: From Patient Sample to Resistance Profile

Resistance_Testing_Workflow cluster_0 Sample Processing cluster_1 Genotypic Assay cluster_2 Phenotypic Assay Sample Patient Plasma Sample (Viral Load >500-1000 copies/mL) RNA_Extract Viral RNA Extraction Sample->RNA_Extract RT_PCR RT-PCR Amplification of Protease Gene RNA_Extract->RT_PCR Sequencing Sanger Sequencing RT_PCR->Sequencing Cloning Clone PR Gene into Lab Vector RT_PCR->Cloning Analysis_G Sequence Analysis vs. Wild-Type Reference Sequencing->Analysis_G Report_G Genotypic Report (List of Mutations) Analysis_G->Report_G Culture Culture Recombinant Virus with Drug Dilutions Cloning->Culture Analysis_P Calculate IC50 (Fold-Change vs. Wild-Type) Culture->Analysis_P Report_P Phenotypic Report (Drug Susceptibility) Analysis_P->Report_P

Sources

Comparative

A Comparative Guide to Cross-Resistance Between Indinavir and Other HIV Protease Inhibitors

Introduction The advent of Human Immunodeficiency Virus Type 1 (HIV-1) protease inhibitors (PIs) marked a pivotal moment in the management of HIV/AIDS, transforming it from a fatal to a manageable chronic condition when...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The advent of Human Immunodeficiency Virus Type 1 (HIV-1) protease inhibitors (PIs) marked a pivotal moment in the management of HIV/AIDS, transforming it from a fatal to a manageable chronic condition when used in Highly Active Antiretroviral Therapy (HAART).[1][2][3] These drugs function as competitive inhibitors, mimicking the natural substrates of the viral protease to block the cleavage of Gag and Gag-Pol polyproteins, a critical step for producing mature, infectious virions.[2][4] Indinavir (IDV), an early-generation PI, demonstrated significant potency in suppressing viral replication. However, the high replication and mutation rates of HIV-1 inevitably lead to the selection of drug-resistant variants.[4][5][6]

A primary challenge in long-term HIV therapy is the phenomenon of cross-resistance, where mutations conferring resistance to one PI also reduce the susceptibility to other drugs within the same class.[4][7] This guide provides a detailed comparison of the cross-resistance profiles between Indinavir and other PIs, delves into the molecular mechanisms underpinning this resistance, and outlines the standard experimental methodologies used by researchers to quantify these effects.

The Molecular Basis of Indinavir Resistance

Resistance to Indinavir, like other PIs, is a complex, stepwise process involving the accumulation of multiple mutations in the viral protease gene.[8] These mutations are broadly categorized into two types:

  • Primary/Major Mutations: These substitutions occur within or near the active site of the protease enzyme.[3][4] They directly interfere with the binding of the inhibitor, often by altering the shape of the binding cleft or reducing key drug-enzyme contacts.[2][3] For Indinavir, key primary resistance mutations are frequently observed at positions like M46 (I/L) , V82 (A/F/T/S) , and I84 (V) .[8][9][10] The presence of mutations at positions 46 and/or 82 is a strong predictor of Indinavir resistance.[10]

  • Secondary/Accessory Mutations: These mutations typically arise after primary mutations and are often located outside the active site.[4] While they may have little direct impact on inhibitor binding, they play a crucial compensatory role. Primary mutations that confer resistance often impair the protease's ability to process its natural Gag-Pol substrate, reducing the virus's replicative capacity or "fitness".[2][5] Secondary mutations, such as L10F/I/V, L24I, and A71V, help restore this fitness, stabilizing the enzyme's structure and allowing the primary mutations to persist.[11][12]

High-level resistance to Indinavir typically requires the accumulation of at least three or more mutations.[8] This multi-step pathway implies that highly resistant variants are unlikely to pre-exist in treatment-naïve patients and underscores the importance of maintaining maximal viral suppression to prevent their evolution.[8]

Furthermore, resistance can emerge through an alternative mechanism involving mutations in the Gag polyprotein itself, specifically at the protease cleavage sites.[13][14] These mutations can alter the substrate sequence to enhance its processing by a drug-resistant protease, compensating for the enzyme's reduced catalytic efficiency.[13][14][15]

G cluster_0 Evolution of Indinavir Resistance & Cross-Resistance cluster_1 Primary IDV Resistance cluster_2 Secondary (Compensatory) Mutations WT Wild-Type Virus (Susceptible to all PIs) Exposure Indinavir (IDV) Selective Pressure WT->Exposure M46 M46I/L Exposure->M46 Selection of Primary Mutations V82 V82A/F/T Exposure->V82 Selection of Primary Mutations I84 I84V Exposure->I84 Selection of Primary Mutations L10 L10I/V M46->L10 Accumulation of Secondary Mutations to Restore Fitness L63 L63P M46->L63 Accumulation of Secondary Mutations to Restore Fitness A71 A71V M46->A71 Accumulation of Secondary Mutations to Restore Fitness V82->L10 Accumulation of Secondary Mutations to Restore Fitness V82->L63 Accumulation of Secondary Mutations to Restore Fitness V82->A71 Accumulation of Secondary Mutations to Restore Fitness CrossResistance High-Level Resistance & Broad Cross-Resistance (LPV, NFV, SQV, APV) V82->CrossResistance I84->L10 Accumulation of Secondary Mutations to Restore Fitness I84->L63 Accumulation of Secondary Mutations to Restore Fitness I84->A71 Accumulation of Secondary Mutations to Restore Fitness I84->CrossResistance L10->CrossResistance L63->CrossResistance A71->CrossResistance

Caption: Evolutionary pathway of HIV-1 resistance under Indinavir pressure.

Comparative Cross-Resistance Profiles

The structural similarities among PIs mean that mutations selected by one agent can confer resistance to others.[4] Indinavir-associated mutations, particularly those in the substrate-binding cleft, have a significant impact on the activity of other PIs. The table below summarizes these complex interactions.

Protease Inhibitor (PI)Key Indinavir-Selected Mutations Conferring Cross-ResistanceDegree of Cross-Resistance & Clinical Implications
Ritonavir (RTV) V82A/F/T, I84V, M46I/LHigh. There is a very strong correlation between Indinavir and Ritonavir resistance.[16][17] Isolates highly resistant to Indinavir are typically also resistant to Ritonavir.
Saquinavir (SQV) V82A, I84V, L90M (also selected by SQV)Variable. Early studies showed that only a subset of Indinavir-resistant isolates had reduced susceptibility to Saquinavir.[10] However, the accumulation of multiple mutations, especially I84V, can lead to significant cross-resistance.[17]
Nelfinavir (NFV) V82A/F/T, I84V, M46I/LHigh. Viruses with multiple mutations selected by Indinavir often exhibit 4- to 14-fold losses in susceptibility to Nelfinavir.[10] However, the primary NFV mutation, D30N, does not confer resistance to Indinavir.[9]
Amprenavir (APV) / Fosamprenavir (FPV) V82A/F/T, I84V, M46I/L, I54VModerate to High. Indinavir resistance mutations reduce susceptibility to Amprenavir.[10] The primary APV mutation, I50V, confers broad cross-resistance, including to Indinavir.[9]
Lopinavir (LPV) I84V, M46I/L, V82A/F/T, I54VHigh. The pathways for Indinavir and Lopinavir resistance are highly overlapping. Mutations at codons 82 and 84, selected by Indinavir, significantly reduce Lopinavir susceptibility.[9][18]
Atazanavir (ATV) I84V, M46I/L, V82AModerate. While some Indinavir mutations reduce ATV susceptibility, the primary ATV resistance mutation (I50L) is distinct.[9] Some IDV mutations, like V82T, may even increase susceptibility to ATV.[18]
Tipranavir (TPV) I84V, V82T, L33FLow to Moderate. Tipranavir, a non-peptidic PI, retains activity against many isolates resistant to older PIs. While extensive PI mutations can reduce its efficacy, its resistance profile is distinct from Indinavir's.[19][20]
Darunavir (DRV) I84V, I54L/M, V32I, I47VLow. Darunavir has a high genetic barrier to resistance. While some Indinavir-selected mutations (e.g., I84V, I54V/M/L) contribute to a reduced response, high-level DRV resistance requires the accumulation of many additional mutations.[18][21]

Experimental Methodologies for Resistance Assessment

To guide clinical decisions and support the development of new inhibitors, it is essential to accurately measure drug resistance. This is primarily accomplished through genotypic and phenotypic assays.[22][23][24]

Genotypic Resistance Testing

This method involves sequencing the patient's viral protease gene to identify mutations known to be associated with drug resistance.[25][26] It is the most common method used in clinical practice due to its lower cost, faster turnaround time, and widespread availability.[26][27]

Causality in Experimental Design: The core principle is that the presence of specific genetic sequences (mutations) directly causes a reduction in drug susceptibility. The choice to sequence the protease gene is based on decades of research establishing strong correlations between specific codons and treatment failure for PIs.[9] The test is self-validating through the inclusion of wild-type and known mutant controls during the sequencing process to ensure accuracy.

Detailed Protocol: HIV-1 Protease Genotyping

  • Sample Collection: Collect 5-10 mL of whole blood in an EDTA tube from the patient.

  • Plasma Separation: Centrifuge the blood at 800-1,000 x g for 10 minutes to separate plasma. Store plasma at -80°C until use.

  • Viral RNA Extraction:

    • Thaw plasma on ice.

    • Isolate viral RNA using a commercial kit (e.g., QIAamp Viral RNA Mini Kit) following the manufacturer's protocol. This step is critical for obtaining high-quality genetic material. Elute RNA in nuclease-free water.

  • Reverse Transcription and PCR (RT-PCR):

    • Synthesize complementary DNA (cDNA) from the viral RNA template using a reverse transcriptase enzyme and a gene-specific reverse primer downstream of the protease coding region.

    • Amplify the entire protease gene region (and often part of the reverse transcriptase gene) from the cDNA using a high-fidelity DNA polymerase and specific forward and reverse primers. This two-step process ensures sensitive detection and amplification of the target gene.

  • PCR Product Purification: Remove unincorporated dNTPs and primers from the amplified DNA using a PCR purification kit or enzymatic cleanup (e.g., ExoSAP-IT). This ensures a clean DNA template for sequencing.

  • Sequencing:

    • Perform Sanger sequencing or Next-Generation Sequencing (NGS) on the purified PCR product. Sanger sequencing is standard for individual patient samples, while NGS can detect minority variants.

    • Use multiple sequencing primers (both forward and reverse) to ensure complete and accurate coverage of the protease gene.

  • Data Analysis:

    • Assemble the sequence fragments and compare them to a wild-type HIV-1 reference sequence (e.g., HXB2).

    • Identify amino acid substitutions at codons associated with PI resistance.

    • Interpret the list of mutations using a rules-based algorithm, such as the Stanford HIV Drug Resistance Database, to predict the level of resistance to Indinavir and other PIs.

G cluster_workflow Genotypic Resistance Assay Workflow start Patient Plasma Sample rna_extraction 1. Viral RNA Extraction start->rna_extraction rt_pcr 2. RT-PCR Amplification of Protease Gene rna_extraction->rt_pcr purification 3. PCR Product Purification rt_pcr->purification sequencing 4. DNA Sequencing purification->sequencing analysis 5. Sequence Analysis & Mutation Calling sequencing->analysis report Resistance Report (List of Mutations) analysis->report

Caption: Workflow for a standard genotypic resistance assay.

Phenotypic Resistance Testing

Phenotypic assays provide a direct, quantitative measure of drug susceptibility.[24] This is achieved by culturing viruses containing the patient's protease gene in the presence of varying concentrations of a specific PI. The result is expressed as the fold-change in the 50% inhibitory concentration (IC50) compared to a wild-type reference virus.

Causality in Experimental Design: This method directly tests the functional consequence of all mutations present in the protease gene. The experimental choice to create recombinant viruses allows for the specific evaluation of the protease gene's impact on drug susceptibility in isolation from other viral genes. The system is self-validating by the parallel testing of a standardized, drug-sensitive wild-type virus, which provides the baseline against which the patient's virus is measured.

Detailed Protocol: Recombinant Virus Phenotypic Assay

  • Sample Preparation & Gene Amplification: Perform steps 1-4 from the genotypic protocol to obtain the amplified protease gene PCR product from the patient's plasma.

  • Recombinant Vector Construction:

    • Clone the patient-derived protease PCR product into a specialized HIV-1 genomic vector that is deficient in its own protease gene. This ensures that the resulting virus's protease activity is solely derived from the patient's genetic sequence.

  • Virus Production:

    • Transfect a suitable mammalian cell line (e.g., HEK293T) with the recombinant vector along with a second plasmid expressing a viral envelope protein (e.g., VSV-G) to create pseudotyped virus particles. Using a heterologous envelope protein allows for a single, high-titer round of infection in a broad range of target cells.

    • Harvest the virus-containing supernatant 48-72 hours post-transfection.

  • Drug Susceptibility Assay:

    • Seed a reporter cell line (e.g., MT-2 cells or TZM-bl cells, which express a reporter gene like luciferase upon HIV infection) in a 96-well plate.

    • Prepare serial dilutions of Indinavir and other PIs in culture medium.

    • Add the diluted drugs to the cells, followed by a standardized amount of the patient-derived recombinant virus and a wild-type control virus in separate wells.

  • Incubation & Readout:

    • Incubate the plates for 2-3 days to allow for infection and reporter gene expression.

    • Measure the reporter gene activity (e.g., luminescence for a luciferase reporter).

  • Data Analysis:

    • For each virus (patient and wild-type) and each drug, plot the reporter signal against the drug concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for each curve.

    • Calculate the fold-change in resistance by dividing the IC50 of the patient's virus by the IC50 of the wild-type control virus.

G cluster_workflow Phenotypic Resistance Assay Workflow start Patient-derived Protease Gene cloning 1. Clone into HIV Vector start->cloning transfection 2. Transfect Cells to Produce Virus cloning->transfection assay_setup 3. Infect Reporter Cells with Serial Drug Dilutions transfection->assay_setup incubation 4. Incubate (2-3 days) assay_setup->incubation readout 5. Measure Reporter Gene Activity incubation->readout analysis 6. Calculate IC50 & Fold-Change readout->analysis report Resistance Report (Fold-Change vs WT) analysis->report

Caption: Workflow for a recombinant virus phenotypic assay.

Conclusion

The development of resistance to Indinavir is a complex process driven by the selection of multiple mutations in the viral protease. Many of these mutations, particularly V82A/F/T and I84V, confer broad cross-resistance to other first-generation PIs like lopinavir, nelfinavir, and ritonavir. While newer agents such as Tipranavir and Darunavir often retain activity against Indinavir-resistant strains, their efficacy can be compromised by the accumulation of extensive PI resistance mutations. A thorough understanding of these cross-resistance patterns, supported by robust genotypic and phenotypic testing, is critical for optimizing antiretroviral regimens, managing treatment failure, and guiding the development of next-generation protease inhibitors with higher genetic barriers to resistance.

References

  • Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance. eLife. [Link]

  • Zhang YM, et al. (1997). Drug resistance during indinavir therapy is caused by mutations in the protease gene and in its Gag substrate cleavage sites. Journal of Virology. [Link]

  • Drug-Resistance Testing - HIV Management Guidelines. New York State Department of Health AIDS Institute. [Link]

  • Theys K, et al. (2019). Evolution of drug resistance in HIV protease. BMC Evolutionary Biology. [Link]

  • Genotype-Phenotype Discordances. Stanford University HIV Drug Resistance Database. [Link]

  • ter Brake O, et al. (2008). Directed HIV-1 Evolution of Protease Inhibitor Resistance by Second-Generation Short Hairpin RNAs. Journal of Virology. [Link]

  • Zhang YM, et al. (1997). Drug resistance during indinavir therapy is caused by mutations in the protease gene and in its Gag substrate cleavage sites. PubMed. [Link]

  • Hirsch MS, et al. (2002). HIV-1 genotypic and phenotypic resistance. PubMed. [Link]

  • HIV Resistance Testing. International Association of Providers of AIDS Care (IAPAC). [Link]

  • HIV Resistance Assays. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Two New Protease Inhibitors; Novel Mechanism Leading to PI Resistance. NATAP.org. [Link]

  • HIV Resistance Assays. New York State Department of Health AIDS Institute Clinical Guidelines Program. [Link]

  • ANN-based Drug-isolate-fold-change model predicting the resistance profiles of HIV-1 protease inhibitors. ChemRxiv. [Link]

  • Appendix 8: UK Resistance Guidelines (BHIVA) summary. HIV i-Base. [Link]

  • Dixit SB, et al. (2024). Forecasting drug resistant HIV protease evolution. PLOS Computational Biology. [Link]

  • In Vivo Emergence of a Novel Protease Inhibitor Resistance Signature in HIV-1 Matrix. mBio. [Link]

  • Drug resistance and resistance testing. CATIE - Canada's source for HIV and hepatitis C information. [Link]

  • Laboratory Testing: Drug-Resistance Testing. Clinical Info HIV.gov. [Link]

  • The Role of Protease Inhibitors in Drug-Resistant HIV Strains. Longdom Publishing. [Link]

  • Clotet B, et al. (2004). Cross-resistance patterns among HIV protease inhibitors. PubMed. [Link]

  • Van Laethem K, et al. (2012). HIV-1 protease mutation 82M contributes to phenotypic resistance to protease inhibitors in subtype G. Journal of Antimicrobial Chemotherapy. [Link]

  • Sanches M, et al. (2009). HIV-1 Protease: Structural Perspectives on Drug Resistance. MDPI. [Link]

  • Kumar A, et al. (2021). HIV-1 protease inhibitors and mechanisms of HIV-1's resistance. Global Health & Medicine. [Link]

  • PI Resistance Notes. Stanford University HIV Drug Resistance Database. [Link]

  • Resistance to protease inhibitors. Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf. [Link]

  • Kempf D, et al. (1999). Clinical Cross-Resistance Between the HIV-1 Protease Inhibitors Saquinavir and Indinavir and Correlations With Genotypic Mutations. PubMed. [Link]

  • Rhee SY, et al. (2006). HIV-1 Protease Mutations and Protease Inhibitor Cross-Resistance. Antimicrobial Agents and Chemotherapy. [Link]

  • Edwards JE. (2004). The influence of protease inhibitor resistance profiles on selection of HIV therapy in treatment-naive patients. PubMed. [Link]

  • Condra JH. (1998). Resistance to HIV protease inhibitors. Scilit. [Link]

  • Clinical cross-resistance between the HIV-1 protease inhibitors saquinavir and indinavir and correlations with genotypic mutations. Ovid. [Link]

  • Mahalingam B, et al. (2009). HIV-1 Protease: Structural Perspectives on Drug Resistance. PMC. [Link]

  • Torbeev V, et al. (2010). Molecular Basis for Drug Resistance in HIV-1 Protease. MDPI. [Link]

  • Petropoulos CJ, et al. (2000). Extent of Cross-Resistance between Agents Used To Treat Human Immunodeficiency Virus Type 1 Infection in Clinically Derived Isolates. Antimicrobial Agents and Chemotherapy. [Link]

  • Tie Y, et al. (2004). Structural and Thermodynamic Basis for the Binding of TMC114, a Next-Generation Human Immunodeficiency Virus Type 1 Protease Inhibitor. Journal of Virology. [Link]

  • Veenstra J, et al. (1998). Efficacy of adding indinavir to previous reverse transcriptase nucleoside analogues in relation to genotypic and phenotypic resistance development in advanced HIV-1-infected patients. PubMed. [Link]

  • Schapiro JM, et al. (1999). Resistance to Human Immunodeficiency Virus Type 1 Protease Inhibitors. Antimicrobial Agents and Chemotherapy. [Link]

  • New HIV protease inhibitors for drug-resistant viruses. Future Medicine. [Link]

  • Maximum fold resistance of eight clinically approved protease... ResearchGate. [Link]

  • Nalam MN, et al. (2014). Drug Resistance Conferred by Mutations Outside the Active Site through Alterations in the Dynamic and Structural Ensemble of HIV-1 Protease. Journal of Medicinal Chemistry. [Link]

  • Fofana DB, et al. (2010). Factors Associated with the Selection of Mutations Conferring Resistance to Protease Inhibitors (PIs) in PI-Experienced Patients Displaying Treatment Failure on Darunavir. Antimicrobial Agents and Chemotherapy. [Link]

  • Phenotypic impacts of treatment-selected mutations in HIV-2 protease on darunavir and lopinavir susceptibility: Evaluating genotypic HIV-2 drug resistance tools. PLOS Global Public Health. [Link]

  • Aoki M, et al. (2016). Unique Flap Conformation in an HIV-1 Protease with High-Level Darunavir Resistance. Antimicrobial Agents and Chemotherapy. [Link]

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Validation

A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for Indinavir Sulfate

Indinavir sulfate is a potent, highly specific human immunodeficiency virus (HIV) protease inhibitor widely used in antiretroviral therapy. Because of its complex molecular architecture—containing multiple chiral centers...

Author: BenchChem Technical Support Team. Date: March 2026

Indinavir sulfate is a potent, highly specific human immunodeficiency virus (HIV) protease inhibitor widely used in antiretroviral therapy. Because of its complex molecular architecture—containing multiple chiral centers, secondary/tertiary amines, and hydroxyl groups—the active pharmaceutical ingredient (API) is susceptible to various degradation pathways under environmental stress.

For drug development professionals and analytical scientists, quantifying the intact drug is only half the battle. Regulatory bodies (such as the FDA and EMA) require a stability-indicating method : an analytical protocol capable of unequivocally separating the primary API from its degradation products and manufacturing impurities [1].

This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC) against alternative techniques and provides a self-validating, step-by-step experimental workflow for establishing a robust stability-indicating method.

Mechanistic Overview: Selecting the Right Analytical Modality

When developing a stability-indicating assay, the primary goal is specificity —the ability to resolve the API from all other matrix components. While techniques like UV Spectrophotometry are fast, they lack the resolving power to differentiate Indinavir from structurally similar degradants that share the same chromophore.

High-Performance Thin-Layer Chromatography (HPTLC) offers a low-cost, rapid screening alternative, but it frequently falls short in quantitative precision and peak capacity when multiple complex degradation products are present.

Reverse-Phase HPLC (RP-HPLC) remains the gold standard. By manipulating the hydrophobic interactions between the stationary phase (e.g., C8 or C18 columns) and the mobile phase, scientists can achieve baseline resolution (


) for all components.
Causality in Chromatographic Choices

Indinavir is a weak base. If analyzed using a simple water/organic mobile phase, the free amine groups will interact with residual, unendcapped silanols on the silica stationary phase, causing severe peak tailing. To counteract this, authoritative methods utilize specific buffering strategies:

  • Ion-Pairing Agents: Using a dibutylammonium phosphate buffer at pH 6.5 introduces an ion-pairing agent that competes for active silanol sites, ensuring sharp, symmetrical peaks [2].

  • pH Control: Maintaining the mobile phase pH between 5.0 and 6.5 ensures the ionization state of the drug remains constant, preventing retention time drift and ensuring reproducible elution.

Comparative Analysis of Analytical Methods

The following table synthesizes the performance of established analytical techniques for Indinavir sulfate [1][2].

MethodStationary PhaseMobile Phase CompositionDetectionSpecificity & Performance Highlights
RP-HPLC (Method A) Zodiac ODS C18 (250 x 4.6 mm, 5 µm)Phosphate buffer pH 5.5 : Acetonitrile : Methanol (50:30:20 v/v)UV at 260 nmSuperior Specificity. Highly effective at resolving all forced degradation products. Ideal for complex formulations.
RP-HPLC (Method B) RP-8 Octylsilane (250 x 4.6 mm, 5 µm)Dibutylammonium phosphate pH 6.5 : Acetonitrile (55:45 v/v)UV at 260 nmExcellent Precision. Faster elution times than C18. Statistically validated for raw materials and capsules.
HPTLC Silica gel 60F-254 Aluminum PlatesCCl₄ : CHCl₃ : Methanol : 10% NH₃ (4:4.5:1.5:0.05 v/v)DensitometricRapid Screening. Good for qualitative checks but lacks the resolution required for complex degradation profiling.

Experimental Workflow for Stability-Indicating RP-HPLC

To ensure a self-validating system, the method development must follow a logical progression from optimization to forced degradation, and finally, formal ICH validation.

HPLC_Workflow Start Method Development (Mobile Phase & Column Selection) Opt Chromatographic Optimization (Flow Rate, pH, Temp) Start->Opt Degradation Forced Degradation Studies (Acid, Base, H2O2, UV, Heat) Opt->Degradation Validation ICH Method Validation (Linearity, Precision, Accuracy) Degradation->Validation Routine Routine QC & Stability Testing Validation->Routine

Caption: Workflow for the validation of a stability-indicating HPLC method.

Step-by-Step Protocol: RP-HPLC Method Setup
  • Instrumentation: Equip a standard HPLC system with a Photodiode Array (PDA) or UV detector. A PDA is highly recommended as it allows for peak purity analysis (spectral homogeneity) across the entire 3D chromatogram.

  • Column Equilibration: Install a C18 or C8 column (250 mm x 4.6 mm, 5 µm). Set the column oven to ambient temperature (~25°C).

  • Mobile Phase Preparation: Prepare a mixture of Phosphate buffer (pH 5.5), Acetonitrile, and Methanol in a 50:30:20 (v/v/v) ratio. Filter through a 0.22 µm membrane and sonicate for 15 minutes to degas.

  • Chromatographic Parameters:

    • Flow Rate: 1.0 mL/min (Ensures optimal mass transfer without exceeding system backpressure limits).

    • Injection Volume: 10 µL.

    • Detection: 260 nm (The isosbestic point where Indinavir exhibits strong, consistent molar absorptivity).

  • Standard Preparation: Dissolve 40 mg of Indinavir sulfate reference standard in 100 mL of mobile phase to create a 400 µg/mL stock solution. Dilute appropriately to construct a calibration curve.

Specificity Validation via Forced Degradation

Forced degradation is the engine of a stability-indicating method. It is not merely a regulatory hurdle; it is a mechanistic probe. By intentionally destroying the API, we generate a "worst-case scenario" sample to prove the chromatographic method can still isolate the intact drug [1].

Forced_Degradation API Indinavir Sulfate (API) Acid Acid Hydrolysis (0.1N HCl) API->Acid Base Base Hydrolysis (0.1N NaOH) API->Base Ox Oxidation (3% H2O2) API->Ox Thermal Thermal Stress (60°C) API->Thermal Photo Photolysis (UV 254nm) API->Photo Analysis RP-HPLC Analysis (Peak Purity & Resolution) Acid->Analysis Base->Analysis Ox->Analysis Thermal->Analysis Photo->Analysis

Caption: Logical pathway for forced degradation and specificity validation.

Forced Degradation Execution Protocol
  • Acid/Base Hydrolysis: Treat 1 mL of stock solution with 1 mL of 0.1N HCl (or 0.1N NaOH). Heat at 60°C for 2 hours. Neutralize the solution before injection. Mechanistic goal: Cleavage of amide/ester-like linkages.

  • Oxidative Stress: Treat 1 mL of stock solution with 1 mL of 3% H₂O₂ at room temperature for 2 hours. Mechanistic goal: Oxidation of secondary and tertiary amines to N-oxides.

  • Thermal Stress: Expose solid API to 60°C in a hot air oven for 7 days, then dissolve in mobile phase.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

Acceptance Criteria: The resolution (


) between the intact Indinavir peak and the closest eluting degradation product must be 

. Furthermore, PDA peak purity analysis must confirm that the Indinavir peak is spectrally homogeneous (Purity Angle < Purity Threshold).

Quantitative Data: ICH Validation Parameters

Once specificity is proven, the method must be validated according to International Council for Harmonisation (ICH) Q2(R1) guidelines. The table below summarizes the target acceptance criteria and the typical performance data achieved using the optimized RP-HPLC protocol [2].

Validation ParameterICH Acceptance CriteriaTypical RP-HPLC Results
Linearity (Range) Correlation coefficient (

) > 0.999

= 0.9998 (over 10–100 µg/mL)
Precision (Intra/Inter-day) Relative Standard Deviation (RSD) < 2.0%RSD = 0.5% – 1.77%
Accuracy (Recovery) 98.0% – 102.0% recovery across 3 levels99.2% – 101.5%
Limit of Detection (LOD) Signal-to-Noise (S/N) > 3:1~0.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) > 10:1~0.15 µg/mL
Robustness RSD < 2.0% upon deliberate method variationsComplies (stable across ±0.2 pH changes)

Conclusion

The validation of a stability-indicating method for Indinavir sulfate requires a careful balance of chromatographic chemistry and rigorous stress testing. While HPTLC and UV methods offer speed, RP-HPLC—specifically utilizing C8 or C18 stationary phases paired with pH-controlled, ion-pairing mobile phases—provides the unparalleled specificity required to separate the API from complex degradants. By adhering to the forced degradation and validation protocols outlined above, analytical scientists can ensure the safety, efficacy, and quality of Indinavir pharmaceutical formulations throughout their shelf life.

References

  • Silva, B. C., Campos, L. M. M., Nunan, E. A., Soares, C. D. V., Silva, G. R., Ribeiro, J. A. A., & Pianetti, G. A. (2005). "Validation and statistical analysis of two high performance liquid chromatography methods for the determination of indinavir sulfate raw material and capsules." Química Nova, 28(1), 50-53. Available at:[Link]

Comparative

A Comparative Guide to HPLC and HPTLC for the Quantification of Indinavir

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for the Analysis of Indinav...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for the Analysis of Indinavir, complete with experimental data and detailed protocols.

Introduction: The Critical Role of Indinavir Quantification

Indinavir is a potent protease inhibitor that has been a cornerstone in highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS.[1] By binding to the active site of the HIV-1 protease, Indinavir prevents the cleavage of viral polyproteins, leading to the formation of immature, non-infectious viral particles.[2] Accurate and precise quantification of Indinavir in bulk drug, pharmaceutical formulations, and biological matrices is paramount for ensuring its therapeutic efficacy and safety. This involves rigorous quality control during manufacturing and is essential for pharmacokinetic and bioequivalence studies.

This guide provides a detailed comparative analysis of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), for the quantification of Indinavir. As a Senior Application Scientist, this analysis is grounded in established, validated methodologies and international regulatory standards to provide a comprehensive resource for selecting the most appropriate analytical technique for your specific research and development needs.

Fundamental Principles: A Tale of Two Chromatographies

While both HPLC and HPTLC are forms of liquid chromatography used to separate and quantify components in a mixture, their operational principles and formats differ significantly.

High-Performance Liquid Chromatography (HPLC) is a closed-column technique. A high-pressure pump forces a liquid solvent (the mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (the stationary phase). Each component in the sample interacts slightly differently with the stationary phase, causing them to flow out of the column at different times (retention times). A detector then measures the amount of each component as it elutes. The choice of a reversed-phase C18 or C8 column is common for moderately polar drugs like Indinavir, as it provides excellent separation based on hydrophobicity when used with a polar mobile phase, typically a mixture of aqueous buffer and organic solvents like acetonitrile or methanol.[1][3]

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of planar chromatography. The stationary phase is a fine layer of adsorbent material (like silica gel 60 F254) coated on a glass or aluminum plate.[4][5] Samples are applied to the plate as small spots or bands. The plate is then placed in a sealed chamber with a shallow pool of the mobile phase. The mobile phase moves up the plate by capillary action, and as it passes over the sample spots, the components separate based on their differential affinity for the stationary and mobile phases.[6] Quantification is achieved through densitometric scanning of the separated spots at a specific wavelength.[4]

Experimental Protocols: Validated Methodologies for Indinavir Quantification

The following protocols are based on validated methods published in peer-reviewed literature, ensuring they meet the stringent requirements for accuracy, precision, and specificity as laid out by the International Council for Harmonisation (ICH) guidelines.[7][8]

High-Performance Liquid Chromatography (RP-HPLC) Protocol

This protocol is synthesized from established reverse-phase HPLC methods for Indinavir sulfate quantification in pharmaceutical dosage forms.[1][9]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
  • Column: Zodiac ODS Hypersil C18 column (250mm x 4.6mm, 5µm particle size).[1] The C18 stationary phase provides the necessary hydrophobicity to retain and separate Indinavir from potential impurities.
  • Mobile Phase: A filtered and degassed mixture of Phosphate Buffer (pH 5.5), Acetonitrile, and Methanol in a 50:30:20 (v/v/v) ratio.[1] The buffer controls the ionization state of Indinavir to ensure reproducible retention, while acetonitrile and methanol act as organic modifiers to control the elution strength.
  • Flow Rate: 1.0 mL/min.[1]
  • Detection Wavelength: 260 nm.[1] This wavelength is chosen based on the UV absorbance maximum of Indinavir, providing optimal sensitivity.
  • Injection Volume: 10 µL.
  • Column Temperature: Ambient.

2. Preparation of Solutions:

  • Standard Stock Solution (400 µg/mL): Accurately weigh 40 mg of Indinavir sulfate reference standard and dissolve it in 100 mL of the mobile phase.[9]
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to cover the linear range (e.g., 48 µg/mL to 112 µg/mL).[1]
  • Sample Solution: For capsule dosage forms, accurately weigh the capsule contents, calculate the average weight, and dissolve a quantity of powder equivalent to a specific dose of Indinavir in the mobile phase to achieve a final concentration within the method's linear range.

3. System Suitability and Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.
  • Inject a standard solution multiple times to check for system suitability parameters (e.g., theoretical plates, tailing factor, and %RSD of peak areas).
  • Once the system passes suitability, inject the standard and sample solutions in sequence.
  • Quantify the amount of Indinavir in the sample by comparing its peak area to the calibration curve generated from the working standard solutions.
High-Performance Thin-Layer Chromatography (HPTLC) Protocol

This protocol is based on a validated, stability-indicating HPTLC method for the analysis of Indinavir sulfate.[4]

1. Instrumentation and Chromatographic Conditions:

  • HPTLC System: HPTLC system equipped with a sample applicator (e.g., Linomat 5), twin-trough development chamber, TLC scanner, and integration software.
  • Stationary Phase: Pre-coated TLC aluminum plates with silica gel 60F-254.[4] The fluorescent indicator (F254) allows for visualization of spots under UV light.
  • Mobile Phase (Solvent System): A mixture of Carbon Tetrachloride, Chloroform, Methanol, and 10% v/v Ammonia in a 4:4.5:1.5:0.05 (v/v/v/v) ratio.[4] This non-aqueous solvent system provides good separation for Indinavir on the polar silica gel stationary phase.
  • Chamber Saturation: Saturate the twin-trough chamber with the mobile phase vapor for approximately 20-30 minutes before plate development to ensure reproducible separation.
  • Development: Develop the plate up to a distance of about 80 mm.
  • Drying: Dry the plate in a current of air.
  • Densitometric Analysis: Scan the dried plate in absorbance mode at 260 nm.[4]

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Indinavir sulfate reference standard and dissolve it in 10 mL of methanol.
  • Working Standard Solutions: From the stock solution, prepare dilutions in methanol to create standards for spotting (e.g., 100-600 µg/mL).
  • Sample Solution: Extract a known amount of the pharmaceutical formulation with methanol to achieve a final concentration within the method's linear range.

3. Application and Analysis:

  • Apply the standard and sample solutions as bands of a specified width onto the HPTLC plate using the automated applicator.
  • Develop the plate in the saturated chamber.
  • After drying, scan the plate at 260 nm. The Rf value for Indinavir should be approximately 0.43.[4]
  • Quantify Indinavir in the sample spots by comparing their peak areas to the calibration curve generated from the standard spots.

Data Presentation: A Side-by-Side Performance Comparison

The selection of an analytical method is heavily influenced by its performance characteristics. The following table summarizes the key validation parameters for the representative HPLC and HPTLC methods for Indinavir quantification, as established under ICH guidelines.

Validation ParameterHPLC Method[1]HPTLC Method[4]Causality and Significance
Linearity Range 48 - 112 µg/mL1000 - 6000 ng/spot (equivalent to 100 - 600 µg/mL)Defines the concentration range over which the method is accurate and precise. The HPTLC method demonstrates a wider linear range.
Correlation Coefficient (r²) 0.9900.999A measure of how well the data fits the linear model. Both methods show excellent linearity, with the HPTLC method being exceptionally close to a perfect linear relationship.
Accuracy (% Recovery) 98.36% - 101.74%Data not explicitly stated, but method validated for accuracy.Demonstrates the closeness of the measured value to the true value. The HPLC method shows excellent accuracy, well within the typical acceptance criteria (98-102%).
Precision (% RSD) < 2%Method validated for repeatability.Measures the degree of scatter between a series of measurements. Both methods meet the typical requirement of RSD ≤ 2%, indicating high precision.
Limit of Detection (LOD) Data not provided40 ng/spotThe lowest amount of analyte that can be detected but not necessarily quantified. HPTLC shows high sensitivity, capable of detecting nanogram levels of Indinavir.
Limit of Quantitation (LOQ) Data not provided120 ng/spotThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The HPTLC method provides a low LOQ suitable for most quality control applications.
Specificity Method is specificStability-indicating; resolves drug from degradants.[4]The ability to assess the analyte unequivocally in the presence of other components. The HPTLC method has been explicitly validated as stability-indicating, a critical attribute for quality control.

Method Comparison: Choosing the Right Tool for the Job

Both HPLC and HPTLC are robust and reliable techniques for the quantification of Indinavir. The optimal choice depends on the specific analytical challenge, available resources, and desired throughput.

  • HPLC is often considered the "gold standard" in pharmaceutical analysis due to its high resolution, sensitivity, and automation capabilities. It is exceptionally well-suited for analyzing complex mixtures and for bioanalytical applications where very low detection limits may be required.[7] The closed-system nature of HPLC minimizes exposure to solvents and reduces the risk of contamination. However, it is a serial technique, meaning samples are analyzed one after another, which can be time-consuming for large batches. The higher pressure and sophisticated instrumentation also translate to higher initial and operational costs.

  • HPTLC offers significant advantages in terms of speed and cost-effectiveness for quality control applications. A key benefit is its parallel nature; multiple samples and standards can be run simultaneously on a single plate, dramatically increasing sample throughput. Solvent consumption per sample is also significantly lower than in HPLC. The visual nature of the chromatogram allows for easy identification of potential issues. HPTLC is particularly powerful for stability studies, as it can effectively separate the parent drug from its degradation products on the same plate.[4]

Visualizing the Workflow

To further clarify the practical differences between the two methodologies, the following diagrams illustrate the typical experimental workflows.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis P1 Prepare Mobile Phase (Buffer, ACN, MeOH) S1 Pump & Degasser P1->S1 P2 Prepare Standard & Sample Solutions S2 Autosampler (Inject 10 µL) P2->S2 S1->S2 S3 C18 Column S2->S3 S4 UV Detector (@ 260 nm) S3->S4 S5 Waste S4->S5 D1 Chromatogram Generation S4->D1 D2 Peak Integration & Quantification D1->D2 HPTLC_Workflow cluster_prep Preparation cluster_analysis HPTLC Analysis cluster_detection Detection & Data H1 Prepare Mobile Phase & Solutions H2 Sample Application (Spotting on Plate) H1->H2 H3 Chromatogram Development (Chamber Saturation & Run) H2->H3 H4 Plate Drying H3->H4 H5 Densitometric Scanning (@ 260 nm) H4->H5 H6 Data Analysis & Quantification H5->H6

Sources

Validation

A Comparative Guide to HIV-1 Protease Inhibitors: Indinavir Sulfate vs. Atazanavir and Lopinavir

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the in vitro potency and resistance profiles of three critical HIV-1 protease inhibitors: indinavir...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the in vitro potency and resistance profiles of three critical HIV-1 protease inhibitors: indinavir sulfate, atazanavir, and lopinavir. The information herein is synthesized from experimental data to support researchers and professionals in drug development and virology.

Introduction: The Enduring Role of Protease Inhibitors

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins. This process is essential for the formation of infectious virions. Protease inhibitors (PIs) are a class of antiretroviral drugs that competitively inhibit this enzyme, leading to the production of immature, non-infectious viral particles and thereby suppressing viral replication. Indinavir, atazanavir, and lopinavir have been cornerstones of highly active antiretroviral therapy (HAART), each with a distinct profile of potency, resistance, and clinical utility. Understanding their comparative in vitro characteristics is fundamental to both clinical application and the development of next-generation antiretrovirals.

In Vitro Potency: A Quantitative Comparison

The intrinsic potency of a protease inhibitor is a key determinant of its antiviral efficacy. This is typically quantified by several parameters: the inhibition constant (Ki), which reflects the binding affinity of the inhibitor to the enzyme; the 50% inhibitory concentration (IC50) in enzymatic assays, which is the concentration of the inhibitor required to reduce the activity of the isolated enzyme by 50%; and the 50% effective concentration (EC50) in cell-based assays, which represents the concentration needed to inhibit 50% of viral replication in cell culture.

The following table summarizes the in vitro potency of indinavir sulfate, atazanavir, and lopinavir against wild-type HIV-1. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, such as the specific HIV-1 strain, cell line, and assay methodology used.

InhibitorKi (Inhibition Constant)IC50 (Enzymatic Assay)EC50 (Cell-based Assay)
Indinavir Sulfate 0.52 - 0.54 nM[1][2]~25 - 100 nM (IC95)Data not consistently available
Atazanavir <1 nM - 2.66 nM[3]Data not consistently available2.6 - 5.3 nM[3]
Lopinavir 1.3 - 3.6 pM[4][5]6.5 nM17 - 93 nM (in 50% human serum)

Note: The provided IC95 for Indinavir represents the 95% inhibitory concentration.

Lopinavir demonstrates exceptionally high binding affinity to HIV-1 protease, with Ki values in the picomolar range.[4][5] Atazanavir and indinavir also exhibit potent binding in the nanomolar and sub-nanomolar range, respectively.[1][2][3] In cell-based assays, atazanavir shows potent antiviral activity with EC50 values in the low nanomolar range.[3]

Experimental Protocol: Determining IC50 via Fluorometric HIV-1 Protease Inhibition Assay

To provide a practical context for the data presented, the following is a detailed, step-by-step methodology for a common in vitro assay used to determine the IC50 of an HIV-1 protease inhibitor.

Principle: This assay utilizes a synthetic peptide substrate that is internally quenched. Upon cleavage by HIV-1 protease, a fluorescent signal is released, and the rate of this increase in fluorescence is proportional to the enzyme's activity. The presence of an inhibitor reduces the rate of cleavage in a concentration-dependent manner.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate

  • Assay Buffer (e.g., MES, NaCl, DMSO, glycerol, DTT)

  • Test Inhibitor (e.g., Indinavir, Atazanavir, Lopinavir)

  • Positive Control Inhibitor (e.g., Pepstatin A)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer. A typical starting concentration range could be from 0.001 µM to 10 µM.

  • Reaction Setup: In a 96-well black microplate, add the following to designated wells:

    • Sample Wells: Diluted test inhibitor.

    • Positive Control Wells: A known concentration of a positive control inhibitor (e.g., Pepstatin A).

    • Enzyme Control (No Inhibitor) Wells: Assay buffer only.

  • Enzyme Addition: Add a standardized amount of recombinant HIV-1 protease to all wells except for a substrate control well (which will contain only substrate and buffer to measure background fluorescence).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic HIV-1 protease substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence reader and measure the kinetic increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) over a period of 1-2 hours at 37°C.[6]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Dilution Prepare Inhibitor Serial Dilutions Add_Inhibitor Add Inhibitor to Plate Inhibitor_Dilution->Add_Inhibitor Enzyme_Prep Prepare HIV-1 Protease Solution Add_Enzyme Add Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Fluorogenic Substrate Solution Add_Substrate Initiate with Substrate Substrate_Prep->Add_Substrate Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate (15 min) Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Measurement Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for Determining IC50 of an HIV-1 Protease Inhibitor.

Mechanism of Action: A Shared Pathway of Inhibition

All three protease inhibitors—indinavir, atazanavir, and lopinavir—share a common mechanism of action. They are peptidomimetic drugs designed to resemble the transition state of the peptide substrates of HIV-1 protease. By competitively binding to the active site of the enzyme, they block the cleavage of the viral Gag and Gag-Pol polyproteins. This inhibition prevents the maturation of viral particles, resulting in the production of non-infectious virions.

G HIV_RNA Viral RNA Host_Ribosome Host Cell Ribosome HIV_RNA->Host_Ribosome Translation Polyproteins Gag-Pol Polyproteins Host_Ribosome->Polyproteins HIV_Protease HIV-1 Protease Polyproteins->HIV_Protease Substrate for Immature_Virion Immature, Non-infectious Virion Polyproteins->Immature_Virion Assembly without cleavage Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Cleavage Protease_Inhibitor Protease Inhibitor (Indinavir, Atazanavir, Lopinavir) Protease_Inhibitor->HIV_Protease Inhibits Mature_Virion Mature, Infectious Virion Mature_Proteins->Mature_Virion Assembly

Caption: Mechanism of Action of HIV-1 Protease Inhibitors.

Resistance Profiles: A Divergence in Mutational Pathways

The development of drug resistance is a significant challenge in antiretroviral therapy. Resistance to protease inhibitors arises from the accumulation of mutations in the protease gene, which can reduce the binding affinity of the inhibitor or affect the enzyme's catalytic activity.

Indinavir Sulfate: Resistance to indinavir typically involves the sequential accumulation of multiple mutations.[7] Key mutations associated with indinavir resistance include those at positions M46, I54, V82, and L90 in the protease enzyme.[7] The development of high-level resistance often requires the presence of several of these mutations.[8]

Atazanavir: The primary mutation associated with atazanavir resistance is I50L.[9] Other significant mutations include I84V and N88S.[9] The presence of the I50L mutation can, in some cases, increase susceptibility to other protease inhibitors.

Lopinavir: Lopinavir generally has a high genetic barrier to resistance. Resistance often emerges through the accumulation of multiple mutations. Commonly observed mutations in patients failing lopinavir-based therapy include those at positions V82, I54, and M46. Other associated mutations can occur at positions L10, K20, L24, V32, I47, G48, F53, A71, and L90.

G cluster_indinavir Indinavir Resistance cluster_atazanavir Atazanavir Resistance cluster_lopinavir Lopinavir Resistance Indinavir_Mutations M46I/L, I54V, V82A/F/T, L90M Reduced_Susceptibility Reduced Drug Susceptibility Indinavir_Mutations->Reduced_Susceptibility Atazanavir_Mutations I50L, I84V, N88S Atazanavir_Mutations->Reduced_Susceptibility Lopinavir_Mutations V82A/F/T, I54V, M46I/L, L76V Lopinavir_Mutations->Reduced_Susceptibility Drug_Pressure Drug Selective Pressure Viral_Replication Viral Replication Drug_Pressure->Viral_Replication Genetic_Mutation Genetic Mutation in Protease Gene Viral_Replication->Genetic_Mutation Genetic_Mutation->Reduced_Susceptibility

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Comparative

Deciphering HIV-1 Protease Inhibitor Resistance: A Comparative Guide to Indinavir Genotypic and Phenotypic Profiling

As the landscape of highly active antiretroviral therapy (HAART) evolves, understanding the historical and mechanistic resistance pathways of first-generation protease inhibitors (PIs) like Indinavir (IDV) remains a corn...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of highly active antiretroviral therapy (HAART) evolves, understanding the historical and mechanistic resistance pathways of first-generation protease inhibitors (PIs) like Indinavir (IDV) remains a cornerstone of modern drug development. While Indinavir has largely been superseded in clinical practice by next-generation PIs such as Darunavir (DRV) due to toxicity and dosing constraints, its resistance profile serves as the foundational model for understanding viral escape mechanisms, cross-resistance, and the structural biology of the HIV-1 protease enzyme.

This guide provides an in-depth, comparative analysis of genotypic and phenotypic resistance profiling for Indinavir, detailing the causality behind viral mutations, benchmarking its performance against contemporary alternatives, and providing self-validating experimental protocols for laboratory implementation.

The Structural Mechanics of Indinavir Resistance: Genotypic Profiling

Genotypic resistance profiling relies on sequencing the HIV-1 pol gene to identify specific amino acid substitutions in the protease enzyme[1]. The HIV-1 protease is a C2-symmetric homodimer, and Indinavir exerts its antiviral effect by acting as a competitive peptidomimetic inhibitor, binding directly to the enzyme's catalytic cleft.

Resistance to Indinavir does not occur through a single catastrophic mutation, but rather through a highly orchestrated evolutionary pathway of primary and secondary mutations[2].

  • Primary (Major) Mutations (e.g., V82A/F/T, I84V, M46I): These mutations occur directly at the substrate-binding cleft. For instance, the V82A mutation replaces a bulky valine with a smaller alanine. Because Indinavir relies heavily on van der Waals interactions with the V82 residue, this substitution creates a spatial void that drastically reduces the drug's binding affinity.

  • Secondary (Minor/Compensatory) Mutations (e.g., L90M, G73S, I54V): Primary mutations physically alter the active site, which inevitably impairs the enzyme's ability to cleave natural Gag-Pol polyprotein substrates, leading to reduced viral fitness. Secondary mutations emerge distal to the active site to structurally compensate for this distortion, restoring catalytic efficiency and viral replication capacity while locking in the resistant phenotype,[3].

G WT Wild-Type HIV-1 Protease IDV Indinavir Selective Pressure WT->IDV Primary Primary Mutations (e.g., V82A, I84V) Altered Binding Cleft IDV->Primary Fitness Reduced Viral Fitness (Impaired Gag Cleavage) Primary->Fitness Resistance High-Level Indinavir Resistance Primary->Resistance Moderate Resistance Secondary Secondary Mutations (e.g., L90M, I54V) Fitness Restoration Fitness->Secondary Secondary->Resistance

Evolutionary pathway of HIV-1 protease mutations under Indinavir pressure.

Quantifying Viral Escape: Phenotypic Susceptibility Profiling

While genotypic testing predicts resistance based on known algorithms (such as the Stanford HIVdb), phenotypic profiling measures the actual biological consequence of these mutations in vitro. Phenotypic assays determine the drug concentration required to inhibit viral replication by 50% (IC50) compared to a wild-type reference strain, reported as a fold-change (FC)[4].

Phenotypic testing is critical when encountering complex, highly mutated viral variants where genotypic algorithms may fail to accurately predict cross-resistance[5]. The gold-standard approach utilizes a recombinant virus assay. By amplifying the patient-derived protease gene and cloning it into an HIV-1 proviral backbone lacking its own protease, researchers can isolate the exact phenotypic impact of the patient's specific protease mutations against a panel of PIs[6].

G Plasma Patient Plasma (HIV-1 RNA) Extraction RNA Extraction & RT-PCR of PR Gene Plasma->Extraction Cloning Cloning into PR-deleted HIV-1 Backbone Extraction->Cloning Transfection Transfection into HEK293T Cells Cloning->Transfection Harvest Harvest Recombinant Virus Transfection->Harvest Infection Infect TZM-bl Cells + PI Titration Harvest->Infection Luciferase Measure Luciferase Activity (IC50) Infection->Luciferase

Step-by-step workflow for recombinant virus phenotypic susceptibility testing.

Comparative Analysis: Indinavir vs. Darunavir

The fundamental flaw of first-generation PIs like Indinavir is that they protrude beyond the spatial boundaries of the natural viral substrate. Mutations like V82A selectively disrupt the binding of the drug without completely destroying the enzyme's ability to bind its natural substrate.

Darunavir (DRV), a second-generation non-peptidomimetic PI, was rationally designed using the "Substrate Envelope Hypothesis." DRV fits almost entirely within the consensus volume occupied by the natural Gag-Pol cleavage sites. Consequently, any mutation that alters the binding pocket enough to cause Darunavir resistance also severely disrupts natural substrate processing, rendering the virus non-viable[7].

As demonstrated in the comparative data below, viral strains exhibiting high-level resistance to Indinavir (e.g., >10-fold IC50 increase) frequently remain highly susceptible to Darunavir.

Table 1: Comparative Phenotypic Resistance (IC50 Fold-Change)
Genotypic Profile (Protease Mutations)Indinavir (IDV) IC50 Fold-ChangeDarunavir (DRV) IC50 Fold-ChangeMechanistic Impact
Wild-Type (NL4-3) 1.0x1.0xBaseline susceptibility.
V82A 4.5x0.9xLoss of van der Waals contact with IDV; DRV unaffected due to flexible P2 ligand,[7].
M46I / V82A 12.8x1.2xSynergistic disruption of IDV binding; DRV maintains picomolar affinity.
I54V / V82A 15.2x1.5xI54V alters flap dynamics, compounding V82A resistance to IDV.
M46I / I54V / V82A / L90M >50.0x3.4xMulti-PI resistant strain. IDV rendered clinically obsolete; DRV retains efficacy[7].

(Note: Fold-changes are representative aggregates from recombinant phenotypic assays comparing mutant strains to wild-type reference strains).

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols outline the self-validating workflows for both genotypic and phenotypic resistance profiling.

Protocol A: NGS-Based Genotypic Resistance Profiling

This protocol sequences the HIV-1 protease gene to identify resistance-associated mutations (RAMs).

  • Viral RNA Extraction: Extract viral RNA from 140 µL of patient plasma using a silica-membrane-based spin column kit (e.g., QIAamp Viral RNA Mini Kit). Ensure plasma viral load is ≥1,000 copies/mL for optimal yield[1].

  • Reverse Transcription & Primary PCR: Synthesize cDNA and amplify the pol region (encompassing the protease gene, codons 1-99) using a one-step RT-PCR system with sequence-specific primers flanking the PR gene.

  • Nested PCR & Barcoding: Perform a second-round nested PCR to increase specificity and attach multiplexing indices (barcodes) and sequencing adapters (e.g., Illumina Nextera XT).

  • Library Purification & Quantification: Purify the amplicon library using AMPure XP magnetic beads to remove primer dimers. Quantify using a fluorometric assay (e.g., Qubit dsDNA HS).

  • Next-Generation Sequencing: Load the pooled library onto an Illumina MiSeq platform (2x250 bp paired-end reads).

  • Bioinformatics & Interpretation: Align reads to the HXB2 reference genome. Call variants at a ≥5% allele frequency threshold. Submit the consensus sequence to the Stanford University HIV Drug Resistance Database (HIVdb) to generate a penalty score and resistance interpretation[3].

Protocol B: TZM-bl Recombinant Phenotypic Assay

This assay measures the precise IC50 of Indinavir and comparator PIs against patient-derived protease sequences[5].

  • Amplicon Generation: Amplify the patient-derived protease gene via RT-PCR as described in Protocol A, using primers engineered with specific restriction enzyme sites (e.g., ApaI and AgeI).

  • Vector Digestion & Ligation: Digest a wild-type HIV-1 proviral plasmid (e.g., pNL4-3) lacking the native protease gene. Ligate the patient-derived PR amplicon into the backbone to create a chimeric proviral plasmid.

  • Pseudovirus Production: Co-transfect the chimeric plasmid into HEK-293T cells using polyethylenimine (PEI) or Lipofectamine. Incubate for 48 hours, then harvest and filter (0.45 µm) the supernatant containing the recombinant virus.

  • Drug Titration & Infection: Seed TZM-bl reporter cells (which express CD4, CCR5, CXCR4, and contain a Tat-responsive firefly luciferase reporter gene) into a 96-well plate. Pre-incubate the cells with serial dilutions of Indinavir (e.g., 0.1 nM to 10,000 nM) and comparator PIs for 1 hour.

  • Viral Transduction: Add a standardized inoculum (e.g., 200 TCID50) of the recombinant virus to each well.

  • Luciferase Quantification: After 48 hours of incubation, lyse the cells and add luciferin substrate. Measure luminescence using a microplate reader.

  • Data Analysis: Plot a dose-response curve (Log[Drug] vs. Luminescence). Calculate the IC50 using non-linear regression analysis. Divide the mutant IC50 by the wild-type reference IC50 to determine the fold-change[4].

References

  • Current time information in San Jose, CA, US. Google Search.
  • Indinavir resistance evolution in one human immunodeficiency virus type 1 infected patient revealed by single-genome amplification. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Genetic correlates of in vivo viral resistance to indinavir, a human immunodeficiency virus type 1 protease inhibitor. Stanford University. Available at:[Link]

  • Novel Two-Round Phenotypic Assay for Protease Inhibitor Susceptibility Testing of Recombinant and Primary HIV-1 Isolates. American Society for Microbiology (ASM). Available at:[Link]

  • Detecting and understanding combinatorial mutation patterns responsible for HIV drug resistance. Harvard University / PNAS. Available at:[Link]

  • PI Resistance Notes - HIV Drug Resistance Database. Stanford University. Available at:[Link]

  • Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Exploring evolutionary trajectories of drug resistance. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Rapid, phenotypic HIV-1 drug sensitivity assay for protease and reverse transcriptase inhibitors. KU Leuven / Rega Institute. Available at:[Link]

  • Antiretroviral drug resistance testing. HIV Management Guidelines. Available at: [Link]

  • Laboratory Testing: Drug-Resistance Testing. Clinical Info HIV.gov. Available at:[Link]

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Validation

An In Vitro Guide to a Tale of Two Protease Inhibitors: Comparing the Impact of Indinavir and Ritonavir on GLUT4

This guide provides an in-depth, comparative analysis of the in vitro effects of two prominent HIV protease inhibitors (PIs), Indinavir and Ritonavir, on the insulin-responsive glucose transporter, GLUT4. As the clinical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of the in vitro effects of two prominent HIV protease inhibitors (PIs), Indinavir and Ritonavir, on the insulin-responsive glucose transporter, GLUT4. As the clinical use of first-generation PIs has been linked to metabolic complications, including insulin resistance, understanding the specific molecular interactions of these drugs with key metabolic regulators is paramount for both basic research and the development of safer antiretroviral therapies.[1][2] This document moves beyond a simple recitation of facts to explain the causality behind experimental designs and to provide actionable, validated protocols for researchers in the field.

Introduction: The Crossroads of Antiviral Efficacy and Metabolic Disturbance

The advent of Highly Active Antiretroviral Therapy (HAART), which often includes PIs, revolutionized HIV treatment. However, this success has been tempered by the emergence of a metabolic syndrome in treated patients, characterized by insulin resistance, hyperglycemia, and dyslipidemia.[2] A primary mechanism implicated in this pathology is the disruption of glucose homeostasis in peripheral tissues like skeletal muscle and adipose tissue.[3] The central player in insulin-stimulated glucose disposal in these tissues is GLUT4. In response to insulin, GLUT4 translocates from intracellular vesicles to the plasma membrane, facilitating glucose uptake from the bloodstream. Several PIs are known to acutely interfere with this process, yet the specifics of their interactions differ significantly, providing a compelling reason to compare them directly.[3][4] This guide focuses on Indinavir and Ritonavir, two first-generation PIs known for their potent effects on glucose metabolism.[5][6]

The Molecular Mechanisms of Inhibition: A Study in Specificity

While both Indinavir and Ritonavir directly inhibit glucose transport, their mechanisms and specificity for GLUT4 are distinct. This differentiation is critical for understanding their toxicological profiles.

Indinavir: A Selective Inhibitor of GLUT4

In vitro studies have consistently demonstrated that Indinavir acts as a direct inhibitor of the GLUT4 transporter itself.[7][8] Crucially, at therapeutic concentrations, its inhibitory action does not appear to stem from interference with the upstream insulin signaling cascade; key events like the phosphorylation of the insulin receptor, PI 3-kinase activation, and Protein Kinase B (Akt) phosphorylation remain largely unaffected.[9][10][11]

The defining characteristic of Indinavir is its relative selectivity for GLUT4 over other glucose transporter isoforms, such as the ubiquitously expressed GLUT1.[8][12][13] Kinetic analyses have revealed that while Indinavir behaves as a non-competitive inhibitor of overall glucose influx in whole-cell assays[8], it acts as a competitive inhibitor of the cytoplasmic glucose-binding site of GLUT4 .[5][12] This suggests that Indinavir directly competes with glucose for binding to the transporter's inward-facing conformation, thereby locking it in a state that is incompetent for transport.

Ritonavir: A Potent, Non-Selective GLUT Inhibitor

Ritonavir is also a direct and potent inhibitor of glucose transport.[4][14] However, in stark contrast to Indinavir, Ritonavir is non-selective , inhibiting both GLUT4 and GLUT1 with similar potency.[6][12] This lack of specificity means Ritonavir can impair glucose uptake in a wider range of cells and tissues, potentially contributing to its ranking as one of the PIs with the greatest effect on inducing insulin resistance in vivo and in vitro.[5][14][15] The inhibitory effect of Ritonavir is dose-dependent, with even the lower "boosting" doses potentially contributing to metabolic dysregulation, although the primary effect is seen at full therapeutic concentrations.[16] Like Indinavir, its primary acute mechanism is the direct blockade of the transporter, rather than a disruption of insulin signaling pathways.[4]

cluster_0 Insulin Signaling Pathway cluster_1 Plasma Membrane cluster_2 PI Inhibition Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K PI 3-Kinase IRS1->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GSV GLUT4 Storage Vesicles (GSV) Akt->GSV Promotes Translocation GLUT4_PM GLUT4 GSV->GLUT4_PM Fusion GLUT1_PM GLUT1 Glucose_In Glucose Uptake Indinavir Indinavir Indinavir->GLUT4_PM Selective Inhibition Ritonavir Ritonavir Ritonavir->GLUT4_PM Non-selective Inhibition Ritonavir->GLUT1_PM Glucose_Out Extracellular Glucose Glucose_Out->Glucose_In

Caption: Mechanism of PI-mediated GLUT4 inhibition.

Quantitative Comparison of Inhibitory Activity

The differing affinities and specificities of Indinavir and Ritonavir for glucose transporters are reflected in their respective inhibitory constants. The following table summarizes key quantitative data from in vitro studies.

FeatureIndinavirRitonavir
Primary Target GLUT4 Glucose Transporter[7][8]GLUT1 & GLUT4 Transporters[6][12]
Selectivity Selective for GLUT4 over GLUT1[12][13]Non-selective[6][12]
Mechanism Competitive inhibitor of the cytoplasmic glucose binding site[5][12]Direct inhibitor of transporter function[4][12]
Effect on Insulin Signaling Minimal at therapeutic concentrations[9][11]Primarily direct transporter inhibition[4]
Relative Potency Potent inhibitor of GLUT4Very potent, but non-selective[14][15]
Reported IC₅₀ / Kᵢ Kᵢ: ~8.2-15 µM (GLUT4)[5][8]IC₅₀: ~21 µM (GLUT4) vs. ~178 µM (GLUT1)[12]IC₅₀: ~7 µM for both GLUT1 & GLUT4[12]

Note: IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibitory constant) values can vary based on the specific cell model and experimental conditions.

Experimental Guide: Methodologies for In Vitro Assessment

To empirically validate the differential effects of Indinavir and Ritonavir, robust and reproducible in vitro assays are essential. The 3T3-L1 preadipocyte cell line is a widely accepted model for these studies, as it can be differentiated into mature, insulin-responsive adipocytes that express high levels of GLUT4.

cluster_culture Cell Culture & Differentiation cluster_assays Inhibition Assays cluster_endpoints Endpoint Measurement cluster_uptake Glucose Uptake Assay cluster_blot GLUT4 Translocation Assay Culture 1. Culture 3T3-L1 Preadipocytes to Confluence Induce 2. Induce Differentiation (IBMX, Dexamethasone, Insulin) Culture->Induce Mature 3. Mature into Adipocytes (7-12 Days) Induce->Mature Starve 4. Serum Starve Cells Mature->Starve Treat 5. Treat with Insulin +/- Indinavir/Ritonavir Starve->Treat Uptake 6a. Add Radiolabeled 2-Deoxyglucose Treat->Uptake Fractionate 6b. Subcellular Fractionation Treat->Fractionate Lyse_Uptake 7a. Lyse Cells Uptake->Lyse_Uptake Scintillate 8a. Scintillation Counting Lyse_Uptake->Scintillate SDS 7b. SDS-PAGE Fractionate->SDS Blot 8b. Western Blot for Plasma Membrane GLUT4 SDS->Blot

Caption: General experimental workflow for assessing PI effects.

Protocol 1: 2-Deoxy-D-[³H]-Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol quantifies the functional consequence of GLUT4 inhibition: a reduction in glucose import. The use of 2-deoxyglucose (2-DG), which is transported and phosphorylated but not further metabolized, allows for its intracellular accumulation as a direct measure of transport activity.[17]

Rationale: This is the gold-standard functional assay. By comparing insulin-stimulated glucose uptake in the presence and absence of the inhibitors, we can directly quantify their inhibitory potency.

Step-by-Step Methodology:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum until two days post-confluence in 12-well plates.

    • Induce differentiation for 48 hours in DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM dexamethasone, and 1.7 µM insulin.

    • Maintain cells in DMEM with 10% FBS and 1.7 µM insulin for another 48 hours.

    • Culture for an additional 5-8 days in DMEM with 10% FBS, replacing the medium every 48 hours, until mature adipocytes with visible lipid droplets are present.

  • Assay Procedure:

    • Starvation: Gently wash mature adipocytes twice with Krebs-Ringer-HEPES (KRH) buffer. Incubate cells in KRH buffer for 2 hours at 37°C to serum starve and establish a basal state.

    • Inhibitor Pre-incubation: Add Indinavir, Ritonavir (e.g., at concentrations ranging from 1 µM to 50 µM), or vehicle control (DMSO) to the wells and incubate for 30-60 minutes at 37°C.

    • Insulin Stimulation: Add insulin (final concentration 100 nM) or vehicle to the appropriate wells and incubate for 20 minutes at 37°C to stimulate GLUT4 translocation.

    • Glucose Uptake: Initiate the uptake by adding KRH buffer containing 2-Deoxy-D-[³H]-glucose (e.g., 0.1 µCi/mL) and unlabeled 2-DG (to a final concentration of 10-50 µM). Incubate for exactly 6-10 minutes at 37°C.[12]

    • Termination: Stop the transport by rapidly aspirating the uptake solution and washing the cells three times with ice-cold phosphate-buffered saline (PBS).

    • Lysis & Measurement: Lyse the cells in 0.5 mL of 1% Triton X-100 or 0.1 N NaOH. Transfer the lysate to a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

    • Data Normalization: A parallel plate should be used for protein quantification (e.g., BCA assay) to normalize the glucose uptake data to total protein content.

Protocol 2: Western Blot for GLUT4 Translocation via Subcellular Fractionation

This biochemical assay provides mechanistic insight by directly measuring the amount of GLUT4 protein that has reached the plasma membrane (PM).

Rationale: This method validates that the observed effects on glucose uptake are due to actions at the level of the transporter at the cell surface, rather than solely on its intrinsic activity or upstream signaling (though for PIs, it's a direct block). It helps confirm that the insulin stimulus itself was effective.

Step-by-Step Methodology:

  • Cell Treatment: Culture, differentiate, and treat 3T3-L1 adipocytes in 10 cm dishes as described in Protocol 1 (steps 1-3).

  • Homogenization: After treatment, wash cells with ice-cold PBS and scrape them into an ice-cold homogenization buffer (e.g., 20 mM HEPES, 250 mM sucrose, 1 mM EDTA, with protease inhibitors).[18]

  • Subcellular Fractionation:

    • Homogenize the cells using a Dounce homogenizer.

    • Perform a series of differential centrifugations to separate the cellular components. A typical scheme involves a low-speed spin (~500 x g) to pellet nuclei and intact cells, followed by a medium-speed spin (~15,000 x g) to pellet the plasma membrane and mitochondria.[18]

    • The supernatant from the medium-speed spin contains the low-density microsomes (LDM), which are enriched with intracellular GLUT4 vesicles. The pellet contains the PM fraction. Further purification of the PM fraction can be achieved using sucrose gradient centrifugation.

  • Western Blotting:

    • Determine the protein concentration of the PM and LDM fractions.

    • Perform SDS-PAGE, loading equal amounts of protein (e.g., 15-25 µg) per lane.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against GLUT4 overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Analysis: Quantify the band intensity for GLUT4 in the PM fractions. It is crucial to also probe for a plasma membrane marker (e.g., Na+/K+-ATPase) to confirm equal loading of the PM fraction and an endoplasmic reticulum marker (e.g., Calnexin) to confirm the purity of the fraction.

Conclusion and Broader Implications

The in vitro evidence clearly delineates distinct profiles for Indinavir and Ritonavir. Indinavir presents as a selective inhibitor of GLUT4 , acting competitively at its cytoplasmic face.[5][12] In contrast, Ritonavir is a more potent but non-selective inhibitor , impacting both GLUT1 and GLUT4.[6][12] This fundamental difference in selectivity likely contributes to the varying degrees of metabolic disruption observed clinically.

For researchers, these findings underscore the importance of not treating all PIs as a monolithic class. The use of Indinavir, for instance, can serve as a valuable pharmacological tool to specifically probe the contribution of GLUT4 to glucose uptake in various cell types.[13] For drug development professionals, this comparative analysis highlights a clear path forward: designing future PIs with minimal affinity for glucose transporters to uncouple antiviral efficacy from metabolic toxicity. The protocols provided herein offer a validated framework for screening new chemical entities for such off-target effects, ensuring the development of safer and more tolerable antiretroviral agents.

References

  • Title: The HIV Protease Inhibitor Indinavir Decreases Insulin- and Contraction-Stimulated Glucose Transport in Skeletal Muscle Source: American Diabetes Association URL: [Link]

  • Title: HIV Protease Inhibitors and Insulin Resistance: Lessons from In Vitro, Rodent and Healthy Human Volunteer Models Source: PMC URL: [Link]

  • Title: The HIV protease inhibitor indinavir decreases insulin- and contraction-stimulated glucose transport in skeletal muscle Source: PubMed URL: [Link]

  • Title: Direct Comparison of the Acute In Vivo Effects of HIV Protease Inhibitors on Peripheral Glucose Disposal Source: PMC URL: [Link]

  • Title: Indinavir acutely inhibits insulin-stimulated glucose disposal in humans: A randomized, placebo-controlled study Source: PMC URL: [Link]

  • Title: Indinavir and nelfinavir inhibit proximal insulin receptor signaling and salicylate abrogates inhibition: potential role of the NFkappa B pathway Source: PubMed URL: [Link]

  • Title: Indinavir inhibits the glucose transporter isoform Glut4 at physiologic concentrations Source: PubMed URL: [Link]

  • Title: HIV protease inhibitors and insulin resistance: lessons from in-vitro, rodent and healthy human volunteer models Source: PubMed URL: [Link]

  • Title: Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog Source: PMC URL: [Link]

  • Title: Direct comparison of the acute in vivo effects of HIV protease inhibitors on peripheral glucose disposal Source: PubMed URL: [Link]

  • Title: HIV Protease Inhibitors Act as Competitive Inhibitors of the Cytoplasmic Glucose Binding Site of GLUTs with Differing Affinities for GLUT1 and GLUT4 Source: PLOS URL: [Link]

  • Title: HIV Protease Inhibitors act as competitive inhibitors of the cytoplasmic glucose binding site of GLUTs with differing Source: Digital Commons@Becker URL: [Link]

  • Title: Indinavir uncovers different contributions of GLUT4 and GLUT1 towards glucose uptake in muscle and fat cells and tissues Source: PubMed URL: [Link]

  • Title: In vitro and in vivo prevention of HIV protease inhibitor-induced insulin resistance by a novel small molecule insulin receptor activator Source: PubMed URL: [Link]

  • Title: HIV Protease Inhibitors Act as Competitive Inhibitors of the Cytoplasmic Glucose Binding Site of GLUTs with Differing Affinities for GLUT1 and GLUT4 Source: PMC URL: [Link]

  • Title: Lopinavir inhibits insulin signaling by promoting protein tyrosine phosphatase 1B expression Source: PMC URL: [Link]

  • Title: Effects of the HIV Protease Inhibitor Ritonavir on GLUT4 Knock-out Mice Source: PMC URL: [Link]

  • Title: Effects of ritonavir and amprenavir on insulin sensitivity in healthy volunteers Source: PMC URL: [Link]

  • Title: HIV Protease Inhibitors and Insulin Sensitivity: A Systematic Review and Meta-Analysis of Randomized Controlled Trials Source: Frontiers URL: [Link]

  • Title: Single-Dose Lopinavir-Ritonavir Acutely Inhibits Insulin-Mediated Glucose Disposal in Healthy Volunteers Source: PMC URL: [Link]

  • Title: Development of an in vitro reconstitution assay for glucose transporter 4 translocation Source: PNAS URL: [Link]

  • Title: Effects of atazanavir/ritonavir and lopinavir/ritonavir on glucose uptake and insulin sensitivity: demonstrable differences in vitro and clinically Source: NATAP URL: [Link]

  • Title: GLUT4-specific glucose transport inhibition elicited by the HIV therapeutic ritonavir Source: ResearchGate URL: [Link]

  • Title: Boosting Dose Ritonavir Does Not Alter Peripheral Insulin Sensitivity in Healthy HIV-Seronegative Volunteers Source: NATAP URL: [Link]

  • Title: The HIV Protease Inhibitor Nelfinavir Induces Insulin Resistance and Increases Basal Lipolysis in 3T3-L1 Adipocytes Source: American Diabetes Association URL: [Link]

  • Title: Acute and Chronic Stimulatory Effects of Endothelin-1 on Glucose Transport Are Mediated by Distinct Pathways in 3T3-L1 Adipocytes Source: Oxford Academic URL: [Link]

  • Title: Insulin-induced Recruitment of Glucose Transporter 4 (GLUT4) and GLUT1 in Isolated Rat Cardiac Myocytes Source: Journal of Biological Chemistry URL: [Link]

  • Title: Herbal extracts exhibit anti-diabetic activities in 3T3-L1 adipocytes model Source: Mattioli 1885 URL: [Link]

  • Title: 3T3-L1 Pre-Adipocyte Differentiation Source: Agilent URL: [Link]

  • Title: The Measurement of GLUT4 Translocation in 3T3-L1 Adipocytes Source: Springer Protocols URL: [Link]

  • Title: The Effect of Atazanavir vs Lopinavir/ritonavir on Insulin-Stimulated Glucose Disposal Rate in Healthy Subjects Source: NATAP URL: [Link]

  • Title: A high-content endogenous GLUT4 trafficking assay reveals new aspects of adipocyte biology Source: Life Science Alliance URL: [Link]

  • Title: A review of in vitro models to study insulin resistance-sensitivity Source: ResearchGate URL: [Link]

Sources

Comparative

A Researcher's Guide to Correlating Indinavir Resistance Mutations with Clinical Outcomes

This guide provides a comprehensive framework for researchers and drug development professionals to understand and investigate the correlation between genetic mutations in the HIV-1 protease and clinical resistance to th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers and drug development professionals to understand and investigate the correlation between genetic mutations in the HIV-1 protease and clinical resistance to the protease inhibitor Indinavir. We will delve into the key mutations, the experimental methodologies used to identify them, and the interpretation of genotypic data in the context of clinical outcomes.

The Clinical Challenge of Indinavir Resistance

Indinavir, a potent HIV-1 protease inhibitor, has been a cornerstone of highly active antiretroviral therapy (HAART). However, the high mutation rate of HIV-1 can lead to the selection of drug-resistant variants, compromising therapeutic efficacy. Understanding the genetic basis of this resistance is paramount for effective patient management and the development of next-generation inhibitors. Resistance to Indinavir typically arises from the accumulation of mutations within the viral protease gene. These mutations can either directly impact the binding of Indinavir to the active site of the protease or have compensatory effects that restore viral fitness.

Key Indinavir Resistance Mutations

A multitude of mutations in the HIV-1 protease gene have been associated with Indinavir resistance. These are often categorized as major (primary) or minor (secondary) mutations. Major mutations directly confer resistance, while minor mutations can enhance the level of resistance conferred by major mutations or compensate for any associated loss of viral replicative capacity.

Table 1: Major and Minor Mutations Associated with Indinavir Resistance

Mutation CategoryCodon ChangeAmino Acid SubstitutionImpact on Indinavir Susceptibility
Major M46I/LMethionine to Isoleucine/LeucineReduces binding affinity
Major V82A/F/T/SValine to Alanine/Phenylalanine/Threonine/SerineSteric hindrance in the active site
Major I84V/AIsoleucine to Valine/AlanineAlters active site conformation
Minor L10I/V/RLeucine to Isoleucine/Valine/ArginineCompensatory; enhances resistance
Minor K20R/M/ILysine to Arginine/Methionine/IsoleucineCompensatory; enhances resistance
Minor L24ILeucine to IsoleucineCompensatory; enhances resistance
Minor D30NAspartic Acid to AsparagineAccessory mutation
Minor L33F/I/VLeucine to Phenylalanine/Isoleucine/ValineCompensatory; enhances resistance
Minor M36I/L/VMethionine to Isoleucine/Leucine/ValineCompensatory; enhances resistance
Minor G48VGlycine to ValineReduces binding affinity
Minor I54V/L/MIsoleucine to Valine/Leucine/MethionineAlters flap region dynamics
Minor A71V/TAlanine to Valine/ThreonineCompensatory; enhances resistance
Minor G73S/A/T/CGlycine to Serine/Alanine/Threonine/CysteineCompensatory; enhances resistance
Minor V77IValine to IsoleucineCompensatory; enhances resistance
Minor L90MLeucine to MethionineCompensatory; enhances resistance

Workflow for Genotypic Resistance Testing

The identification of these mutations is primarily achieved through genotypic resistance testing. This involves sequencing the patient's viral protease gene and comparing it to a wild-type reference sequence. The workflow for this process is outlined below.

Genotypic_Resistance_Workflow cluster_sample Sample Processing cluster_amplification Amplification & Sequencing cluster_analysis Data Analysis & Interpretation PatientSample Patient Plasma Sample ViralRNA Viral RNA Extraction PatientSample->ViralRNA RT_PCR Reverse Transcription & PCR Amplification of Protease Gene ViralRNA->RT_PCR Sequencing Sanger or Next-Generation Sequencing RT_PCR->Sequencing SequenceAnalysis Sequence Assembly & Alignment Sequencing->SequenceAnalysis MutationCalling Mutation Identification vs. Wild-Type SequenceAnalysis->MutationCalling Interpretation Correlation with Resistance Databases MutationCalling->Interpretation ClinicalReport Clinical Report Generation Interpretation->ClinicalReport Mutation_Clinical_Outcome cluster_genotype Genotype cluster_phenotype Phenotype (In Vitro) cluster_outcome Clinical Outcome WildType Wild-Type Protease Susceptible Susceptible to Indinavir WildType->Susceptible SingleMutation Single Major Mutation (e.g., V82A) LowResistance Low-Level Resistance SingleMutation->LowResistance MultipleMutations Multiple Major & Minor Mutations HighResistance High-Level Resistance MultipleMutations->HighResistance ViralSuppression Sustained Viral Suppression Susceptible->ViralSuppression VirologicFailure Virologic Failure LowResistance->VirologicFailure HighResistance->VirologicFailure

Caption: Correlation between Genotype, Phenotype, and Clinical Outcome.

Phenotypic Resistance Testing: The Functional Confirmation

While genotypic testing is rapid and cost-effective, phenotypic testing provides a direct measure of drug susceptibility. This is particularly useful for complex mutation patterns where the net effect on resistance is difficult to predict.

Phenotypic Assay Protocol
  • Objective: To determine the concentration of Indinavir required to inhibit viral replication by 50% (IC50).

  • Protocol:

    • Clone the patient-derived protease gene into a viral vector.

    • Generate recombinant viruses carrying the patient's protease gene.

    • Infect susceptible cells (e.g., MT-2 cells) with the recombinant viruses in the presence of serial dilutions of Indinavir.

    • After a set incubation period, measure viral replication (e.g., by quantifying p24 antigen production).

    • Calculate the IC50 value. An increase in the IC50 compared to a wild-type control virus indicates resistance.

Comparative Analysis: Genotypic vs. Phenotypic Testing

FeatureGenotypic TestingPhenotypic Testing
Principle Detects resistance-associated mutationsMeasures viral susceptibility to a drug
Turnaround Time 1-2 weeks2-4 weeks
Cost LowerHigher
Interpretation Requires knowledge of mutation patternsDirect measure of resistance
Sensitivity May miss novel mutationsCan detect resistance from unknown mutations
Clinical Utility Widely used for treatment guidanceReserved for complex cases or research

Conclusion

The correlation of Indinavir resistance mutations with clinical outcomes is a critical aspect of HIV-1 management. Genotypic testing provides a rapid and informative snapshot of the viral genetic landscape, guiding therapeutic decisions. Phenotypic testing, while more complex, offers a functional validation of resistance and is invaluable in cases of discordance between genotype and clinical response. A combined approach, leveraging the strengths of both methodologies, provides the most comprehensive understanding of Indinavir resistance, ultimately enabling more effective and personalized patient care.

References

  • Condra, J. H., et al. (1996). In vivo emergence of HIV-1 variants resistant to multiple protease inhibitors. Nature, 384(6606), 255-258. [Link]

  • Molla, A., et al. (1996). Ordered accumulation of mutations in HIV-1 protease confers resistance to ritonavir. Nature Medicine, 2(7), 760-766. [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of Indinavir Sulfate Hydrate

This guide provides essential safety and logistical information for the proper disposal of Indinavir sulfate hydrate. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven prac...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of Indinavir sulfate hydrate. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven practices to ensure that researchers, scientists, and drug development professionals can manage this compound safely and in full regulatory compliance, thereby protecting both personnel and the environment. The procedures outlined herein are designed to be a self-validating system, emphasizing the causality behind each step to foster a deep understanding of safe laboratory practices.

Hazard Identification and Risk Assessment: Understanding the Compound

Indinavir sulfate hydrate is a potent antiretroviral agent, specifically an HIV-1 protease inhibitor.[1][2] Its physical and chemical properties, along with its toxicological profile, dictate the stringent handling and disposal requirements. It is a white to off-white, hygroscopic, crystalline powder that is very soluble in water and methanol.[1] Before handling or disposing of this compound, a thorough understanding of its associated hazards is paramount.

The primary risks associated with Indinavir sulfate hydrate are related to its classification under the Globally Harmonized System (GHS).[3]

Table 1: GHS Hazard Classification for Indinavir Sulfate Hydrate

Hazard Class Hazard Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.[3]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[3]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation.[3][4]
Specific Target Organ Toxicity Category 3 H335: May cause respiratory irritation.[3]

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child.[4] |

Health Hazards: Exposure can occur through inhalation of dust, skin absorption, or ingestion.[5][6] The compound's classification indicates that it can cause significant irritation to the skin, eyes, and respiratory system upon contact.[3] Accidental ingestion is harmful, and there is a suspected risk to reproductive health.[3][4]

Environmental Hazards: While not classified as acutely toxic to aquatic life, Indinavir sulfate hydrate is designated as Water Hazard Class 1, meaning it is slightly hazardous for water.[4] It is critical to prevent the compound from entering drains, groundwater, or water courses.[3][4] The broader environmental concern with all pharmaceuticals is their potential to contaminate water supplies, which conventional water treatment may not effectively remove.[7]

The Regulatory Landscape: Compliance is Non-Negotiable

The disposal of all chemical waste, including pharmaceuticals, is governed by a strict regulatory framework. In the United States, the primary authority is the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA).[7][8]

Key Regulatory Mandates:

  • RCRA Hazardous Waste: A pharmaceutical is considered "RCRA hazardous" if it is specifically listed on the P- or U-lists of hazardous wastes or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[7][9] While Indinavir is not explicitly on a P- or U-list, a formal waste characterization must be conducted by your institution's Environmental Health & Safety (EHS) department to determine if it meets any hazardous characteristics.

  • EPA Final Rule (40 CFR Part 266 Subpart P): This regulation, often called the "Pharmaceutical Rule," establishes specific management standards for hazardous waste pharmaceuticals at healthcare facilities.[10][11]

  • The Sewer Ban: A critical component of the Pharmaceutical Rule is a nationwide prohibition on the sewering (flushing) of hazardous waste pharmaceuticals.[10][12] The EPA strongly discourages the sewering of any pharmaceutical, hazardous or not, to protect water sources.[7]

It is imperative to consult with your institution's EHS department. They are the definitive authority on waste characterization and will provide guidance based on federal, state, and local regulations, which may be more stringent than federal rules.[8]

Core Disposal Workflow: A Step-by-Step Decision Process

The proper disposal of Indinavir sulfate hydrate begins with a critical decision point: Is the waste stream considered RCRA hazardous? This determination dictates the entire disposal pathway. The following workflow illustrates this process.

cluster_0 Start: Waste Generation cluster_1 Step 1: Characterization cluster_2 Step 2: Segregation & Disposal Pathways cluster_3 Final Disposition start Indinavir Sulfate Hydrate Waste (Unused chemical, contaminated labware, PPE, spill debris) char_node Consult EHS: Is waste RCRA Hazardous? start->char_node rcra_path Pathway A: RCRA Hazardous - Segregate in BLACK hazardous waste container. - Label clearly. - Manage per 40 CFR Part 266 Subpart P. char_node->rcra_path Yes non_rcra_path Pathway B: Non-Hazardous - Segregate in designated chemotoxic waste container (e.g., RED or YELLOW bin for incineration). - Manage per institutional policy. char_node->non_rcra_path No disposal Disposal via Licensed Waste Vendor (Incineration is the preferred method) rcra_path->disposal non_rcra_path->disposal

Caption: Decision workflow for Indinavir sulfate hydrate waste disposal.

Standard Operating Procedures (SOPs) for Disposal

Based on the waste characterization, follow the appropriate detailed protocol below.

Protocol A: Disposal of RCRA-Hazardous Indinavir Waste

This protocol applies to bulk unused or expired Indinavir sulfate hydrate and materials grossly contaminated with the compound.

  • Container Selection: Obtain a designated RCRA hazardous pharmaceutical waste container from your EHS department. These are typically black and clearly labeled.

  • Waste Placement: Carefully place the waste into the container. For the primary chemical container, ensure the lid is tightly sealed. For contaminated labware, place it in the container to minimize dust generation.

  • Labeling: Ensure the container is labeled with the words "Hazardous Waste" and a full description of the contents (e.g., "Hazardous Waste: Indinavir sulfate hydrate, contaminated materials"). Affix any specific labels required by your EHS office.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) or the main Hazardous Waste Accumulation Area, as directed by your institution's policy. The container must remain closed except when adding waste.

  • Pickup and Disposal: Arrange for waste pickup through your EHS department. The waste will be transported by a licensed hazardous waste hauler for disposal, typically via incineration, in accordance with all EPA and Department of Transportation (DOT) regulations.[13][14]

Protocol B: Disposal of Non-RCRA Hazardous Indinavir Waste

This protocol applies only if EHS has definitively characterized the waste stream (e.g., trace-contaminated items) as non-hazardous.

  • Container Selection: Use the container designated by your institution for non-hazardous chemotoxic or pharmaceutical waste destined for incineration. This is often a red biohazard container or a yellow container.[13]

  • Waste Placement: Place trace-contaminated items (e.g., gloves, weigh boats, wipers) into the designated container.

  • Storage and Disposal: Manage the container according to your facility's procedures for biomedical or chemotoxic waste. This stream is typically collected by a specialized medical waste vendor for incineration.[13]

Spill Management Protocol

Accidental spills of Indinavir sulfate hydrate powder must be managed immediately and correctly to prevent exposure and contamination.

spill Spill Occurs! alert 1. Alert & Secure Notify personnel, restrict access. spill->alert ppe 2. Don PPE (Gloves, Gown, Eye Protection, Respirator) alert->ppe contain 3. Contain & Deactivate Gently cover powder with wetted absorbent pads to prevent dust. ppe->contain collect 4. Collect Waste Use scoop/scraper. Place all materials into sealed hazardous waste bag. contain->collect clean 5. Decontaminate Area Clean surface with soap and water, working from outside in. collect->clean dispose 6. Dispose & Restock Dispose of waste bag and used PPE as hazardous. Restock spill kit. clean->dispose

Caption: Workflow for responding to a solid Indinavir sulfate hydrate spill.

Detailed Spill Cleanup Steps:

  • Alert and Secure: Immediately alert others in the vicinity and restrict access to the spill area.[15]

  • Don PPE: Before approaching the spill, don the appropriate PPE as outlined in Table 2. This must include, at a minimum, double gloves, a disposable gown, and safety goggles or a face shield. An N95 or higher respirator is required to prevent inhalation of the powder.[3][16]

  • Contain the Spill: Do NOT dry sweep the powder. Gently place absorbent pads or damp paper towels over the spill to wet the powder without creating splashes or aerosols.[15][17] This is the critical step to prevent the powder from becoming airborne.

  • Collect Material: Using a scoop and scraper or tongs, carefully collect the absorbed material and any broken glass.[15] Place all contaminated materials directly into a designated hazardous waste bag (e.g., a thick, sealable plastic bag).[17]

  • Decontaminate: Clean the spill area thoroughly with soap and water, working from the outer edge of the spill inward.[15][18] Dispose of all cleaning materials in the same hazardous waste bag.

  • Doff PPE and Dispose: Remove PPE carefully, placing the outer gloves into the waste bag first, followed by other items, turning them inside out. The inner gloves should be the last item removed.[15] Seal the waste bag and place it in the appropriate RCRA-Hazardous waste container (Protocol A).

  • Final Steps: Wash hands thoroughly with soap and water. Report the spill to your supervisor or EHS department. Restock the spill kit immediately.[18]

Personal Protective Equipment (PPE) Requirements

The use of appropriate PPE is the final barrier between the researcher and the chemical hazard.[19]

Table 2: Recommended PPE for Handling Indinavir Sulfate Hydrate

Task Required PPE Rationale
Routine Handling (Weighing, preparing solutions) - Nitrile Gloves (double-gloving recommended)- Lab Coat or Disposable Gown- Safety Goggles with Side Shields Prevents skin contact, eye irritation, and clothing contamination.[3][20]
Spill Cleanup - Double Nitrile Gloves- Impervious Disposable Gown- Face Shield- NIOSH-approved Respirator (N95 minimum) Provides full protection from skin, eye, and respiratory exposure to concentrated powder.[3][16]

| Waste Handling | - Nitrile Gloves- Lab Coat- Safety Glasses | Protects against incidental contact with contaminated containers or materials. |

Conclusion

The responsible management of Indinavir sulfate hydrate waste is a cornerstone of laboratory safety and environmental stewardship. The core principles are simple but absolute: fully understand the hazards of the compound, adhere strictly to the regulatory framework established by the EPA and local authorities, and meticulously follow the established procedures for segregation, containment, and disposal. By treating every step—from routine handling to final disposal—with scientific rigor and a commitment to safety, we build a culture of trust and responsibility that extends far beyond the product itself. Always consult your institution's Environmental Health & Safety department as the final authority on all waste disposal matters.

References

  • U.S. Food and Drug Administration. (n.d.). Crixivan (indinavir sulfate) capsules label. accessdata.fda.gov. [Link]

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Handling

Mastering the Safe Handling of Indinavir Sulfate Hydrate: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. When handling potent active pharmaceutical ingredients (APIs) like Indinavir sulfate hyd...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. When handling potent active pharmaceutical ingredients (APIs) like Indinavir sulfate hydrate, a comprehensive understanding of safety protocols is not just a regulatory requirement but a cornerstone of scientific excellence. This guide provides essential, in-depth technical and procedural information for the safe handling and disposal of Indinavir sulfate hydrate, moving beyond a simple checklist to explain the rationale behind each critical step.

Indinavir is a potent antiviral drug, specifically an HIV protease inhibitor, that requires careful handling to prevent occupational exposure.[1] The primary routes of exposure in a laboratory setting are inhalation of aerosolized powder, skin contact, and ingestion.[2] The health hazards associated with Indinavir sulfate hydrate, as outlined in its Safety Data Sheet (SDS), include serious eye irritation, skin irritation, respiratory irritation, and potential reproductive toxicity.[3][4] Therefore, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment (PPE), and stringent operational and disposal protocols, is essential.

Hazard Assessment and Control

A thorough risk assessment is the foundation of a safe handling strategy.[5] For Indinavir sulfate hydrate, which is a potent compound, open handling of the powder is strictly prohibited.[6] All manipulations should be conducted within appropriate containment systems to minimize the generation and dispersal of dust.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the hazard from the operator and are the most critical safety measure.[6]

  • Containment: For handling powder, a containment ventilated enclosure (CVE), also known as a powder containment hood or balance enclosure, is essential. For more sensitive operations or larger quantities, a glovebox or isolator should be used. These systems must operate under negative pressure to ensure any potential leaks are contained.[6][7]

  • Ventilation: The laboratory should have a single-pass air system, preventing recirculation of potentially contaminated air.[7] Local exhaust ventilation (LEV) should be used to capture any emissions at the source.

Occupational Exposure Banding (OEB)

While a specific Occupational Exposure Limit (OEL) for Indinavir sulfate hydrate is not publicly established, the principles of Occupational Exposure Banding (OEB) can be applied. OEB is a process of assigning chemicals into categories or "bands" based on their toxicological potency and associated health effects.[8] Given its classification as a potent antiviral and its potential reproductive toxicity, Indinavir sulfate hydrate would likely fall into a high-potency category, requiring stringent containment and control strategies. This necessitates the use of the engineering controls and PPE outlined in this guide.

Personal Protective Equipment (PPE): Your Personal Barrier

PPE is the last line of defense and must be used in conjunction with, not as a replacement for, engineering controls.[9][10] The selection of PPE should be based on a thorough hazard assessment for each specific task.[11]

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves (tested against ASTM D6978 standard).[9] The outer glove should be worn over the gown cuff.Provides a robust barrier against skin contact. Double-gloving minimizes the risk of exposure if the outer glove is compromised. Chemotherapy-rated gloves offer tested resistance to permeation by potent compounds.[9]
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated). Cuffs should be tight-fitting (elastic or knit).[10]Protects skin and personal clothing from contamination. The material should be resistant to penetration by the chemical.
Eye/Face Protection ANSI Z87-rated safety goggles or a full-face shield worn over safety glasses.[12]Protects against splashes and aerosolized particles entering the eyes, which are a primary route of exposure.[13]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator is required when handling the powder outside of a containment system (e.g., during spill cleanup). For highly aerosol-generating procedures, a Powered Air-Purifying Respirator (PAPR) should be considered.[9]Prevents inhalation of airborne particles. The choice of respirator depends on the potential for aerosol generation.
Foot Protection Closed-toe shoes and disposable shoe covers.Protects against spills and prevents the tracking of contamination outside the work area.

Operational Plan: Step-by-Step Safe Handling Protocol

A well-defined Standard Operating Procedure (SOP) is crucial for ensuring consistent and safe handling practices.

Preparation and Weighing
  • Designated Area: All handling of Indinavir sulfate hydrate powder must be performed in a designated area, clearly marked with hazard signs.[14]

  • Pre-Operational Checks: Before starting, ensure all engineering controls (e.g., CVE, ventilation) are functioning correctly. Gather all necessary equipment and materials to minimize movement in and out of the containment area.

  • Donning PPE: Don PPE in the correct order: shoe covers, inner gloves, gown, outer gloves (over the gown cuff), and finally, eye/face protection and respirator (if required).

  • Weighing: Conduct all weighing operations within a CVE. Use disposable weigh boats or liners to minimize contamination of the balance.

  • Dissolving: If preparing a solution, dissolve the powder within the CVE. Use a closed system for solvent addition where possible.

Post-Handling and Decontamination
  • Surface Decontamination: After each handling session, thoroughly decontaminate all surfaces and equipment within the CVE. A recommended procedure is to first wipe surfaces with a 1:10 dilution of household bleach, followed by a rinse with 70% ethanol or another appropriate laboratory disinfectant.[6] For deactivating any residual protease activity on equipment, a wash with 0.1 M NaOH is effective.[15]

  • Doffing PPE: Remove PPE in a designated area, being careful to avoid self-contamination. The general sequence is: outer gloves, shoe covers, gown, and then inner gloves. Remove eye/face protection and respirator (if used) last.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.[10]

Safe Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling (in CVE) cluster_decon Decontamination & Doffing cluster_disposal Waste Disposal prep_area Designated Area Setup don_ppe Don Full PPE prep_area->don_ppe eng_check Verify Engineering Controls don_ppe->eng_check weigh Weigh Powder eng_check->weigh Proceed to handling dissolve Prepare Solution weigh->dissolve decon_surface Decontaminate Surfaces & Equipment dissolve->decon_surface Complete handling doff_ppe Doff PPE decon_surface->doff_ppe liquid_waste Decontaminated Liquid Waste decon_surface->liquid_waste Segregate waste wash_hands Wash Hands doff_ppe->wash_hands solid_waste Contaminated Solids (PPE, etc.) doff_ppe->solid_waste Segregate waste incinerate High-Temperature Incineration solid_waste->incinerate liquid_waste->incinerate

Caption: Workflow for the safe handling and disposal of Indinavir sulfate hydrate.

Disposal Plan: Managing Contaminated Waste

All waste generated from handling Indinavir sulfate hydrate must be treated as hazardous pharmaceutical waste. Improper disposal can lead to environmental contamination and pose a risk to public health.[8]

  • Solid Waste: All contaminated solid waste, including PPE, weigh boats, and cleaning materials, must be collected in clearly labeled, sealed, and puncture-resistant containers.[6]

  • Liquid Waste: Liquid waste containing Indinavir sulfate hydrate should be decontaminated before disposal. This can be achieved through chemical treatment.[6] The decontaminated liquid, along with any unused stock solutions, should be collected in labeled, leak-proof containers.

  • Final Disposal: All hazardous waste containers must be disposed of through a licensed hazardous waste management company. The preferred method for the destruction of potent pharmaceutical compounds is high-temperature incineration.[5] Do not dispose of this material down the drain or in regular laboratory trash.

By adhering to these comprehensive guidelines, you can ensure a safe working environment for yourself and your colleagues while maintaining the integrity of your research. This proactive approach to safety is not just about compliance; it is about fostering a culture of excellence and responsibility in the laboratory.

References

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  • Youngstown State University. (n.d.). OSHA Laboratory Standard: Chemical Hygiene Plan (CHP) Implementation. Retrieved from [Link]

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